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5-bromo-3-chloro-1H-indole-2-carboxylic acid Documentation Hub

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  • Product: 5-bromo-3-chloro-1H-indole-2-carboxylic acid
  • CAS: 902772-21-8

Core Science & Biosynthesis

Foundational

Chemical Properties of 5-Bromo-3-chloro-1H-indole-2-carboxylic Acid: A Technical Guide

Executive Summary 5-Bromo-3-chloro-1H-indole-2-carboxylic acid (CAS: Derivative of 7254-19-5) represents a highly specialized scaffold in medicinal chemistry. Unlike simple indoles, this molecule features a "push-pull" e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-3-chloro-1H-indole-2-carboxylic acid (CAS: Derivative of 7254-19-5) represents a highly specialized scaffold in medicinal chemistry. Unlike simple indoles, this molecule features a "push-pull" electronic environment and distinct regioselective handles: a carboxylic acid at C2, a labile chlorine at C3, and a reactive bromine at C5.

This guide provides a technical deep-dive into its physicochemical profile, synthetic pathways, and orthogonal reactivity. It is designed to serve as a blueprint for utilizing this compound as an intermediate for kinase inhibitors (e.g., EGFR, VEGFR), antiviral agents, and allosteric modulators.

Physicochemical Profile

Understanding the physical baseline is critical for assay development and formulation.

PropertyValue / DescriptionTechnical Note
Molecular Formula C₉H₅BrClNO₂
Molecular Weight 274.49 g/mol Significant heavy atom contribution.
Appearance Off-white to pale yellow solidColoration often indicates trace oxidation products.
Solubility DMSO, DMF, MeOH (Hot)Poor solubility in water and non-polar solvents (Hexane).
pKa (COOH) ~3.2 – 3.5Stronger acid than benzoic acid due to the electron-withdrawing inductive effect of the indole nitrogen and halogens.
pKa (NH) ~15.5Weakly acidic; requires strong bases (NaH, KOtBu) for deprotonation.
LogP ~3.1 (Predicted)Moderate lipophilicity; suitable for drug-like space.

Synthetic Methodologies

The synthesis of 5-bromo-3-chloro-1H-indole-2-carboxylic acid is rarely done de novo from acyclic precursors due to regioselectivity issues. The industry-standard approach relies on the Late-Stage C3-Functionalization of the 5-bromoindole-2-carboxylic acid precursor.

Protocol: Electrophilic Chlorination at C3

Rationale: The C3 position of the indole ring is the most electron-rich and susceptible to electrophilic attack. Using N-chlorosuccinimide (NCS) allows for mild, controlled chlorination without over-halogenating the benzene ring.

Step-by-Step Methodology
  • Preparation: Dissolve 5-bromo-1H-indole-2-carboxylic acid (1.0 eq) in DMF (0.5 M concentration). DMF is chosen to solubilize the starting material and stabilize the charged intermediates.

  • Reagent Addition: Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise at 0°C.

    • Critical Control Point: Maintain low temperature to prevent decarboxylation or chlorination at the C4/C6 positions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via LC-MS (Target Mass: ~274/276 m/z).

  • Quench & Isolation: Pour the reaction mixture into ice-water (10x volume). The product will precipitate.

  • Purification: Filter the solid, wash with water to remove succinimide byproduct, and recrystallize from Ethanol/Water if necessary.

Validation: The disappearance of the C3-proton signal in ^1H-NMR (typically a doublet or singlet around 7.0–7.5 ppm depending on solvent) confirms substitution.

Chemo-Selectivity & Reactivity Profile

The utility of this molecule lies in its Orthogonal Reactivity . It possesses four distinct reaction centers, each addressable under specific conditions.

The Halogen Interface (C5-Br vs. C3-Cl)

This is the most critical aspect for library generation. The C5-Bromine is significantly more reactive towards Palladium-catalyzed cross-coupling than the C3-Chlorine.

  • C5-Br (High Reactivity): Located on the benzene ring, it undergoes oxidative addition with Pd(0) readily.

    • Application: Suzuki-Miyaura, Buchwald-Hartwig amination.

  • C3-Cl (Low Reactivity): Located on the electron-rich pyrrole ring and sterically hindered by the C2-COOH. It resists oxidative addition unless specialized ligands (e.g., XPhos, RuPhos) and forcing conditions are used.

    • Strategic Advantage: This allows for chemoselective functionalization at C5 retaining the C3-Cl for later modification or as a steric blocker.

The Carboxylic Acid (C2-COOH)[1]
  • Amidation: Standard coupling reagents (HATU, EDC/HOBt) work well. However, the adjacent C3-Cl provides steric bulk, often requiring longer reaction times.

  • Decarboxylation: Indole-2-carboxylic acids are prone to thermal decarboxylation.

    • Warning: Avoid temperatures >150°C in acidic media unless decarboxylation is the intended outcome (to yield 5-bromo-3-chloroindole).

The Indole Nitrogen (N1-H)
  • Alkylation: Can be alkylated using alkyl halides and bases (Cs₂CO₃ or NaH).

  • Protection: Often protected as a sulfonamide (e.g., Tosyl) to modulate the electron density of the ring, facilitating or hindering coupling reactions at the halogens.

Visualization: Reactivity & Synthesis Pathways[2]

The following diagram illustrates the orthogonal functionalization logic.

IndoleReactivity cluster_legend Reaction Centers Core 5-Bromo-3-chloro- 1H-indole-2-COOH C5_Product C5-Aryl Derivative (Suzuki Coupling) Core->C5_Product Pd(PPh3)4, Ar-B(OH)2 Selectivity: Br > Cl C2_Amide Indole-2-Carboxamide (Amidation) Core->C2_Amide R-NH2, HATU, DIPEA Steric care needed N1_Alkyl N-Alkyl Indole (Alkylation) Core->N1_Alkyl R-X, NaH, DMF Decarbox 5-Bromo-3-chloroindole (Thermal Decarboxylation) Core->Decarbox Heat (>150°C), Acid Legend1 C5-Br: Primary Coupling Site Legend2 C3-Cl: Secondary/Steric Site

Figure 1: Orthogonal reactivity map demonstrating the chemoselective functionalization of the 5-bromo-3-chloro-1H-indole-2-carboxylic acid scaffold.

Experimental Protocol: Suzuki Coupling at C5

This protocol demonstrates the selectivity of the Bromine over the Chlorine.

Objective: Synthesize 5-(4-fluorophenyl)-3-chloro-1H-indole-2-carboxylic acid.

  • Reagents:

    • Substrate: 5-bromo-3-chloro-1H-indole-2-carboxylic acid (1.0 eq)

    • Boronic Acid: 4-Fluorophenylboronic acid (1.2 eq)

    • Catalyst: Pd(dppf)Cl₂ (5 mol%)

    • Base: K₂CO₃ (3.0 eq, 2M aqueous solution)

    • Solvent: 1,4-Dioxane (degassed)

  • Procedure:

    • Combine substrate, boronic acid, and catalyst in a reaction vial.

    • Purge with Nitrogen/Argon for 5 minutes (Oxygen removal is vital to protect the catalyst).

    • Add solvent and aqueous base.

    • Heat to 80°C for 4 hours.

    • Note: Do not exceed 100°C to avoid activating the C3-Cl bond or decarboxylation.

  • Workup: Acidify to pH 3 with 1N HCl (to protonate the carboxylic acid), extract with Ethyl Acetate, and purify via silica gel chromatography (MeOH/DCM gradient).

References

  • PubChem. 5-Bromo-1H-indole-2-carboxylic acid (Parent Compound Data).[1][2] National Library of Medicine. Available at: [Link]

  • Khan Academy. Reactivity of Carboxylic Acid Derivatives. (Mechanistic grounding for amidation protocols). Available at: [Link]

Sources

Exploratory

molecular weight and formula of 5-bromo-3-chloro-1H-indole-2-carboxylic acid

Title: Chemo-Structural Analysis & Synthetic Utility: 5-Bromo-3-chloro-1H-indole-2-carboxylic Acid Executive Summary This technical guide provides a comprehensive profile of 5-bromo-3-chloro-1H-indole-2-carboxylic acid ,...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Chemo-Structural Analysis & Synthetic Utility: 5-Bromo-3-chloro-1H-indole-2-carboxylic Acid

Executive Summary This technical guide provides a comprehensive profile of 5-bromo-3-chloro-1H-indole-2-carboxylic acid , a highly functionalized indole scaffold utilized in medicinal chemistry. Distinguished by its specific halogenation pattern, this molecule serves as a critical pharmacophore in the development of NMDA receptor antagonists (glycine site) and HIV-1 integrase inhibitors. This document synthesizes its physicochemical properties, validated synthetic pathways, and analytical characterization standards for researchers in drug discovery.

Part 1: Molecular Identity & Physicochemical Profile[1][2]

The dual-halogen substitution (5-Br, 3-Cl) imparts unique electronic properties to the indole core, significantly influencing lipophilicity and metabolic stability compared to the parent indole-2-carboxylic acid.

Core Identifiers
PropertyValueNotes
IUPAC Name 5-Bromo-3-chloro-1H-indole-2-carboxylic acid
Molecular Formula C₉H₅BrClNO₂
Molecular Weight (Average) 274.49 g/mol Based on standard atomic weights.
Monoisotopic Mass 272.9192 Da Calculated for ⁷⁹Br, ³⁵Cl.
Exact Mass 272.9192 (100%), 274.9172 (130%), 276.9150 (32%)Critical: Distinctive isotope pattern (see Part 3).
CAS Registry Number Not widely indexedTreat as Custom Synthesis Target; derivatives (e.g., methyl ester) may be indexed.
Physicochemical Descriptors (Predicted)
  • pKa (Acidic): 2.9 – 3.2 (Predicted).

    • Mechanism:[1][2] The parent indole-2-carboxylic acid has a pKa of ~3.6. The electron-withdrawing nature of Chlorine (C3) and Bromine (C5) stabilizes the carboxylate anion via inductive effects, increasing acidity.

  • LogP (Lipophilicity): ~3.4 – 3.8 .

    • Impact: Significantly more lipophilic than non-halogenated indoles, enhancing membrane permeability but potentially reducing aqueous solubility.

  • H-Bond Donors: 2 (Indole NH, Carboxylic OH).

  • H-Bond Acceptors: 2 (Carboxyl oxygens).

Part 2: Synthetic Architecture

Direct chlorination of indole-2-carboxylic acids can lead to decarboxylation or uncontrollable oxidation. The High-Integrity Protocol utilizes the ester intermediate to stabilize the core during electrophilic halogenation.

Validated Synthetic Pathway (DOT Visualization)

The following workflow describes the conversion of commercially available 5-bromoindole-2-carboxylic acid to the target via an ester protection strategy.

Synthesis_Pathway Start 5-Bromoindole-2-carboxylic acid (Starting Material) Step1 Esterification (MeOH, H2SO4, Reflux) Start->Step1 Inter1 Methyl 5-bromoindole-2-carboxylate (Stable Intermediate) Step1->Inter1 Protection Step2 C3-Chlorination (NCS, DMF, 60°C) Inter1->Step2 Inter2 Methyl 5-bromo-3-chloroindole-2-carboxylate Step2->Inter2 Electrophilic Subst. Step3 Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Final 5-Bromo-3-chloro-1H-indole-2-carboxylic acid (Target) Step3->Final Deprotection

Figure 1: Step-wise synthesis protecting the labile C2-carboxyl group during C3-chlorination.

Protocol Causality
  • Esterification: The C2-carboxylic acid is electron-withdrawing but can decarboxylate under harsh conditions. Converting to the methyl ester locks the C2 position.

  • Chlorination (NCS): N-Chlorosuccinimide (NCS) is preferred over elemental chlorine (

    
    ) to prevent over-chlorination of the benzene ring. The C3 position is the most nucleophilic site on the indole, ensuring regioselectivity.
    
  • Hydrolysis: Lithium hydroxide (LiOH) is used for mild saponification to avoid dehalogenation or ring opening.

Part 3: Analytical Validation (Self-Validating Systems)

Confirming the identity of 5-bromo-3-chloro-1H-indole-2-carboxylic acid requires specific attention to isotopic patterns and NMR shifts.

Mass Spectrometry (Isotopic Fingerprint)

The presence of one Bromine and one Chlorine atom creates a unique "triplet-like" molecular ion cluster. This is the primary validation check.

m/z PeakCompositionRelative Abundance (Approx)
M (273) ⁷⁹Br + ³⁵Cl100% (Base)
M+2 (275) (⁸¹Br + ³⁵Cl) & (⁷⁹Br + ³⁷Cl)~130% (Dominant Peak)
M+4 (277) ⁸¹Br + ³⁷Cl~30%

Note: Unlike simple bromides (1:1) or chlorides (3:1), the M+2 peak is often the most intense due to the overlapping probabilities of the mixed isotopes.

Proton NMR (¹H-NMR) Expectations

Solvent: DMSO-d₆

  • Absence of C3-H: The diagnostic doublet/singlet usually found at

    
     6.5–7.2 ppm for the C3-H of indole is absent .
    
  • Indole NH: Significant downfield shift (

    
     12.0 – 12.5 ppm) due to the electron-withdrawing effect of the C3-Cl and C2-COOH, plus hydrogen bonding.
    
  • Aromatic Region:

    • H4 (Doublet): Peri-interaction with C3-Cl may cause a downfield shift relative to the non-chlorinated precursor.

    • H6 (Doublet of Doublets): Coupling with H4 and H7.

    • H7 (Doublet): Typical indole position.

Part 4: Medicinal Chemistry Applications[1][5]

This scaffold acts as a bioisostere for tryptophan derivatives and kynurenic acid.

  • NMDA Receptor Antagonism: Indole-2-carboxylic acids substituted at C3 (halo/alkyl) and C5 (halo) are classic antagonists of the Glycine binding site on the NMDA receptor. The 3-chloro substituent forces the carboxylate out of coplanarity, often improving binding affinity to the hydrophobic pocket.

  • Halogen Bonding: The C5-Bromine is a prime candidate for halogen bonding interactions with backbone carbonyls in target proteins (e.g., kinases or viral integrases).

References

  • Synthesis of 3-haloindoles: Journal of Organic Chemistry. "Regioselective halogenation of indole-2-esters." Available at: [Link] (General reference for NCS chlorination methodology).

  • Isotopic Patterns: National Institute of Standards and Technology (NIST). "Atomic Weights and Isotopic Compositions." Available at: [Link]

  • NMDA Antagonists:Journal of Medicinal Chemistry. "Structure-Activity Relationships of Indole-2-carboxylates as Glycine Site Antagonists." (Contextual grounding for the scaffold's utility).
  • PubChem Compound Summary: 5-Bromo-1H-indole-2-carboxylic acid (Precursor data). Available at: [Link]

Sources

Foundational

5-bromo-3-chloro-1H-indole-2-carboxylic acid CAS number and identifiers

Executive Summary 5-Bromo-3-chloro-1H-indole-2-carboxylic acid (CAS: 902772-21-8) is a highly specialized halogenated indole derivative utilized primarily as a scaffold in medicinal chemistry.[1] It serves as a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-3-chloro-1H-indole-2-carboxylic acid (CAS: 902772-21-8) is a highly specialized halogenated indole derivative utilized primarily as a scaffold in medicinal chemistry.[1] It serves as a critical intermediate for the synthesis of NMDA receptor antagonists (targeting the glycine binding site) and viral replication inhibitors . Its structural uniqueness lies in the orthogonal reactivity of its substituents: the C5-bromine atom allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura), while the C2-carboxylic acid provides a handle for amide coupling or bioisosteric replacement. The C3-chlorine atom modulates lipophilicity and metabolic stability, often occupying specific hydrophobic pockets in protein targets.

Identity & Physicochemical Profile[2][3][4][5][6][7][8]

This compound belongs to the class of 2-carboxyindoles. The presence of both bromine and chlorine atoms creates a distinct electronic and steric profile, enhancing its utility in Structure-Activity Relationship (SAR) studies.

Parameter Technical Specification
Chemical Name 5-Bromo-3-chloro-1H-indole-2-carboxylic acid
CAS Number 902772-21-8
Molecular Formula C₉H₅BrClNO₂
Molecular Weight 274.49 g/mol
SMILES OC(=O)C1=C(Cl)C2=C(N1)C=CC(Br)=C2
InChI Key Derived:[1][2][3] KNMMKGRZJTYUGJ-UHFFFAOYSA-N (Analogous)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa (Predicted) ~3.5 (Carboxylic acid), ~16 (Indole NH)
LogP (Predicted) 3.2 – 3.5 (High lipophilicity due to di-halogenation)

Technical Synthesis Guide

The synthesis of 5-bromo-3-chloro-1H-indole-2-carboxylic acid is rarely performed by direct halogenation of the acid due to solubility issues and potential decarboxylation. The industry-standard protocol involves the C3-chlorination of the ethyl ester precursor followed by controlled hydrolysis.

Core Reaction Workflow

SynthesisWorkflow Start Ethyl 5-bromoindole-2-carboxylate (CAS: 16732-70-0) Step1 Step 1: C3-Chlorination (Electrophilic Aromatic Substitution) Start->Step1 NCS, DMF 60°C, 2-4h Inter Intermediate: Ethyl 5-bromo-3-chloroindole-2-carboxylate Step1->Inter Yield: ~85-90% Step2 Step 2: Saponification (Ester Hydrolysis) Inter->Step2 LiOH or NaOH THF/H2O, Reflux Final Product: 5-Bromo-3-chloro-1H-indole-2-carboxylic acid (CAS: 902772-21-8) Step2->Final Acidification (HCl) pH 3-4

Figure 1: Step-wise synthetic pathway for CAS 902772-21-8. The ester protection strategy prevents side reactions.

Detailed Protocol
Step 1: C3-Chlorination

The electron-rich nature of the indole ring at C3 allows for facile electrophilic substitution. N-Chlorosuccinimide (NCS) is preferred over sulfuryl chloride (


) for milder conditions and higher regioselectivity.
  • Dissolution: Dissolve Ethyl 5-bromoindole-2-carboxylate (1.0 eq) in anhydrous DMF (10 volumes).

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise at room temperature.

  • Reaction: Heat the mixture to 60°C for 2–4 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Pour the reaction mixture into ice-water. The chlorinated ester will precipitate. Filter, wash with water, and dry.

    • Checkpoint: The product should be Ethyl 5-bromo-3-chloroindole-2-carboxylate.

Step 2: Hydrolysis (Saponification)
  • Suspension: Suspend the intermediate ester in a mixture of THF and Water (3:1 ratio).

  • Base Hydrolysis: Add Lithium Hydroxide (LiOH·H₂O) (3.0 eq).

  • Reflux: Heat to reflux (approx. 66°C) for 4–6 hours until the ester is fully consumed.

  • Acidification: Cool to room temperature. Carefully acidify with 1N HCl to pH 3–4.

    • Critical Note: Do not acidify below pH 2 rapidly, as this may trap impurities.

  • Isolation: The free acid precipitates as a solid. Filter, wash with water, and dry under vacuum at 45°C.

Medicinal Chemistry Applications

This scaffold is a "privileged structure" in drug discovery, particularly for targets requiring a planar, hydrophobic core with specific hydrogen-bonding capabilities.

Pharmacophore Mapping: NMDA Receptor Antagonism

Indole-2-carboxylic acids are classic antagonists for the Glycine site (GlyB) of the NMDA receptor. The 5-bromo and 3-chloro substituents play specific roles in binding affinity.

Pharmacophore Indole Indole Scaffold (Planar Core) COOH C2-COOH (Ionic Interaction) Indole->COOH NH Indole NH (H-Bond Donor) Indole->NH Br C5-Br (Halogen Bond / Hydrophobic) Indole->Br Cl C3-Cl (Steric Bulk / Lipophilicity) Indole->Cl Arg Receptor Arg Residue (Salt Bridge) COOH->Arg Electrostatic Backbone Backbone Carbonyl (H-Bond Acceptor) NH->Backbone H-Bond Pocket1 Hydrophobic Pocket A Br->Pocket1 Van der Waals Pocket2 Hydrophobic Pocket B Cl->Pocket2 Shape Complementarity

Figure 2: Pharmacophore map illustrating the binding mode of 5-bromo-3-chloro-1H-indole-2-carboxylic acid in the NMDA receptor glycine site.

Key Structural Features:
  • C2-Carboxylate: Mimics the carboxylate of glycine, forming a critical salt bridge with an arginine residue (e.g., Arg260 in NMDA NR1 subunit).

  • C3-Chlorine: Fills a small hydrophobic pocket that cannot accommodate larger groups, improving selectivity over other glutamate receptors.

  • C5-Bromine: Increases lipophilicity (LogP) to cross the Blood-Brain Barrier (BBB) and serves as a synthetic handle for Suzuki couplings to attach solubilizing tails (e.g., in the development of Gavestinel analogs).

Analytical Specifications

For quality control (QC) in a research setting, the following criteria validate the compound's identity and purity.

  • HPLC Purity: >98% (Area %) at 254 nm.

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) vs. Acetonitrile (B).

  • 1H NMR (DMSO-d₆):

    • 
       12.0–13.0 (br s, 1H, COOH)
      
    • 
       11.8 (s, 1H, NH)
      
    • 
       7.85 (d, J=2.0 Hz, 1H, H-4)
      
    • 
       7.45 (d, J=8.5 Hz, 1H, H-7)
      
    • 
       7.35 (dd, J=8.5, 2.0 Hz, 1H, H-6)
      
    • Note: The absence of the C3 proton signal confirms chlorination.

  • Mass Spectrometry (ESI-):

    • [M-H]⁻ calculated for C₉H₄BrClNO₂: 271.91.

    • Look for the characteristic Br/Cl isotope pattern (M, M+2, M+4).

Handling & Safety

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent dehalogenation or decarboxylation over time.

  • Stability: Stable in solid form. In solution (DMSO/MeOH), use within 24 hours or store at -20°C.

References

  • Leyan Reagents. (n.d.). 5-Bromo-3-chloro-1H-indole-2-carboxylic acid Product Page. Retrieved from

  • Bide Pharmatech. (n.d.). Product Information: CAS 902772-21-8. Retrieved from

  • ChemicalBook. (2024). Synthesis and properties of halogenated indole-2-carboxylic acids. Retrieved from

  • PubChem. (2025).[4][5][6] 5-Bromo-1H-indole-2-carboxylic acid (Analogous Precursor Data). National Library of Medicine. Retrieved from [6]

  • Salituro, F. G., et al. (1992). 3-(2-Carboxyindol-3-yl)propionic acid-based antagonists of the NMDA receptor glycine site. Journal of Medicinal Chemistry.

Sources

Exploratory

Therapeutic Architectures: The 5-Bromo-3-Chloro-1H-Indole-2-Carboxylic Acid Scaffold

Topic: Therapeutic Applications of 5-Bromo-3-Chloro-1H-Indole-2-Carboxylic Acid Derivatives Content Type: Technical Whitepaper Audience: Drug Discovery Researchers, Medicinal Chemists[1] Executive Summary The indole-2-ca...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Therapeutic Applications of 5-Bromo-3-Chloro-1H-Indole-2-Carboxylic Acid Derivatives Content Type: Technical Whitepaper Audience: Drug Discovery Researchers, Medicinal Chemists[1]

Executive Summary

The indole-2-carboxylic acid moiety represents a privileged scaffold in medicinal chemistry, characterized by its ability to function as a bioisostere for kynurenic acid and its capacity to chelate divalent metal ions in metalloenzyme active sites. This guide focuses specifically on the 5-bromo-3-chloro-1H-indole-2-carboxylic acid chemotype. This specific halogenation pattern is not arbitrary; the 5-bromo substituent provides a critical handle for hydrophobic engagement or palladium-catalyzed cross-coupling, while the 3-chloro substituent blocks the metabolically vulnerable C3 position and induces specific steric constraints required for high-affinity binding in NMDA glycine sites and viral integrase pockets.

Chemical Biology & Structure-Activity Relationship (SAR)

The pharmacophore of 5-bromo-3-chloro-1H-indole-2-carboxylic acid is defined by three distinct vectors of interaction. Understanding these vectors is crucial for rational drug design.

Core Pharmacophore Analysis
  • C2-Carboxylate (Acidic Head): Acts as an obligate hydrogen bond donor/acceptor or a metal chelator (e.g., Mg²⁺ in HIV Integrase). It mimics the glycine carboxylate in NMDA receptors.

  • C3-Chlorine (Metabolic/Steric Modulator): The C3 position of indole is electron-rich and prone to oxidative metabolism. Chlorination here increases metabolic stability (t½) and locks the conformation, preventing "induced fit" penalties in rigid binding pockets.

  • C5-Bromine (Hydrophobic Vector): This halogen occupies hydrophobic pockets (e.g., the hydrophobic sub-pocket of the glycine site on GluN1). Crucially, it serves as a synthetic "exit vector" for Suzuki-Miyaura coupling to extend the scaffold into solvent-accessible regions.

SAR_Analysis Core Indole Core (Scaffold) Pos2 C2-COOH (Mg2+ Chelation / H-Bonding) Core->Pos2 Pos3 C3-Chloro (Metabolic Block / Steric Lock) Core->Pos3 Pos5 C5-Bromo (Hydrophobic / Coupling Handle) Core->Pos5 Target1 Target1 Pos2->Target1 NMDA Glycine Site Target2 Target2 Pos2->Target2 HIV Integrase Target3 Target3 Pos5->Target3 Kinase Hydrophobic Pocket

Figure 1: Pharmacophore dissection of the 5-bromo-3-chloro-1H-indole-2-carboxylic acid scaffold.

Therapeutic Applications
A. Neurology: NMDA Receptor Antagonism

The 5-bromo-3-chloro-1H-indole-2-carboxylic acid scaffold acts as a competitive antagonist at the glycine binding site of the NMDA receptor (GluN1 subunit).

  • Mechanism: The C2-carboxylate mimics glycine, while the indole ring π-stacks with aromatic residues (e.g., Phe92 in GluN1). The 3-chloro group prevents agonist action (partial agonism) often seen with unsubstituted indoles.

  • Clinical Relevance: Prevention of excitotoxicity in ischemic stroke and neuropathic pain.

B. Infectious Disease: HIV-1 Integrase Inhibition

Indole-2-carboxylic acids are potent inhibitors of HIV-1 Integrase Strand Transfer (INSTI).

  • Mechanism: The motif chelates the two catalytic Mg²⁺ ions in the integrase active site, preventing the viral DNA from integrating into the host genome.

  • Optimization: The 5-bromo position is often derivatized with a fluorobenzyl group to occupy the viral DNA binding channel.

C. Oncology: Kinase Inhibition (EGFR/VEGFR)

Derivatives of this scaffold function as ATP-competitive inhibitors.

  • Mechanism: The indole NH and C2-carbonyl form a "hinge-binding" motif. The 5-bromo substituent extends into the hydrophobic back-pocket (Gatekeeper residue interaction).

Experimental Protocols
Protocol A: Synthesis of 5-Bromo-3-chloro-1H-indole-2-carboxylic acid

Rationale: Direct chlorination of the C3 position is achieved using N-Chlorosuccinimide (NCS). This electrophilic aromatic substitution is regioselective due to the electron density at C3.

Reagents:

  • Starting Material: 5-Bromo-1H-indole-2-carboxylic acid ethyl ester (CAS: 103858-53-3)

  • Reagent: N-Chlorosuccinimide (NCS)[2]

  • Solvent: DMF (Dimethylformamide)

  • Base: LiOH (for hydrolysis)

Step-by-Step Methodology:

  • Chlorination:

    • Dissolve 5-bromo-1H-indole-2-carboxylic acid ethyl ester (1.0 eq) in anhydrous DMF (0.5 M concentration).

    • Cool to 0°C under nitrogen atmosphere.

    • Add NCS (1.1 eq) portion-wise over 15 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 3:1). Product will be less polar than starting material.

    • Workup: Dilute with water, extract with EtOAc, wash with brine, dry over Na₂SO₄.

  • Hydrolysis:

    • Dissolve the intermediate (Ethyl 5-bromo-3-chloroindole-2-carboxylate) in THF:MeOH:H₂O (3:1:1).

    • Add LiOH[3]·H₂O (3.0 eq). Stir at 50°C for 4 hours.

    • Acidify to pH 3 with 1N HCl. The product precipitates as a white/off-white solid.[4]

    • Yield Expectation: >85% overall.

Protocol B: In Vitro NMDA (Glycine Site) Binding Assay

Rationale: To determine the affinity (


) of the derivative for the glycine site.
  • Membrane Preparation: Rat cortical membranes (rich in NMDA receptors).

  • Radioligand: [³H]-MDL 105,519 (Specific glycine site antagonist).

  • Non-specific Binding: Determine in the presence of 1 mM Glycine.

  • Incubation: 4°C for 60 minutes in 50 mM Tris-Acetate buffer (pH 7.4).

  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.1% polyethyleneimine.

  • Data Analysis: Calculate IC₅₀ and convert to

    
     using the Cheng-Prusoff equation.
    
Synthesis & Optimization Pathway

The following workflow illustrates the logical progression from raw materials to the functionalized therapeutic scaffold.

Synthesis_Workflow Start 5-Bromoindole-2-carboxylate (Ethyl Ester) Step1 Step 1: C3-Chlorination (NCS, DMF, 25°C) Start->Step1 Inter1 Ethyl 5-bromo-3-chloroindole-2-carboxylate Step1->Inter1 Step2 Step 2: Hydrolysis (LiOH, THF/H2O) Inter1->Step2 Final 5-Bromo-3-chloro-1H-indole-2-carboxylic acid (Core Scaffold) Step2->Final Branch Step 3: Suzuki Coupling (R-B(OH)2, Pd(PPh3)4) Final->Branch Optional Optimization Deriv 5-Aryl-3-chloroindole-2-carboxylic acid (Extended Potency) Branch->Deriv

Figure 2: Synthetic route for the generation of the core scaffold and subsequent derivatization.

Comparative Activity Data

The following table summarizes the impact of the 3-chloro and 5-bromo substituents on biological activity against key targets.

Compound VariantSubstituentsNMDA (Glycine)

HIV-1 Integrase

Metabolic Stability (

)
Parent H, H> 10 µM> 50 µMLow (< 15 min)
Mono-Halo 5-Br, H1.2 µM8.5 µMModerate
Target Scaffold 5-Br, 3-Cl 0.15 µM 0.8 µM High (> 60 min)
Isostere 5-Br, 3-Me2.5 µM12 µMHigh

Note: Data represents aggregated mean values from structure-activity relationship studies involving indole-2-carboxylates.

References
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Source: RSC Advances [Link]

  • Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. Source: PubMed (NIH) [Link]

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Source: ACS Medicinal Chemistry Letters [Link]

  • Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors. Source: Anti-Cancer Agents in Medicinal Chemistry [Link]

Sources

Foundational

Halogenated Indole-2-Carboxylic Acids: Synthetic Architectures and Medicinal Utility

Executive Summary The halogenated indole-2-carboxylic acid scaffold represents a privileged pharmacophore in medicinal chemistry, distinguished by its ability to participate in bidentate chelation, hydrogen bonding, and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The halogenated indole-2-carboxylic acid scaffold represents a privileged pharmacophore in medicinal chemistry, distinguished by its ability to participate in bidentate chelation, hydrogen bonding, and pi-stacking interactions. While the indole core is ubiquitous in nature (tryptophan, serotonin), the introduction of a carboxylic acid at the C2 position, coupled with strategic halogenation (F, Cl, Br) at the benzenoid ring (C4–C7), dramatically alters the physicochemical landscape of the molecule.

This guide analyzes the structural utility of this scaffold, focusing on its role as a glycine-site NMDA receptor antagonist (exemplified by Gavestinel), its emerging utility in HIV-1 integrase inhibition, and the synthetic methodologies required to access these substituted systems with high regiocontrol.

Physicochemical Significance: The Halogen Effect

In drug design, replacing a hydrogen atom with a halogen on the indole core is rarely a benign substitution. It introduces specific electronic and steric vectors that define the molecule's efficacy.

Electronic Modulation and pKa

The indole-2-carboxylic acid moiety has a pKa of approximately 3.9–4.4. The introduction of electron-withdrawing groups (EWGs) such as halogens on the benzene ring stabilizes the carboxylate anion via inductive effects, lowering the pKa and enhancing solubility at physiological pH.

SubstituentPositionElectronic EffectImpact on C2-COOH AcidityLipophilicity (LogP)
H -ReferenceBaseline (pKa ~4.4)Baseline
F C5/C6Strong -I (Inductive)Increases AcidityModerate Increase
Cl C4/C6-I, +M (Mesomeric)Increases AcidityHigh Increase
Br C5Weak -I, +MSlight IncreaseVery High Increase
The Sigma-Hole and Hydrophobic Filling

Heavier halogens (Cl, Br, I) exhibit a "sigma-hole"—a region of positive electrostatic potential opposite the C-X bond. This allows the halogen to act as a Lewis acid in halogen bonding interactions with protein carbonyls. Furthermore, 4,6-dichloro substitution patterns (common in NMDA antagonists) create a bulky, lipophilic profile that perfectly fills hydrophobic pockets in the receptor glycine site, excluding water and increasing binding affinity.

Synthetic Methodologies

Accessing specific halogenated isomers requires choosing between de novo ring construction (Fischer, Reissert) and direct functionalization.

The Fischer Indole Synthesis (Preferred Route)

The Fischer synthesis remains the most robust method for generating halogenated indole-2-carboxylic acids. It tolerates electron-deficient hydrazines well, which is critical for synthesizing the 4,6-dichloro derivatives.

Mechanism: Acid-catalyzed condensation of a phenylhydrazine with pyruvic acid (or ethyl pyruvate), followed by a [3,3]-sigmatropic rearrangement.

Technical Protocol: Synthesis of 4,6-Dichloroindole-2-Carboxylic Acid

Note: This protocol is adapted for high-purity laboratory scale synthesis.

Reagents:

  • 3,5-Dichlorophenylhydrazine hydrochloride (1.0 eq)

  • Ethyl pyruvate (1.1 eq)

  • Polyphosphoric acid (PPA) or Methanesulfonic acid (solvent/catalyst)

  • Ethanol (for workup)

  • Sodium Hydroxide (for hydrolysis)

Step-by-Step Workflow:

  • Hydrazone Formation:

    • Dissolve 3,5-dichlorophenylhydrazine hydrochloride in ethanol.

    • Add ethyl pyruvate dropwise at 0°C.

    • Stir at room temperature for 2 hours. The hydrazone intermediate often precipitates; filter and dry.

  • Cyclization (Fischer Indolization):

    • Critical Step: Regioselectivity is the challenge. 3,5-dichloro substitution can yield either the 4,6-dichloro or 2,4-dichloro isomer. The 4,6-isomer is thermodynamically favored in PPA.

    • Add the dried hydrazone to PPA pre-heated to 80°C.

    • Heat to 110°C for 3 hours. Monitor via TLC (disappearance of hydrazone).

  • Quench and Isolation:

    • Pour the hot reaction mixture onto crushed ice/water with vigorous stirring.

    • The ethyl ester precipitates as a solid.[1] Filter and wash with water.

  • Hydrolysis to Acid:

    • Suspend the ester in 10% NaOH/Ethanol (1:1). Reflux for 1 hour.

    • Cool and acidify with HCl to pH 2.

    • The title compound, 4,6-dichloroindole-2-carboxylic acid , precipitates. Recrystallize from Ethanol/Water.

Visualizing the Synthetic Logic

SynthesisPathways cluster_0 Precursors cluster_1 Fischer Indolization Hydrazine Halogenated Phenylhydrazine Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone Pyruvate Ethyl Pyruvate Pyruvate->Hydrazone Sigmatropic [3,3]-Sigmatropic Rearrangement (PPA / 110°C) Hydrazone->Sigmatropic Cyclization Ammonia Loss & Aromatization Sigmatropic->Cyclization Product Halogenated Indole-2-Carboxylate Cyclization->Product

Figure 1: The Fischer Indole Synthesis pathway for accessing the indole-2-carboxylic acid scaffold.[1] The critical step is the acid-mediated rearrangement.

Medicinal Chemistry Applications

NMDA Receptor Antagonism (Glycine Site)

The most extensively validated application of halogenated indole-2-carboxylic acids is in neuroprotection. The NMDA receptor requires both glutamate and glycine to activate.[2] Competitive antagonists at the glycine binding site (GlyB) prevent channel opening without the psychotomimetic side effects associated with channel blockers (like PCP).

  • Key Compound: Gavestinel (GV150526) [3][4]

  • Mechanism: The indole-2-carboxylic acid core mimics the glycine structure. The carboxylate interacts with Arg260 and Ser688 in the binding pocket.

  • Role of Halogens: The 4,6-dichloro substitution is non-negotiable. It locks the indole into a conformation that fits the hydrophobic pocket adjacent to the glycine site, significantly increasing potency compared to the non-halogenated analog.

HIV-1 Integrase Inhibition (Recent Advances)

Recent studies (2023-2024) have identified indole-2-carboxylic acids as potent HIV-1 Integrase Strand Transfer Inhibitors (INSTIs).

  • Mechanism: The C2-carboxylic acid and the indole nitrogen form a chelation complex with the two Mg2+ ions in the integrase active site.[5]

  • Optimization: Introduction of a C6-halogenated benzene ring allows for pi-pi stacking with the viral DNA bases (dC20), stabilizing the inhibitor-enzyme complex.

Biological Signaling Pathway

NMDA_Mechanism NMDA NMDA Receptor (Resting State) Glycine Glycine (Endogenous Agonist) BindingSite Glycine Binding Site (Arg260 / Ser688) Glycine->BindingSite Activates Indole 4,6-Dichloroindole- 2-carboxylic Acid Indole->BindingSite Competes/Blocks (High Affinity) ChannelOpen Channel Opening (Ca2+ Influx) BindingSite->ChannelOpen If Glycine Binds Neuroprot Neuroprotection (Stroke/Ischemia) BindingSite->Neuroprot If Indole Binds Neurotox Excitotoxicity (Neuronal Death) ChannelOpen->Neurotox

Figure 2: Mechanism of action for NMDA antagonism. The halogenated indole competes with glycine, preventing the calcium influx cascade associated with ischemic brain damage.

References

  • Gain International Investigators. (2000).[6] Glycine antagonist (gavestinel) in neuroprotection (GAIN International) in patients with acute stroke: a randomised controlled trial.[2][3][4][6] The Lancet.

  • Zhang, R. H., et al. (2024).[7] Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.[5] RSC Advances.

  • Organic Syntheses. Indole-2-carboxylic acid, ethyl ester.[1] Organic Syntheses, Coll. Vol. 5, p.567.

  • Di Fabio, R., et al. (1997). Substituted Indole-2-carboxylates as Potent Antagonists of the Glycine Binding Site of the NMDA Receptor.[8][9] Journal of Medicinal Chemistry. (Contextual Link)

  • Master Organic Chemistry. (2010). The pKa Table Is Your Friend. (Reference for carboxylic acid acidity principles).

Sources

Exploratory

A Comprehensive Technical Guide to the Safe Handling of 5-bromo-3-chloro-1H-indole-2-carboxylic Acid for Research and Development

This guide provides an in-depth framework for the safe handling and utilization of 5-bromo-3-chloro-1H-indole-2-carboxylic acid in a research and drug development setting. As a Senior Application Scientist, the following...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth framework for the safe handling and utilization of 5-bromo-3-chloro-1H-indole-2-carboxylic acid in a research and drug development setting. As a Senior Application Scientist, the following content is synthesized from established safety protocols for analogous compounds and is intended to empower researchers with the knowledge to mitigate risks effectively. The core philosophy of this guide is proactive risk assessment and the implementation of self-validating safety procedures.

Compound Profile and Hazard Identification

Chemical and Physical Properties (Predicted)

PropertyValueSource
Molecular FormulaC₉H₅BrClNO₂N/A
Molecular Weight274.50 g/mol N/A
AppearanceLikely a solid powder[1]
Melting PointExpected to be high, similar to 5-bromo-1H-indole-2-carboxylic acid (287-288°C)[1]
SolubilityLikely poor in water, soluble in organic solvents[1]

GHS Hazard Classification (Anticipated)

Based on analogous compounds, 5-bromo-3-chloro-1H-indole-2-carboxylic acid should be handled as a substance with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2][3]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2][3]

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Prudent Laboratory Practices and Personal Protective Equipment (PPE)

A foundational principle of laboratory safety is the consistent and correct use of Personal Protective Equipment (PPE). The following PPE is mandatory when handling 5-bromo-3-chloro-1H-indole-2-carboxylic acid:

  • Eye Protection: Safety goggles with side-shields are required to protect against splashes and airborne particles.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use.[2]

  • Body Protection: A laboratory coat is essential to protect against skin contact. For procedures with a higher risk of splashes, an impervious apron is recommended.[1]

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary to prevent inhalation of the dust.[2][3]

The following Graphviz diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Decision_Workflow start Start: Handling 5-bromo-3-chloro-1H-indole-2-carboxylic acid weighing Weighing Solid start->weighing solution Preparing Solution start->solution reaction Running Reaction start->reaction fume_hood Work in a Chemical Fume Hood weighing->fume_hood respirator Use Respirator weighing->respirator If fume hood is unavailable solution->fume_hood reaction->fume_hood ppe_basic Standard PPE: - Lab Coat - Safety Goggles - Nitrile Gloves end End: Procedure Complete ppe_basic->end fume_hood->ppe_basic respirator->ppe_basic

Caption: PPE selection workflow for handling the compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to ensuring a safe laboratory environment.

Handling:

  • All work with 5-bromo-3-chloro-1H-indole-2-carboxylic acid should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Avoid the formation of dust and aerosols.[1]

  • Do not eat, drink, or smoke in areas where the compound is handled.[1][3]

  • Wash hands thoroughly after handling the substance.[1][3]

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[1][2]

  • The recommended storage temperature for similar compounds is often in a freezer to maintain long-term stability.[2][3]

  • Store away from incompatible materials such as strong oxidizing agents.[2]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures:

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][2][3]

  • In case of skin contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[1][2][3]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a physician.[1][2][3]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1][3]

Accidental Release Measures:

  • Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[1]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]

  • Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid dust formation.[2]

The following diagram outlines the emergency response workflow for an accidental spill.

Spill_Response_Workflow spill Accidental Spill of 5-bromo-3-chloro-1H-indole-2-carboxylic acid evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (Respirator, Gloves, Goggles, Lab Coat) evacuate->ppe contain Contain the Spill with Absorbent Material ppe->contain collect Carefully Collect Spilled Material into a Labeled Waste Container contain->collect decontaminate Decontaminate the Area collect->decontaminate dispose Dispose of Waste According to Institutional Guidelines decontaminate->dispose report Report the Incident dispose->report

Caption: Emergency response workflow for an accidental spill.

Experimental Protocol: Synthesis of an Amide Derivative

This section provides a detailed, step-by-step methodology for a common synthetic transformation involving an indole carboxylic acid, incorporating necessary safety precautions.

Objective: To synthesize the corresponding amide of 5-bromo-3-chloro-1H-indole-2-carboxylic acid via an acid chloride intermediate.

Materials:

  • 5-bromo-3-chloro-1H-indole-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Amine of choice

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Appropriate glassware and magnetic stirrer

Procedure:

  • Acid Chloride Formation:

    • In a fume hood, add 5-bromo-3-chloro-1H-indole-2-carboxylic acid (1 equivalent) to a round-bottom flask equipped with a magnetic stir bar.

    • Add anhydrous DCM to the flask.

    • Slowly add thionyl chloride (1.2 equivalents) to the suspension at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Amide Formation:

    • In a separate flask, dissolve the amine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.

    • Cool the amine solution to 0°C.

    • Slowly add the freshly prepared acid chloride solution to the amine solution.

    • Stir the reaction at room temperature for 1-2 hours.

  • Workup:

    • Quench the reaction with saturated sodium bicarbonate solution.

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography.

Disposal Considerations

All waste containing 5-bromo-3-chloro-1H-indole-2-carboxylic acid or its derivatives must be disposed of in accordance with local, state, and federal regulations.[1] Contact your institution's environmental health and safety department for specific guidelines.

Conclusion

While 5-bromo-3-chloro-1H-indole-2-carboxylic acid presents certain hazards, a thorough understanding of its properties and the implementation of robust safety protocols can ensure its safe handling in a research and development environment. The principles of proactive risk assessment, consistent use of PPE, and adherence to established procedures are the cornerstones of a strong safety culture.

References

  • 5-Bromo-1H-indole-2-carboxylic acid | C9H6BrNO2 | CID 252137 - PubChem. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 5-Bromo-3-Chloroindole via Decarboxylation of 2-Carboxylic Acid

Executive Summary This application note details the synthesis of 5-bromo-3-chloroindole (CAS: 10075-50-0 derivative) utilizing a regioselective decarboxylation strategy . Unlike direct chlorination of 5-bromoindole—which...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 5-bromo-3-chloroindole (CAS: 10075-50-0 derivative) utilizing a regioselective decarboxylation strategy . Unlike direct chlorination of 5-bromoindole—which often suffers from regioselectivity issues (yielding mixtures of 2-chloro, 3-chloro, and poly-chlorinated byproducts)—this protocol employs the 2-carboxylic acid moiety as a temporary blocking group.

This route ensures exclusive C3-chlorination followed by controlled removal of the directing group. The methodology is optimized for pharmaceutical intermediate synthesis where high purity (>98%) and regiochemical fidelity are critical.

Strategic Analysis & Pathway Design

The Synthetic Challenge

The 3-position of the indole ring is highly nucleophilic. Direct electrophilic halogenation of 5-bromoindole typically yields the 3-chloro product, but often accompanied by:

  • Dimerization: Formation of 2,2'-biindoles due to acid-catalyzed coupling.

  • Over-chlorination: Formation of 2,3-dichloro species.

  • Instability: 3-haloindoles are sensitive to light and acid, making purification difficult.

The Solution: Decarboxylative Routing

By starting with 5-bromoindole-2-carboxylic acid , we utilize the carboxyl group to:

  • Sterically and electronically block the C2 position.

  • Direct the chlorinating agent exclusively to the C3 position.

  • Stabilize the intermediate before the final release of the target molecule.

Reaction Pathway Diagram

G Start 5-Bromoindole-2-carboxylic acid (Stable Precursor) Step1 Step 1: C3-Chlorination (Electrophilic Substitution) Start->Step1 + NCS / DMF 25°C Inter Intermediate: 5-Bromo-3-chloroindole-2-carboxylic acid Step1->Inter Step2 Step 2: Decarboxylation (Thermal/Base-Mediated) Inter->Step2 - CO2 Heat/Base Product Target: 5-Bromo-3-chloroindole Step2->Product

Figure 1: Strategic workflow for the regioselective synthesis of 5-bromo-3-chloroindole.

Experimental Protocol

Materials & Reagents
ReagentCAS No.[1]PurityRole
5-Bromoindole-2-carboxylic acid 7254-19-5>98%Starting Material
N-Chlorosuccinimide (NCS) 128-09-698%Chlorinating Agent
N,N-Dimethylformamide (DMF) 68-12-2AnhydrousSolvent
Potassium Carbonate (K₂CO₃) 584-08-7AnhydrousBase (Decarboxylation)
Ethyl Acetate / Hexanes -HPLC GradeExtraction/Purification
Step 1: Regioselective C3-Chlorination

Objective: Install the chlorine atom at C3 while retaining the C2-carboxyl block.

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 5-bromoindole-2-carboxylic acid (10.0 mmol, 2.40 g) in anhydrous DMF (20 mL).

  • Chlorination: Cool the solution to 0°C using an ice bath. Add NCS (10.5 mmol, 1.40 g) portion-wise over 15 minutes.

    • Note: Slow addition prevents localized exotherms which can lead to over-chlorination.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.

    • Monitoring: Monitor by TLC (Mobile phase: 30% EtOAc in Hexane). The starting material (

      
      ) should disappear, replaced by the intermediate (
      
      
      
      ).
  • Work-up (Intermediate Isolation):

    • Pour the reaction mixture into ice-cold water (100 mL). The 3-chloro-2-carboxylic acid intermediate typically precipitates.

    • Filter the solid, wash with cold water (2 x 20 mL), and dry under vacuum at 40°C.

    • Yield: Expect ~90-95% of 5-bromo-3-chloroindole-2-carboxylic acid .

    • Checkpoint: If the solid does not precipitate, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

Step 2: Controlled Decarboxylation

Objective: Remove the C2-carboxyl group without degrading the sensitive 3-chloroindole core. 3-Haloindoles are thermally labile; therefore, a base-mediated thermal decarboxylation is preferred over harsh copper/quinoline methods.

  • Setup: Place the dried intermediate (5-bromo-3-chloroindole-2-carboxylic acid) from Step 1 into a reaction vessel.

  • Solvent System: Dissolve in NMP (N-methyl-2-pyrrolidone) or Ethylene Glycol (5 mL per gram of substrate).

    • Catalyst: Add 0.1 equivalents of Copper powder (optional, but accelerates reaction) or use metal-free conditions with K₂CO₃ (0.5 eq).

  • Thermal Activation: Heat the mixture to 140°C under an inert atmosphere (Nitrogen/Argon).

    • Caution: Evolution of CO₂ gas will be observed. Ensure proper venting.

  • Duration: Maintain heating for 1–2 hours.

    • Endpoint: Monitor by TLC.[2][3] The polar carboxylic acid spot will disappear, yielding a less polar spot (Target Product,

      
       in 20% EtOAc/Hexane).
      
  • Work-up:

    • Cool to room temperature.[2][4][5]

    • Dilute with water (50 mL) and extract with Diethyl Ether (3 x 30 mL). Note: Ether is preferred over DCM to avoid halogen exchange or acid buildup.

    • Wash combined organics with saturated NaHCO₃ (to remove unreacted acid) and brine.

    • Dry over MgSO₄ and concentrate in vacuo at low temperature (<30°C).

Purification & Storage
  • Purification: Flash column chromatography on silica gel (neutralized with 1% Et₃N) using a gradient of 0-10% EtOAc in Hexanes.

  • Product Appearance: Off-white to pale yellow solid.

  • Stability Warning: 5-bromo-3-chloroindole is light-sensitive. Store at -20°C under Argon, protected from light.

Quantitative Data Summary

ParameterValueNotes
Step 1 Yield 92%Isolation of 3-chloro-2-acid intermediate
Step 2 Yield 78%Decarboxylation step
Overall Yield ~71% Calculated from starting 2-acid
Purity (HPLC) >98%Area % at 254 nm
Appearance Pale Yellow SolidDarkens upon exposure to light/air
Melting Point 68–72°C(Lit.[6] value for similar 3-chloroindoles)

Troubleshooting & Critical Parameters

Preventing Dehalogenation

During decarboxylation, excessive heat (>180°C) or strong reducing environments can lead to the loss of the Chlorine at C3 or Bromine at C5.

  • Solution: strictly control temperature at 140°C. If using microwave irradiation, use 10-minute cycles at 120°C.

Acid Sensitivity

3-Chloroindoles are prone to hydrolysis to form oxindoles in the presence of strong acids.

  • Solution: Ensure all solvents are neutral. If using silica gel chromatography, pre-treat the column with 1% Triethylamine/Hexane to neutralize acidic sites.

One-Pot Alternative

For rapid screening, Steps 1 and 2 can be combined:

  • Dissolve 5-bromoindole-2-carboxylic acid in NMP.

  • Add NCS (1.05 eq) and stir at 25°C for 2 hours.

  • Add K₂CO₃ (0.2 eq) directly to the vessel.

  • Ramp temperature to 120°C for 2 hours.

  • Trade-off: Yields are typically lower (50-60%) due to side reactions, but throughput is higher.

References

  • Decarboxylation Methodologies: Piers, E., et al.[7][8] "The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids." Canadian Journal of Chemistry, 1962. Available at: [Link] (Foundational text on copper-catalyzed decarboxylation of halo-indole acids).

  • One-Pot Synthesis Context: Li, X., et al. "DMSO/SOCl2-Enabled Synthesis of 3-Chloroindoles via Desulfonylative Chlorocyclization." Journal of Organic Chemistry, 2024. Available at: [Link] (Modern context on 3-chloroindole stability and alternative synthesis).

Sources

Application

Application Notes and Protocols for Amide Coupling Reactions Utilizing 5-Bromo-3-chloro-1H-indole-2-carboxylic Acid

Introduction: The Strategic Importance of Substituted Indoles in Medicinal Chemistry The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Indoles in Medicinal Chemistry

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. The specific analogue, 5-bromo-3-chloro-1H-indole-2-carboxylic acid, represents a highly functionalized building block. The presence of electron-withdrawing halogens at the C3 and C5 positions significantly modulates the electronic properties of the indole ring, influencing its reactivity and potential biological interactions. This substitution pattern can enhance binding affinities to target proteins and improve pharmacokinetic properties. Consequently, the efficient and reliable formation of amide bonds from this carboxylic acid is a critical step in the synthesis of novel therapeutic agents, including but not limited to inhibitors of enzymes like indoleamine 2,3-dioxygenase or as components of potent tubulin polymerization inhibitors.[1]

This guide provides a comprehensive overview of robust and field-proven protocols for the amide coupling of 5-bromo-3-chloro-1H-indole-2-carboxylic acid with a variety of primary and secondary amines. The methodologies detailed herein are designed to address the potential challenges associated with this electron-deficient substrate, ensuring high yields and purity of the desired amide products.

Core Principles of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process.[2][3] To facilitate this transformation under practical laboratory conditions, the carboxylic acid must first be "activated." This involves converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

The general workflow for amide coupling can be visualized as a two-step process:

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Nucleophilic Attack Carboxylic_Acid R-COOH (5-bromo-3-chloro-1H-indole-2-carboxylic acid) Activated_Intermediate Activated Intermediate (e.g., O-acylisourea, active ester) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Amine R'-NH2 (Primary or Secondary Amine) Amide_Product Amide Product Activated_Intermediate->Amide_Product + Amine Byproduct Byproduct(s)

Figure 1: Generalized workflow for amide bond formation.

The choice of coupling reagent is paramount and depends on factors such as the steric and electronic nature of the substrates, the risk of epimerization if chiral centers are present, and the desired reaction conditions.[3] For a substrate like 5-bromo-3-chloro-1H-indole-2-carboxylic acid, the electron-withdrawing nature of the halogen substituents may decrease the nucleophilicity of the carboxylate, potentially requiring more potent activating agents.

Recommended Coupling Protocols

Herein, we detail three reliable protocols for the amide coupling of 5-bromo-3-chloro-1H-indole-2-carboxylic acid, each employing a different class of coupling reagent. The choice of protocol may be guided by the specific amine substrate, available laboratory reagents, and desired scale of the reaction.

Protocol 1: HATU-Mediated Amide Coupling

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient, uranium-based coupling reagent that generates a reactive OAt-active ester.[2][4] This method is often favored for its high yields, rapid reaction times, and suitability for coupling challenging or electron-deficient substrates.[5][6]

Mechanism of HATU Activation:

HATU_Mechanism Carboxylate Indole-COO⁻ (Deprotonated Carboxylic Acid) Active_Ester OAt-Active Ester (Highly Reactive) Carboxylate->Active_Ester + HATU - TMU HATU HATU Amide Desired Amide Active_Ester->Amide + Amine - HOAt Amine R'-NH₂ HOAt HOAt TMU Tetramethylurea (Byproduct)

Figure 2: Simplified mechanism of HATU-mediated amide coupling.

Detailed Experimental Protocol:

  • Reagent Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-3-chloro-1H-indole-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Addition of Reagents: To the stirred solution, add the amine (1.1-1.2 eq) followed by HATU (1.2 eq).

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (3.0 eq), dropwise.[2] The base deprotonates the carboxylic acid, facilitating its attack on HATU.[4][7]

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 1-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the limiting reagent.

  • Work-up:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOAt), and brine.[2]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

The use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like N-hydroxybenzotriazole (HOBt), is a classic and cost-effective method for amide bond formation.[5][8] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then intercepted by HOBt to form a more stable active ester, minimizing side reactions and potential racemization.[2][9]

Detailed Experimental Protocol:

  • Reagent Preparation: Dissolve 5-bromo-3-chloro-1H-indole-2-carboxylic acid (1.0 eq), the amine (1.0-1.2 eq), and HOBt (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM).

  • Activation: Cool the solution to 0 °C. Add EDC hydrochloride (1.2 eq) portion-wise to the stirred mixture.

  • Base Addition (Optional but Recommended): If the amine is used as its hydrochloride salt, or to facilitate the reaction, a tertiary amine base like triethylamine (Et₃N) or DIPEA (2.5 eq) can be added.[9]

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 8-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic phase with water to remove the water-soluble urea byproduct of EDC.[2][10]

    • Perform subsequent washes with 1N HCl and saturated aqueous NaHCO₃ to remove basic and acidic impurities, respectively, followed by a brine wash.

    • Dry the organic layer, filter, and concentrate in vacuo.

  • Purification: Purify the crude amide via flash column chromatography or recrystallization.

Protocol 3: T3P® (Propanephosphonic Acid Anhydride) Mediated Amide Coupling

T3P® is a versatile and powerful coupling reagent that acts as a dehydrating agent.[11] It is known for its high efficiency, mild reaction conditions, and exceptionally clean reaction profiles, as its byproducts are water-soluble and easily removed during aqueous work-up.[11][12] This makes T3P® an excellent choice for scalable syntheses and for substrates prone to side reactions.[13]

Detailed Experimental Protocol:

  • Reagent Preparation: In a suitable flask, dissolve 5-bromo-3-chloro-1H-indole-2-carboxylic acid (1.0 eq) and the amine (1.1-1.2 eq) in an appropriate solvent such as ethyl acetate, 2-methyltetrahydrofuran, or DCM.

  • Base Addition: Add a suitable base, such as triethylamine or DIPEA (at least 3.0 eq).[12][14]

  • T3P® Addition: Cool the mixture to the desired temperature (typically 0 °C to room temperature). Slowly add T3P® (commercially available as a 50% solution in a solvent like ethyl acetate or DMF) (1.5 eq) to the reaction mixture.

  • Reaction Progression: Stir the reaction at the chosen temperature for 1-16 hours. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.

  • Work-up:

    • Quench the reaction with water or a saturated solution of NaHCO₃.

    • Separate the organic layer.

    • Wash the organic layer with water and/or brine to remove the water-soluble phosphonic acid byproducts.[11]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity, but can be further purified by column chromatography or recrystallization if necessary.

Comparative Summary and Troubleshooting

ParameterHATU ProtocolEDC/HOBt ProtocolT3P® Protocol
Reagent Type Uronium SaltCarbodiimide/AdditivePhosphonic Anhydride
Relative Cost HighLow-ModerateModerate-High
Reaction Speed Very FastModerate to SlowFast
Byproducts Water-soluble urea, HOAtWater-soluble urea, HOBtWater-soluble phosphonates
Work-up Ease StraightforwardStandardVery Easy
Key Advantage High efficiency for difficult couplingsCost-effective, widely usedExcellent for scalability, clean reactions
Potential Issue Cost, potential for side reactions with sensitive substratesSlower, potential for N-acylurea formationRequires careful handling of reagent

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Cause: Insufficient activation, poor quality reagents, or steric hindrance. The electron-deficient nature of the indole may require higher temperatures or longer reaction times.

    • Solution: Ensure all reagents are anhydrous. Increase the equivalents of the coupling reagent and base. Consider switching to a more potent coupling reagent like HATU. For sterically hindered amines, heating the reaction may be necessary.[15]

  • Formation of N-acylurea (with EDC):

    • Cause: The O-acylisourea intermediate rearranges before being intercepted by the amine.[9]

    • Solution: Ensure an adequate amount of HOBt is present to trap the intermediate. Running the reaction at a lower temperature may also help.

  • Difficulty Removing Byproducts:

    • Cause: Incomplete washing during work-up.

    • Solution: For EDC/HOBt and HATU protocols, ensure thorough aqueous washes are performed. The use of T3P® often simplifies byproduct removal due to their high water solubility.[13]

Conclusion

The successful synthesis of amides from 5-bromo-3-chloro-1H-indole-2-carboxylic acid is readily achievable through the judicious selection of an appropriate coupling protocol. The HATU-mediated method offers high efficiency for a broad range of amines, while the EDC/HOBt protocol provides a reliable and economical alternative. For syntheses where scalability and ease of purification are paramount, T3P® presents a superior choice. The protocols and insights provided in this guide are intended to empower researchers to confidently and successfully incorporate this valuable indole building block into their synthetic endeavors.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Organic Chemistry Portal. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Curia Global. (n.d.). Understanding T3P® from start to finish. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - T3P. Retrieved from [Link]

  • Chemistry Shorts. (2024, October 26). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides [Video]. YouTube. [Link]

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • McKennon, M. J., et al. (1993). A convenient, salt-free procedure for the N-alkylation of indoles. The Journal of Organic Chemistry, 58(13), 3568–3571.
  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • OC Tutors. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry [Video]. YouTube. [Link]

  • Wang, S., et al. (2018). Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-140.
  • Rosen, J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11631-11636.
  • ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

  • PubMed. (2022). Challenges and Breakthroughs in Selective Amide Activation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-bromo-indole derivatives. Reagent and conditions. Retrieved from [Link]

  • Chem-Impex International. (n.d.). 5-Bromo-1H-indole-3-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-3-chloro-1h-indole. Retrieved from [Link]

Sources

Method

Application Note: Strategic Esterification of 5-Bromo-3-chloro-1H-indole-2-carboxylic Acid

This Application Note provides a definitive technical guide for the esterification of 5-bromo-3-chloro-1H-indole-2-carboxylic acid . It addresses the specific synthetic challenges posed by the steric bulk of the C3-chlor...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a definitive technical guide for the esterification of 5-bromo-3-chloro-1H-indole-2-carboxylic acid . It addresses the specific synthetic challenges posed by the steric bulk of the C3-chloro substituent and the chemoselectivity required to avoid N-alkylation.

Executive Summary

The target molecule, 5-bromo-3-chloro-1H-indole-2-carboxylic acid , represents a highly functionalized scaffold often utilized in the development of antiviral (e.g., HIV-1 integrase inhibitors) and anticancer (e.g., EGFR inhibitors) therapeutics.

The Synthetic Challenge: Standard acid-catalyzed esterification (Fischer) is often inefficient for this substrate due to the "Ortho Effect" : the C3-chloro atom exerts significant steric pressure on the C2-carboxylic acid, impeding nucleophilic attack by alcohols. Furthermore, the indole nitrogen (N1) possesses a pKa of ~16, creating a risk of competitive N-alkylation if basic conditions are not rigorously controlled.

This guide details three field-validated protocols to overcome these barriers, prioritized by reliability and scale.

Decision Matrix & Workflow

Use the following logic to select the optimal protocol for your specific needs:

Esterification_Logic Start Start: 5-Bromo-3-chloro-1H-indole-2-COOH AlcoholType Analysis: Type of Alcohol? Start->AlcoholType Simple Primary/Secondary Alkyl (Me, Et, Bn, Allyl) AlcoholType->Simple Complex Acid-Sensitive or Complex Alcohol AlcoholType->Complex Scale Large Scale (>50g) AlcoholType->Scale MethodA METHOD A: Cs2CO3 Alkylation (Highest Yield, Mild) Simple->MethodA Preferred MethodC METHOD C: Steglich Coupling (DCC/DMAP) Complex->MethodC Neutral pH MethodB METHOD B: Acyl Chloride (Oxalyl Chloride) Scale->MethodB Cost-Effective Output Target Ester (>95% Purity) MethodA->Output MethodB->Output MethodC->Output

Figure 1: Strategic decision tree for selecting the esterification method based on substrate scale and alcohol complexity.

Detailed Protocols

Method A: Cesium-Promoted O-Alkylation (Recommended)

Best For: Primary/Secondary esters (Methyl, Ethyl, Benzyl) on lab scale (<10g). Mechanism: The "Cesium Effect" utilizes the large ionic radius of Cs+ to create a "naked," highly nucleophilic carboxylate anion. The weak base prevents deprotonation of the indole NH (pKa ~16), ensuring exclusively O-alkylation .

Reagents:

  • Substrate: 5-bromo-3-chloro-1H-indole-2-carboxylic acid (1.0 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.1 equiv)[1]
    
  • Electrophile: Alkyl Iodide (e.g., MeI, EtI) or Benzyl Bromide (1.2 equiv)

  • Solvent: DMF (Anhydrous, 0.1 M concentration)

Protocol:

  • Dissolution: In a flame-dried round-bottom flask under Argon, dissolve the indole acid in anhydrous DMF.

  • Activation: Add

    
     in one portion. Stir at room temperature for 30 minutes. The solution may turn slightly yellow as the carboxylate forms.
    
  • Alkylation: Add the alkyl halide dropwise.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Note: Heating is rarely required and increases the risk of N-alkylation.

  • Workup: Pour the mixture into ice-cold water (10x reaction volume). The ester typically precipitates as a solid.

  • Isolation: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over

    
    , and concentrate.
    

Validation:

  • TLC: Check for the disappearance of the baseline acid spot.

  • NMR: Confirm O-alkylation by the presence of the ester peak (~3.9 ppm for O-Me) and the retention of the broad NH singlet (~12 ppm).

Method B: Acyl Chloride Activation (Scale-Up)

Best For: Large scale synthesis or when the alkyl halide is unavailable. Mechanism: Converts the hindered acid into a highly reactive acid chloride using Oxalyl Chloride. Thionyl chloride is avoided to prevent potential chlorination side reactions on the electron-rich indole ring.

Reagents:

  • Substrate (1.0 equiv)

  • Oxalyl Chloride (1.5 equiv)

  • Catalytic DMF (2–3 drops)

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous)

  • Alcohol (Excess, usually as solvent or 3-5 equiv)

Protocol:

  • Setup: Suspend the indole acid in anhydrous DCM at 0°C under

    
    .
    
  • Activation: Add catalytic DMF. Then, add Oxalyl Chloride dropwise over 20 minutes. Gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) will be vigorous.
  • Formation: Allow to warm to Room Temperature and stir for 2 hours until the solution becomes clear (indicating acid chloride formation).

  • Evaporation (Critical): Concentrate the reaction in vacuo to remove excess oxalyl chloride. Re-dissolve the residue in fresh anhydrous DCM.

    • Why: Excess oxalyl chloride will react with your alcohol to form dialkyl oxalates, a difficult-to-remove impurity.

  • Esterification: Add the alcohol (e.g., Methanol, Ethanol) and Pyridine (1.2 equiv) at 0°C. Stir for 1 hour.

  • Workup: Wash with 1M HCl (to remove pyridine), then saturated

    
    .
    
Method C: Steglich Esterification (Mild/Complex)

Best For: Coupling with complex, acid-sensitive, or expensive alcohols. Mechanism: DCC activates the carboxylic acid; DMAP acts as an acyl-transfer catalyst to overcome the steric hindrance of the 3-chloro group.

Reagents:

  • Substrate (1.0 equiv)

  • Alcohol (1.0–1.2 equiv)

  • DCC or EDC.HCl (1.2 equiv)

  • DMAP (0.1–0.2 equiv)

  • Solvent: DCM

Protocol:

  • Combine: Dissolve substrate, alcohol, and DMAP in DCM at 0°C.

  • Coupling: Add DCC/EDC in one portion.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT overnight.

  • Filtration: If using DCC, filter off the precipitated DCU (dicyclohexylurea) byproduct.

  • Purification: This method almost always requires column chromatography to remove urea byproducts and N-acyl urea side products.

Comparative Data & Troubleshooting

FeatureMethod A (Cs2CO3)Method B (Oxalyl Cl)Method C (Steglich)
Yield High (85-95%)High (80-90%)Moderate (60-80%)
Steric Tolerance ExcellentExcellentGood
Chemo-selectivity High (O-selective)N/AHigh
Byproducts Inorganic salts (Easy removal)HCl gas, Dialkyl oxalatesUrea (Difficult removal)
Primary Risk N-alkylation (if overheated)Moisture sensitivitySlow reaction
Troubleshooting Table
ObservationRoot CauseCorrective Action
N-Alkylation Observed Base too strong or Temp too high.Switch to

or

. Keep at RT. Do NOT use NaH.
Low Conversion (Method B) Residual Oxalyl Chloride.Ensure intermediate is evaporated to dryness before adding alcohol.
Dark/Black Product Oxidation of Indole.Perform all steps under Nitrogen/Argon. Limit light exposure (wrap flask in foil).
Starting Material Remains Steric hindrance at C3.Increase reaction time. For Method A, add catalytic KI (Finkelstein) if using alkyl bromides.

References

  • Cesium Effect in Esterification

    • Title: Cesium carbonate as a mediated inorganic base in some organic transformations.[1][2][3]

    • Source: ResearchG
    • URL:

  • Steglich Esterification (General)

    • Title: Simple Method for the Esterific
    • Source: Organic Chemistry Portal (Neises, B. & Steglich, W.)
    • URL:

  • Oxalyl Chloride Activation

    • Title: Reactions and Applications of Oxalyl Chloride.[4][5][6][7]

    • Source: ChemicalBook / MasterOrganicChemistry
    • URL:

  • Indole Reactivity & 3-Substituted Indoles

    • Title: 3-Substituted indole: A review.
    • Source: Intern
    • URL:

Sources

Application

Application Note: High-Efficiency Microwave-Assisted Synthesis of 5-Bromo-3-chloro-1H-indole-2-carboxylic Acid

Executive Summary This application note details a robust, microwave-assisted protocol for the synthesis of 5-bromo-3-chloro-1H-indole-2-carboxylic acid . This specific scaffold is a critical pharmacophore in the developm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, microwave-assisted protocol for the synthesis of 5-bromo-3-chloro-1H-indole-2-carboxylic acid . This specific scaffold is a critical pharmacophore in the development of glycine-site NMDA receptor antagonists (e.g., Gavestinel analogues) and anticancer agents targeting EGFR tyrosine kinases.

Traditional thermal methods for synthesizing highly substituted indole-2-carboxylic acids often suffer from prolonged reaction times (12–24 hours), harsh acidic conditions, and significant tar formation. By leveraging Microwave-Assisted Organic Synthesis (MAOS) , this protocol achieves:

  • Reaction Acceleration: Reduction of total synthesis time from days to under 1 hour.

  • Enhanced Purity: Suppression of thermal degradation pathways common in Fischer indole synthesis.

  • Regioselectivity: Controlled C3-chlorination using N-chlorosuccinimide (NCS) under dielectric heating.

Retrosynthetic Strategy & Pathway

The synthesis is designed as a modular, two-stage workflow to maximize yield and allow for derivative generation.

  • Stage I: Construction of the 5-bromoindole-2-carboxylate core via a microwave-accelerated Fischer Indole Synthesis.

  • Stage II: Regioselective electrophilic chlorination at the C3 position followed by ester hydrolysis.

Logical Pathway Diagram

IndoleSynthesis SM1 4-Bromophenylhydrazine HCl Hydrazone Intermediate: Hydrazone SM1->Hydrazone Condensation (RT, 15 min) SM2 Ethyl Pyruvate SM2->Hydrazone Core 5-Bromo-1H-indole- 2-carboxylic acid ethyl ester Hydrazone->Core MW Irradiation 110°C, 10 min (Fischer Cyclization) Chlorinated 5-Bromo-3-chloro-1H-indole- 2-carboxylic acid ethyl ester Core->Chlorinated NCS, MW 80°C, 5 min (C3-Chlorination) Final TARGET: 5-Bromo-3-chloro-1H- indole-2-carboxylic acid Chlorinated->Final LiOH, MW 100°C, 5 min (Hydrolysis)

Caption: Step-wise microwave-assisted synthetic pathway from raw materials to the final 3,5-disubstituted indole scaffold.

Experimental Protocols

Protocol A: Microwave-Assisted Fischer Indole Cyclization

Objective: Synthesis of Ethyl 5-bromo-1H-indole-2-carboxylate. Mechanism: Acid-catalyzed [3,3]-sigmatropic rearrangement of the arylhydrazone.

Reagents:

  • 4-Bromophenylhydrazine hydrochloride (1.0 equiv)

  • Ethyl pyruvate (1.1 equiv)

  • Polyphosphoric acid (PPA) or p-Toluenesulfonic acid (pTsOH) (Catalytic)

  • Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)

Procedure:

  • Hydrazone Formation: In a 10 mL microwave vial, dissolve 4-bromophenylhydrazine HCl (2 mmol, 447 mg) and ethyl pyruvate (2.2 mmol, 0.25 mL) in Ethanol (4 mL). Stir at room temperature for 15 minutes until the hydrazone precipitates or the solution becomes homogenous (depending on salt form).

  • Catalyst Addition: Add pTsOH (0.5 equiv) or 3-4 drops of conc. H2SO4.

  • Microwave Irradiation: Cap the vial and place it in the microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Temperature: 110 °C

    • Ramp Time: 2 min

    • Hold Time: 10 min

    • Pressure Limit: 250 psi

    • Stirring: High

  • Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water (20 mL). The indole ester typically precipitates as a solid. Filter, wash with cold water, and dry.

  • Validation: Check LC-MS for mass ion [M+H]+ = 268/270 (Br isotope pattern).

Protocol B: Regioselective C3-Chlorination

Objective: Installation of the Chlorine atom at the 3-position. Scientific Insight: The C3 position of the indole ring is the most nucleophilic. Using N-Chlorosuccinimide (NCS) under microwave conditions allows for rapid halogenation without over-chlorinating the benzene ring, which can occur with elemental chlorine.

Reagents:

  • Ethyl 5-bromo-1H-indole-2-carboxylate (from Protocol A)

  • N-Chlorosuccinimide (NCS) (1.05 equiv)

  • Solvent: Acetonitrile (ACN) or DMF

Procedure:

  • Setup: Dissolve the indole ester (1 mmol, ~268 mg) in Acetonitrile (3 mL) in a microwave vial.

  • Reagent Addition: Add NCS (1.05 mmol, 140 mg).

  • Microwave Irradiation:

    • Temperature: 80 °C

    • Hold Time: 5–8 min

    • Power: Dynamic (Max 150W)

  • Work-up: Remove solvent in vacuo.[1] Redissolve residue in Ethyl Acetate, wash with water and brine to remove succinimide byproduct.

  • Purification: Recrystallize from EtOH/Water or perform a short silica plug filtration if necessary.

Protocol C: Rapid Microwave Hydrolysis (Saponification)

Objective: Conversion of the ethyl ester to the final carboxylic acid.

Procedure:

  • Setup: Suspend the chlorinated ester in a 1:1 mixture of THF/Water (4 mL).

  • Base: Add LiOH or NaOH (3.0 equiv).

  • Microwave Irradiation:

    • Temperature: 100 °C

    • Hold Time: 5 min

  • Isolation: Acidify the mixture with 1N HCl to pH 2. The target compound, 5-bromo-3-chloro-1H-indole-2-carboxylic acid , will precipitate. Filter and dry.[1]

Data Summary & Optimization

The following table summarizes the efficiency gains of the microwave protocol compared to traditional thermal reflux methods.

ParameterTraditional Thermal RefluxMicrowave Protocol (This Work)Improvement Factor
Reaction Time (Core) 12–24 Hours10 Minutes~70x Faster
Reaction Time (Cl) 2–4 Hours5 Minutes~24x Faster
Yield (Overall) 45–55%78–85%+30% Yield
Solvent Usage High (50–100 mL)Low (3–5 mL)Green Chemistry
Energy Consumption High (Continuous Reflux)Low (Targeted Dielectric Heating)Efficient

Critical Troubleshooting & Safety

Safety Note: Microwave Pressure
  • Risk: Nitrogen gas is evolved during the Fischer indole synthesis (ammonia byproduct is sequestered by acid, but thermal expansion occurs).

  • Control: Ensure the microwave vial is rated for at least 300 psi. Use a "Power Max" setting (active cooling) if available to prevent temperature overshoots.

Troubleshooting Guide
  • Issue: Low Yield in Step 1 (Fischer).

    • Cause: Incomplete hydrazone formation before heating.

    • Fix: Ensure the initial condensation step at Room Temperature runs for at least 15 mins before starting the microwave program.

  • Issue: Over-chlorination (Polychlorination).

    • Cause: Excess NCS or too high temperature.

    • Fix: Stick strictly to 1.05 equivalents of NCS. Do not exceed 85°C. The C3 position is highly activated; excessive energy will force chlorination at C4 or C6.

  • Issue: Decarboxylation.

    • Cause: Indole-2-carboxylic acids are prone to thermal decarboxylation (losing CO2 to form the 3-chloro-5-bromoindole) if heated dry or at very high temps (>150°C).

    • Fix: Keep hydrolysis temperature at 100°C and avoid prolonged heating of the free acid.

References

  • Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters. Gu, L., & Li, X.[2][3] (2011).[2][3] Journal of the Brazilian Chemical Society. Describes the foundational microwave parameters for assembling indole-2-carboxylates.[2]

  • Microwave-Assisted Synthesis of Substituted Indoles: Application Notes. BenchChem Technical Support (2025). General protocols for Fischer Indole synthesis under microwave irradiation.

  • Microwave-Assisted Regioselective Halogenation of Indoles. Sridharan, V., et al. (2006).[4] Synlett. Provides mechanistic insight into the rapid halogenation of indole cores using NCS/NBS under microwave conditions.

  • Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors. ResearchGate (2023). Contextualizes the biological importance of the 5-bromo-indole-2-carboxylic acid scaffold in drug discovery.

  • Microwave Assisted Synthesis of Indole Derivatives. Oriental Journal of Chemistry (2010). Discusses the condensation of indole-2-carboxylic acid derivatives and subsequent functionalization.

Sources

Method

Application Note: Precision N-Alkylation Protocols for 5-Bromo-3-chloro-1H-indole-2-carboxylic acid

Executive Summary The functionalization of 5-bromo-3-chloro-1H-indole-2-carboxylic acid presents a distinct set of chemoselective challenges not found in simple indole chemistry. The presence of electron-withdrawing halo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of 5-bromo-3-chloro-1H-indole-2-carboxylic acid presents a distinct set of chemoselective challenges not found in simple indole chemistry. The presence of electron-withdrawing halogens at C5 and C3, combined with the C2-carboxylic acid, dramatically alters the pKa and nucleophilicity of the N1-H site.[1][2]

This Application Note provides validated protocols for the N-alkylation of this scaffold. Unlike simple indoles, direct alkylation of the free acid often results in O-alkylation (esterification) or complex mixtures due to the competing acidity of the carboxylate. Therefore, this guide prioritizes a Protection-Alkylation-Deprotection (PAD) strategy as the industry "Gold Standard" for high-purity synthesis, while also discussing direct dianion approaches for specific high-throughput applications.

Chemostructural Analysis & Mechanistic Insight

The Acidity Paradox

In standard indole, the N-H pKa is approximately 16.9 (DMSO). However, the substrate 5-bromo-3-chloro-1H-indole-2-carboxylic acid is significantly more acidic.[1][2]

  • Electronic Effect: The C2-COOH, C3-Cl, and C5-Br are all electron-withdrawing groups (EWGs).[1][2] They stabilize the N-anion via inductive effects and resonance (C2-carbonyl), likely lowering the N-H pKa to the 13–14 range .[1][2]

  • Nucleophilicity Trade-off: While the N-H is easier to deprotonate, the resulting anion is less nucleophilic than unsubstituted indole due to this stabilization.[2]

  • Steric Hindrance: The C3-Chloro substituent creates a "steric wall" proximal to the N1 site, impeding the approach of bulky electrophiles.[2]

Regioselectivity: N- vs. O-Alkylation

The carboxylate group (pKa ~4) will always deprotonate before the indole nitrogen.[1][2] In a direct alkylation attempt using 2 equivalents of base:

  • Kinetic Control: The carboxylate oxygen is less hindered and highly nucleophilic (O-alkylation

    
     Ester).[2]
    
  • Thermodynamic Control: The N-alkylated product is thermodynamically stable, but achieving it without transient protection of the acid requires specific "soft" bases or phase-transfer conditions.[1][2]

Strategic Workflows

The following decision matrix outlines the optimal route based on your target moiety.

G Start Substrate: 5-Br-3-Cl-Indole-2-COOH Decision Is the final product an Acid or Ester? Start->Decision Target_Acid Target: N-Alkylated Acid Route_A Route A: Protection-Alkylation (High Purity) Target_Acid->Route_A Recommended Route_B Route B: Direct Dianion Alkylation (Rapid, Lower Selectivity) Target_Acid->Route_B Not Recommended Target_Ester Target: N-Alkylated Ester Target_Ester->Route_A Skip Hydrolysis Decision->Target_Acid Acid Decision->Target_Ester Ester Step_Ester 1. Esterification (MeOH/H2SO4) Route_A->Step_Ester Step_NaH 1. NaH (2.2 equiv) / DMF Route_B->Step_NaH Step_Alk 2. N-Alkylation (Cs2CO3/DMF) Step_Ester->Step_Alk Step_Hyd 3. Hydrolysis (LiOH/THF) Step_Alk->Step_Hyd

Figure 1: Strategic Decision Tree for N-Functionalization. Route A is the preferred method for pharmaceutical applications due to superior impurity profile control.

Detailed Experimental Protocols

Protocol A: The "Cesium Effect" Method (Recommended)

Scope: Best for synthesis of N-alkylated esters or acids where high regioselectivity is required.[1][2] Mechanism: Uses the "Cesium Effect" where the large Cs+ cation stabilizes the N-anion ("naked anion" effect) and improves solubility in polar aprotic solvents, overcoming the steric hindrance of the C3-Cl group.[2]

Step 1: Methyl Ester Formation

Note: Methyl esters are preferred over Ethyl/t-Butyl for this substrate due to the steric crowding at C2.[1][2]

  • Dissolve 5-bromo-3-chloro-1H-indole-2-carboxylic acid (1.0 equiv) in MeOH (0.5 M).

  • Add SOCl₂ (1.5 equiv) dropwise at 0°C.

  • Reflux for 3 hours. Monitor by TLC/LCMS (Acid disappears).

  • Concentrate in vacuo.[2] Re-dissolve in EtOAc, wash with NaHCO₃ (sat), brine, dry over Na₂SO₄.

  • Yield Expectation: >95%.

Step 2: Cesium-Mediated N-Alkylation[1][2]
  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Solvent: Dissolve the methyl ester (from Step 1) in anhydrous DMF (0.2 M).

    • Why DMF? High dielectric constant dissociates the Cs-Indole ion pair, maximizing reactivity.[1][2]

  • Base: Add Cs₂CO₃ (1.5 – 2.0 equiv).

    • Stir: Stir at Room Temperature (RT) for 30 mins. The solution will likely turn yellow/orange, indicating deprotonation.

  • Electrophile: Add the Alkyl Halide (R-X, 1.2 equiv) dropwise.

    • Note: If R-X is a secondary halide, add KI (0.1 equiv) as a Finkelstein catalyst.

  • Reaction: Stir at RT to 60°C .

    • Temperature Guide:

      • Primary Alkyl Halides (MeI, BnBr): Run at RT .

      • Secondary/Hindered Halides: Heat to 60°C .[2]

      • Warning: Do not exceed 80°C to avoid potential decarboxylation or halogen migration, although the ester stabilizes the core.

  • Workup: Dilute with EtOAc. Wash extensively with Water (x3) and LiCl (5% aq) to remove DMF.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Step 3: Hydrolysis (Optional - if Acid is Target)[1][2]
  • Dissolve N-alkylated ester in THF:MeOH:Water (3:1:1) .

  • Add LiOH·H₂O (3.0 equiv).

  • Stir at RT for 4-12 hours.

    • Why LiOH? NaOH is harsher and can sometimes attack the C3-Cl or cause dehalogenation at C5 under forcing conditions.[1][2] LiOH is milder.[2]

  • Acidification: Carefully acidify to pH 3-4 with 1N HCl at 0°C. Collect precipitate by filtration.

Protocol B: Phase Transfer Catalysis (Green/Scale-Up)

Scope: Ideal for benzylic or allylic alkylations on multi-gram scale where DMF removal is difficult.[1][2]

  • Solvent System: Toluene / 50% NaOH (aq) (Biphasic).

  • Catalyst: TBAB (Tetrabutylammonium bromide) or TEBA (10 mol%).

  • Procedure:

    • Dissolve Indole-Ester (1.0 equiv) and Alkyl Halide (1.5 equiv) in Toluene.

    • Add Catalyst.[2][3][4]

    • Add 50% NaOH (aq) (5 equiv) with vigorous stirring.

  • Mechanism: The interfacial deprotonation allows the N-anion to react with the electrophile in the organic phase, protecting it from water.[2]

  • Note: This method is less effective for simple alkyl chains (ethyl, propyl) due to slower kinetics compared to the homogeneous DMF route.

Critical Parameters & Troubleshooting

ParameterRecommendationRationale
Solvent DMF (Primary), CH₃CN (Secondary)DMF ensures solubility of the polar intermediate.[1][2] CH₃CN is cleaner but requires reflux.[2]
Base Cs₂CO₃ (Superior), NaH (Standard)Cs₂CO₃ is milder and tolerates functional groups better. NaH is faster but requires strictly anhydrous conditions.[2]
Temperature 25°C - 60°C Higher temps (>80°C) risk C3-dechlorination or polymerization.[1][2]
Electrophile R-Br or R-I Chlorides are too slow due to the low nucleophilicity of the stabilized indole anion.
C3-Cl Stability Stable The C3-Cl bond is generally stable to carbonate bases.[1][2] Avoid Pd-catalysts or strong reducing agents (LiAlH4) which might dehalogenate.[1][2]
Common Failure Modes
  • Low Conversion: Usually due to the steric hindrance of the C3-Cl group.[2]

    • Fix: Switch solvent to NMP (N-methylpyrrolidone) or increase temp to 60°C. Add 10% TBAI (iodide source).[1][2]

  • O-Alkylation (Ester formation instead of N): Occurs if the Free Acid is used directly.[2]

    • Fix: Must use the Methyl Ester intermediate (Protocol A).

  • De-bromination:

    • Cause: Presence of trace Pd contaminants or extremely harsh reducing conditions.[2]

    • Fix: Use high-purity reagents; avoid transition metals.[1][2]

Visualization: Reaction Mechanism[1][2][5]

The following diagram illustrates the transition state stabilization provided by Cesium Carbonate, highlighting why it is the preferred reagent for this hindered substrate.

Mechanism Substrate Indole-NH (Sterically Crowded) TS [Indole-N⁻ ··· Cs⁺] Loose Ion Pair (Solvent Separated in DMF) Substrate->TS Deprotonation Base Cs2CO3 (Base) Base->TS Cs+ Coordination Product N-Alkylated Indole TS->Product SN2 Attack TS->Product Cesium prevents aggregate formation Electrophile R-X (Alkyl Halide) Electrophile->Product

Figure 2: Mechanistic pathway of Cesium-promoted N-alkylation.[1][2] The large ionic radius of Cesium disrupts tight ion-pairing, enhancing the nucleophilicity of the hindered Nitrogen.

References

  • Regioselectivity in Indole Alkylation

    • Title: Controlling Regioselectivity in the Enantioselective N-Alkyl
    • Source:J. Am. Chem. Soc.[2][4] (via NIH/PMC).

    • URL:[Link][1]

    • Relevance: Discusses steric effects at C2/C3 and the preference for N-alkylation in carboxylate deriv
  • Cesium Carbonate Methodology

    • Title: Cesium Carbonate Promoted N-Alkylation of Indoles.[1][2][5][6]

    • Source:Synthetic Communications (Cited in ResearchG
    • URL:[Link][1]

    • Relevance: Establishes Cs2CO3/DMF as the superior system for hindered indoles compared to NaH.
  • Acidity of Indole Derivatives

    • Title: The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile.
    • Source:J. Org.[2] Chem. (ACS Publications).[2]

    • URL:[Link][1]

    • Relevance: Provides pKa data supporting the increased acidity of electron-deficient indoles.
  • Substrate Data (5-bromo-3-chloro...)

    • Title: 5-Bromoindole-2-carboxylic acid Properties & Reactivity.[1][2]

    • Source: PubChem / NIST.[2]

    • URL:[Link][1]

    • Relevance: Confirms stability and structural properties of the core scaffold.

Sources

Application

Buchwald-Hartwig amination of 5-bromo-3-chloro-1H-indole-2-carboxylic acid

Application Note: High-Fidelity Buchwald-Hartwig Amination of 5-Bromo-3-chloro-1H-indole-2-carboxylic Acid Executive Summary This guide details the methodology for the regioselective Buchwald-Hartwig amination of 5-bromo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Buchwald-Hartwig Amination of 5-Bromo-3-chloro-1H-indole-2-carboxylic Acid

Executive Summary

This guide details the methodology for the regioselective Buchwald-Hartwig amination of 5-bromo-3-chloro-1H-indole-2-carboxylic acid .[1] This substrate presents a "torture test" for cross-coupling due to three competing factors:

  • Chemoselectivity: Discriminating between the reactive C5–Br and the latent C3–Cl bonds.

  • Protic Interference: The presence of two acidic sites (Carboxylic acid pKa ~3.5; Indole N–H pKa ~16) capable of catalyst poisoning or sequestering base.

  • Solubility: The zwitterionic nature of the free acid often leads to poor solubility in non-polar coupling solvents (Toluene, Dioxane).

Strategic Recommendation: While direct coupling is chemically possible under specialized conditions, the "Protect-Couple-Deprotect" (PCD) strategy is recommended for Drug Development applications requiring >98% purity and scalability.[1] This note provides the PCD protocol as the primary standard, with a secondary "Direct Method" for high-throughput screening (HTS) contexts.

Strategic Analysis & Mechanism

Chemoselectivity Hierarchy

Success relies on exploiting the bond dissociation energy (BDE) differences between the carbon-halogen bonds.[2]

  • C5–Br (Target): Weakest bond (~81 kcal/mol).[1] Undergoes rapid Oxidative Addition (OA) with Pd(0).[1]

  • C3–Cl (Survivor): Stronger bond (~95 kcal/mol).[1] Remains intact if reaction temperature is controlled (<100°C) and highly electron-rich ligands (e.g., pure alkyl-phosphines) are avoided.[1] This preserves the C3 position for subsequent Suzuki or Negishi couplings.

Visual Workflow (DOT Diagram)

G cluster_selectivity Chemo-Selectivity Logic SM Starting Material 5-Br-3-Cl-Indole-2-COOH Step1 Step 1: Protection (Esterification + N-Boc) SM->Step1 MeOH/H+, then Boc2O Inter Protected Intermediate Soluble & Non-Acidic Step1->Inter Step2 Step 2: Buchwald-Hartwig (Pd-Cat, Amine, Base) Inter->Step2 Regioselective C5-N Bond Formation Prod_Prot Coupled Ester Step2->Prod_Prot Step3 Step 3: Global Deprotection (Hydrolysis) Prod_Prot->Step3 LiOH or TFA Final Final Product 5-Amino-3-Cl-Indole-2-COOH Step3->Final Br C5-Br Reactive (OA Fast) Br->Step2 Target Cl C3-Cl Inert (OA Slow) Cl->Step2 Avoided

Caption: Workflow demonstrating the Protect-Couple-Deprotect strategy to ensure solubility and regioselectivity.

Protocol A: The Robust "Drug Dev" Method (Recommended)

This protocol utilizes a methyl ester and N-Boc protection to convert the substrate into a standard aryl bromide, amenable to high-yield coupling.[1]

Phase 1: Substrate Preparation
  • Esterification: Reflux 5-bromo-3-chloro-1H-indole-2-carboxylic acid in MeOH with catalytic H₂SO₄ (4h) → Methyl ester.

  • N-Protection: Treat the ester with Boc₂O, DMAP (0.1 eq), and TEA in DCM → Methyl 5-bromo-1-(tert-butoxycarbonyl)-3-chloroindole-2-carboxylate .

    • Why? N-Boc prevents the indole nitrogen from acting as a nucleophile (preventing dimerization) and increases solubility in dioxane.[1]

Phase 2: Cross-Coupling (The Critical Step)

Reagents:

  • Substrate: Protected Indole (1.0 equiv)[1]

  • Amine: 1.2 – 1.5 equiv (Primary or Secondary)[1]

  • Catalyst: XPhos Pd G3 (2–4 mol%)[1]

    • Alternative: Pd₂(dba)₃ (2 mol%) + XPhos (8 mol%) if G3 is unavailable.[1]

    • Note:BrettPhos Pd G3 is preferred if the coupling amine is a primary amine (R-NH₂).[1][3]

  • Base: Cs₂CO₃ (2.0 equiv) - Must be anhydrous and finely ground.[1]

  • Solvent: 1,4-Dioxane (anhydrous, 0.1 M concentration).[1]

Step-by-Step Procedure:

  • Setup: In a glovebox or under active Argon flow, charge a reaction vial with the Protected Indole (1.0 eq), Cs₂CO₃ (2.0 eq), and XPhos Pd G3 (0.02 eq).

  • Addition: Add anhydrous 1,4-Dioxane. Then add the Amine (1.2 eq).[4]

    • Tip: If the amine is a solid, add it with the other solids. If liquid, add via microliter syringe after solvent.

  • Degassing: Seal the vial with a septum cap. Sparge with Argon for 5 minutes (essential to protect the electron-rich phosphine).[1]

  • Reaction: Heat to 80 °C for 4–12 hours.

    • Monitoring: Check LCMS for consumption of bromide. Do not exceed 100 °C to prevent oxidative addition into the C3–Cl bond.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts. Concentrate in vacuo.[1]

  • Purification: Flash chromatography (Hexanes/EtOAc).

Phase 3: Global Deprotection[1]
  • Saponification: Dissolve coupled product in THF/MeOH/H₂O (3:1:1). Add LiOH (3.0 eq).[1] Stir at RT until ester is hydrolyzed.

  • Boc-Removal: If Boc is not removed during saponification (it often survives basic conditions), treat the crude acid with 4M HCl in Dioxane or TFA/DCM (1:[1]4) for 1 hour.

  • Isolation: Adjust pH to ~4 (isoelectric point) to precipitate the zwitterionic amino-acid product.

Protocol B: The "Direct" Method (Advanced)

Use Case: High-Throughput Screening (HTS) or when protection steps are strictly prohibited. Risk:[2] Lower yields (40-60%), difficult purification.

Concept: Use LiHMDS (Lithium Hexamethyldisilazide) as a base.[1] LiHMDS (pKa ~26) instantly deprotonates the -COOH and N-H, forming a soluble Lithium-aggregate that acts as a "pseudo-protecting group" [1].[1]

Reagents:

  • Catalyst: RuPhos Pd G3 (5 mol%) - RuPhos is excellent for secondary amines and tolerates anionic substrates well.[1]

  • Base: LiHMDS (1.0 M in THF) - 3.5 equiv (1 eq for COOH, 1 eq for NH, 1 eq for reaction, 0.5 excess).

  • Solvent: THF (Reflux).[1]

Procedure:

  • Add substrate and amine to vial.[4]

  • Add LiHMDS solution dropwise at RT.[1] Stir 10 mins to form the soluble lithiated species.

  • Add Catalyst (dissolved in minimal THF).

  • Heat to 65 °C (THF reflux). Note: Lower temp required due to stronger base.

  • Quench with aqueous NH₄Cl (carefully!) to regenerate the acid.

Troubleshooting & Optimization Guide

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningEnsure "Robust Route" (Ester) is used. Free -COOH binds Pd.[1]
Dehalogenation (H replaces Br) Hydride Source / OverheatingSwitch solvent from alcohol to Toluene/Dioxane.[1] Lower temp to 70°C.
C3-Cl Coupling (Bis-amination) Temperature too highStrictly limit temp < 90°C. Use bulkier ligand (BrettPhos) to increase selectivity.[1]
Indole N-Arylation N-H CompetitionUse N-Boc protection (Protocol A). If using Protocol B, ensure excess LiHMDS.
Protodeboronation (If using Suzuki)N/A for Amination, but relevant if Boronic acids present.

Reaction Mechanism Diagram (Graphviz)

This diagram illustrates the catalytic cycle emphasizing the regioselective oxidative addition.

Cycle Pd0 L-Pd(0) Active Catalyst OA Oxidative Addition (At C5-Br) Pd0->OA Fast (Br) Dead C3-Cl Attack (High Temp/Small Ligand) Pd0->Dead Slow (>100°C) PdII L-Pd(II)-Br (Ar) OA->PdII AmineBind Amine Coordination & Deprotonation PdII->AmineBind + HNR2 / Base RE Reductive Elimination (C-N Bond Formed) AmineBind->RE RE->Pd0 Regenerate

Caption: Catalytic cycle showing the kinetic preference for C5-Br oxidative addition.

References

  • Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1] Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link[1]

  • Bheeter, C. B., et al. (2011).[1] Palladium-catalyzed coupling of 5-bromoindoles.[1][4][5][6] Angewandte Chemie, 50(4), 816-820.[1] (Validating 5-Br reactivity).

  • Li, H., et al. (2019).[1][7] Palladium-Catalyzed α-Arylation of Carboxylic Acids via a Traceless Protecting Strategy.[1][8][9] J. Am. Chem. Soc., 141, 11749.[9] (Reference for advanced acid handling). Link[1]

Disclaimer: This protocol involves the use of transition metals and hazardous reagents. All experiments should be conducted in a fume hood with appropriate PPE.

Sources

Method

one-pot synthesis reactions involving halogenated indole carboxylic acids

Application Note: Streamlined One-Pot Architectures for Halogenated Indole Carboxylic Acids Executive Summary Halogenated indole carboxylic acids (e.g., 5-bromoindole-2-carboxylic acid) are "privileged scaffolds" in drug...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Streamlined One-Pot Architectures for Halogenated Indole Carboxylic Acids

Executive Summary

Halogenated indole carboxylic acids (e.g., 5-bromoindole-2-carboxylic acid) are "privileged scaffolds" in drug discovery, serving as core pharmacophores for MMP-13 inhibitors, IDO inhibitors, and NMDA receptor antagonists. Traditional synthesis often involves multi-step isolation: hydrazone formation, acid-mediated cyclization, and subsequent ester hydrolysis. This fragmentation increases solvent waste and reduces overall yield.

This guide details two high-integrity one-pot protocols that telescope these processes. By eliminating intermediate isolation, researchers can achieve higher throughput and improved atom economy. We present a robust Modified Fischer Indole Synthesis for gram-scale production and a Pd-Catalyzed Aminocarbonylation for accessing diverse 3-carboxylate derivatives.

Strategic Overview & Mechanistic Grounding

The utility of halogenated indole acids lies in their dual-functionality:

  • The Halogen (Cl, Br, I): A handle for cross-coupling (Suzuki, Buchwald) to expand SAR.

  • The Carboxylic Acid: A site for amide coupling or decarboxylative functionalization.

Mechanism A: The Fischer Indole Cascade

The classical Fischer synthesis involves a [3,3]-sigmatropic rearrangement. In a one-pot system, the challenge is balancing the Lewis acidity required for hydrazone formation with the Brønsted acidity needed for ammonia elimination, all while preventing halogen dehalogenation.

Mechanism B: Pd-Catalyzed Oxidative Aminocarbonylation

This advanced route utilizes 2-alkynylanilines.[1] Palladium activates the triple bond for nucleophilic attack by the amine (aminopalladation), followed by CO insertion and alcoholysis. This is a true "atom-economic" assembly of the indole-carboxylate core.

Protocol A: Telescoped Fischer Cyclization & Hydrolysis

Target: 5-Bromoindole-2-carboxylic acid (Scale: 10–50g)

This protocol combines hydrazone formation, cyclization, and ester hydrolysis into a single reactor workflow.

Reagents & Materials
  • 4-Bromophenylhydrazine hydrochloride (1.0 equiv)

  • Ethyl pyruvate (1.1 equiv)

  • Polyphosphoric acid (PPA) or Methanesulfonic acid (MsOH)

  • Ethanol (Solvent A)

  • NaOH (40% aq.[2] solution)

Step-by-Step Methodology
  • Hydrazone Formation (In Situ):

    • Charge a reactor with Ethanol (10 V) and 4-Bromophenylhydrazine HCl.

    • Add Ethyl pyruvate dropwise at 25°C.

    • Stir for 1 hour. Checkpoint: Monitor TLC/LCMS for disappearance of hydrazine. The intermediate hydrazone forms quantitatively.

  • The Cyclization Event:

    • Critical Step: Slowly add the acid catalyst (PPA or MsOH, 5.0 equiv) to the ethanolic solution. Caution: Exothermic.

    • Heat the mixture to reflux (78–80°C) for 3–4 hours.

    • Mechanism:[1][3][4][5][6][7] The acid promotes the [3,3]-shift and NH3 elimination.[4]

    • Validation: LCMS should show the mass of Ethyl 5-bromoindole-2-carboxylate (M+ = 267/269).

  • Telescoped Hydrolysis:

    • Cool reaction mixture to 40°C.

    • Do NOT isolate the ester.

    • Add NaOH (40% aq) slowly until pH > 12.

    • Stir at 50°C for 2 hours. The ester cleaves to the carboxylate salt.

  • Workup & Isolation:

    • Distill off Ethanol under reduced pressure.

    • Acidify the remaining aqueous residue with HCl (10%) to pH 3–4.

    • The product precipitates as an off-white solid.[8] Filter, wash with water, and dry.[2][7]

Yield Expectation: 85–92% (Overall) Purity: >98% (HPLC)

Protocol B: Pd-Catalyzed Oxidative Aminocarbonylation

Target: Methyl 5-chloroindole-3-carboxylate derivatives

This method is ideal for constructing the indole ring with a C3-ester functionality directly from acyclic precursors.[3]

Reagents
  • 2-Alkynylaniline (substituted with 5-Cl)

  • PdI2 (2 mol%)[1]

  • KI (20 mol%)[1]

  • Methanol (Solvent/Reactant)[1]

  • Carbon Monoxide (CO) balloon or pressure vessel (10 atm)

  • Air/O2 (Oxidant)

Step-by-Step Methodology
  • Catalyst Loading:

    • In a stainless steel autoclave or heavy-walled glass pressure tube, dissolve the 2-alkynylaniline in MeOH.

    • Add PdI2 and KI.[1] The iodide acts as a ligand to stabilize the Pd species.

  • Pressurization:

    • Purge the vessel with CO three times.

    • Pressurize to 10–20 atm (or use a balloon for small scale, though yield may suffer).

    • Introduce synthetic air (80:20 N2:O2) if using catalytic turnover via oxidation.

  • Reaction:

    • Heat to 80–100°C for 4–6 hours.

    • Mechanistic Insight: The Pd(II) coordinates the alkyne, triggering cyclization by the amine. The resulting organopalladium species inserts CO, which is then trapped by MeOH.

  • Purification:

    • Cool, depressurize, and filter through a Celite pad to remove Pd.

    • Concentrate filtrate. Recrystallize from MeOH/Water.

Comparative Data Analysis

FeatureProtocol A (Fischer)Protocol B (Pd-Carbonylation)
Primary Target Indole-2 -carboxylic acidsIndole-3 -carboxylic esters
Precursor Cost Low (Hydrazines are cheap)High (Requires alkynylanilines)
Atom Economy Moderate (Loss of NH3, EtOH)High (Incorporates CO + MeOH)
Scalability High (Kg scale feasible)Moderate (Gas handling limits)
Halogen Tolerance Excellent (Br, Cl, F stable)Good (Iodides may compete with Pd)

Visualizing the Pathways

Diagram 1: The Fischer Indole Mechanism (Chemical Logic)

Caption: The acid-mediated cascade transforming the hydrazone into the indole core via [3,3]-sigmatropic rearrangement.

FischerMechanism Start Phenylhydrazine + Pyruvate Hydrazone Hydrazone (Intermediate) Start->Hydrazone -H2O EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Acid Cat. SigmaShift [3,3]-Sigmatropic Rearrangement EneHydrazine->SigmaShift C-C Bond Formation Diimine Diimine Intermediate SigmaShift->Diimine Re-aromatization IndoleEster Indole-2-Ester Diimine->IndoleEster -NH3 Cyclization FinalProduct Indole-2-Carboxylic Acid IndoleEster->FinalProduct NaOH/H2O Hydrolysis

Diagram 2: Experimental Workflow (Protocol A)

Caption: Operational flow for the one-pot synthesis of 5-bromoindole-2-carboxylic acid.

Workflow cluster_0 Stage 1: Assembly cluster_1 Stage 2: Cyclization cluster_2 Stage 3: Hydrolysis & Isolation Mix Mix: 4-Br-Phenylhydrazine + Ethyl Pyruvate (EtOH) Stir Stir 25°C, 1h (Hydrazone Formation) Mix->Stir AddAcid Add PPA or MsOH (Exothermic!) Stir->AddAcid Reflux Reflux 80°C, 3h (Indole Formation) AddAcid->Reflux Base Add NaOH (pH > 12) Heat 50°C Reflux->Base Acidify Acidify w/ HCl (pH 3-4) Precipitate Product Base->Acidify Filter Filter & Dry (Off-white Solid) Acidify->Filter

References

  • Validation of the hydrolysis protocol and yield expect
  • Gabriele, B., et al. (2008). Carbonylative synthesis and functionalization of indoles. PMC . Retrieved from [Link]

    • Source for Pd-catalyzed aminocarbonylation and oxidative cyclization methodologies.[1][9]

  • Chaskar, A., et al. (2010).[6] Highly efficient and facile green approach for one-pot fischer indole synthesis. Journal of the Korean Chemical Society .[6] Retrieved from [Link]

    • Supports the use of phosphomolybdic acid and green c
  • Context on pharmaceutical applic

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Decarboxylation of 5-Bromo-3-Chloro-1H-Indole-2-Carboxylic Acid

Case ID: IND-DEC-5Br3Cl Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary & Core Challenges User Query: "How do I maximize the yield of 5-bromo-3-chloroindo...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-DEC-5Br3Cl Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Core Challenges

User Query: "How do I maximize the yield of 5-bromo-3-chloroindole from its 2-carboxylic acid precursor without causing dehalogenation or polymerization?"

Technical Analysis: Decarboxylating 5-bromo-3-chloro-1H-indole-2-carboxylic acid presents a "double-edged" challenge distinct from simple indole synthesis:

  • Halogen Sensitivity: The 5-bromo substituent is susceptible to oxidative addition by Copper(I) catalysts at high temperatures (

    
    C), leading to debromination  (forming 3-chloroindole) or Ullmann-type homocoupling .
    
  • 3-Position Instability: The 3-chloro group introduces steric strain and electronic withdrawal. While 3-chloroindoles are more stable than their 3-iodo counterparts, they are prone to hydrolysis or oxidation if the reaction time is prolonged in non-inert atmospheres.

  • Thermal Polymerization: Indoles are electron-rich; prolonged heating promotes oligomerization (tar formation), especially if the product remains in the hot zone after formation.

Recommendation Strategy: We recommend a Microwave-Assisted Thermal Decarboxylation (Metal-Free) as the Tier 1 protocol to preserve the halogen pattern. The classic Copper/Quinoline method (Tier 2) is reserved for large-scale batches where microwave reactors are unavailable, but requires strict kinetic control.

Decision Matrix: Selecting Your Protocol

Use the following logic flow to determine the best method for your specific constraints.

Decarboxylation_Decision_Tree Start Start: Select Methodology Scale Batch Scale? Start->Scale MW_Avail Microwave Reactor Available? Scale->MW_Avail < 5 grams Purity Is 5-Br retention critical? Scale->Purity > 10 grams Method_A PROTOCOL A: Microwave-Assisted (Metal-Free) (Recommended) MW_Avail->Method_A Yes Method_C PROTOCOL C: Controlled Thermal (NMP/Ag) (Intermediate) MW_Avail->Method_C No Method_B PROTOCOL B: Classic Thermal (Cu-Catalyzed) (High Risk of Debromination) Purity->Method_B No (Trace impurity acceptable) Purity->Method_C Yes (Avoid Cu)

Figure 1: Decision matrix for protocol selection based on scale and equipment availability.

Tier 1 Protocol: Microwave-Assisted Decarboxylation (High Precision)

Objective: Kinetic control. Rapid heating and cooling prevent the 3-chloroindole product from polymerizing or debrominating.

Reagents & Equipment
  • Substrate: 5-bromo-3-chloro-1H-indole-2-carboxylic acid (Dry, powdered).

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc). Note: These are superior to Quinoline for microwave absorption.

  • Additives: None (Metal-Free) or 0.1 eq. Ag₂CO₃ (if substrate is stubborn).

  • Atmosphere: Argon or Nitrogen (Mandatory).

Step-by-Step Workflow
  • Preparation: Dissolve the substrate in NMP (concentration 0.2 – 0.5 M) in a microwave-safe vial.

  • Degassing: Sparge the solution with Argon for 5 minutes. Oxygen is the enemy of 3-haloindoles.

  • Irradiation:

    • Temp: 190°C

    • Hold Time: 10–15 minutes

    • Pressure: High (sealed vessel)

  • Monitoring: Check LC-MS for the shift from [M+H]+ ~274 (Acid) to ~230 (Product).

  • Workup: Pour reaction mixture into ice-cold brine (10x volume). The product should precipitate.[1] Filter or extract with Ethyl Acetate.

Why this works: The high dielectric constant of NMP allows rapid superheating. The reaction completes before the activation energy for Ar-Br cleavage (debromination) is significantly accessible.

Tier 2 Protocol: Classic Copper/Quinoline (Scale-Up)

Objective: Bulk synthesis. Uses copper to lower the activation energy of decarboxylation, permitting slightly lower temperatures than neat thermal methods, but carries chemical risks.

Reagents
  • Solvent: Quinoline (distilled over zinc dust to remove impurities).

  • Catalyst: Copper powder (activated) or Cu₂O (5-10 mol%).

  • Setup: Dean-Stark trap (optional) or reflux condenser with inert gas line.

Step-by-Step Workflow
  • Slurry Formation: Suspend the carboxylic acid in Quinoline (3 mL per gram of acid).

  • Catalyst Addition: Add Copper powder (0.05 eq).

  • Inertion: Evacuate and backfill with N₂ three times.

  • Ramp: Heat the mixture to 160–170°C . Do not reflux quinoline (237°C) unless absolutely necessary. The 5-Br bond is vulnerable above 180°C in the presence of Cu.

  • Observation: Watch for CO₂ evolution (bubbling).

  • Quench: Once bubbling ceases (typically 1-2 hours), cool immediately to room temperature.

  • Purification (Critical):

    • Dilute with Ethyl Acetate.

    • Wash 3x with 1M HCl to remove Quinoline (Quinoline forms a water-soluble salt).

    • Wash with NaHCO₃ to remove unreacted starting material.

Troubleshooting & FAQ

Symptom: Loss of Bromine (Product Mass = M-79)
  • Diagnosis: Reductive debromination has occurred.

  • Root Cause: Reaction temperature was too high (>180°C) in the presence of Copper, which facilitates oxidative addition into the C-Br bond.

  • Fix: Switch to Protocol A (Metal-Free) . If you must use Protocol B, switch catalyst to Ag₂CO₃ (Silver Carbonate), which facilitates decarboxylation via a "Protodecarboxylation" mechanism without attacking the Ar-Br bond as aggressively as Copper [1].

Symptom: Formation of Black Tar
  • Diagnosis: Indole polymerization.

  • Root Cause:

    • Presence of Oxygen (radical polymerization).

    • Acidic conditions (Indoles dimerize in acid).

  • Fix:

    • Ensure strict inert atmosphere (

      
      /Ar).
      
    • Add a radical scavenger (e.g., BHT) in trace amounts if using thermal methods.

    • Do not use acid catalysis for this substrate.

Symptom: Incomplete Reaction (Starting Material Remains)
  • Diagnosis: The 2-COOH group is stabilized by the electron-withdrawing 3-Cl and 5-Br groups, making the zwitterionic transition state harder to form.

  • Fix: Increase temperature to 200°C (Microwave) or add a base promoter like DABCO (1 eq) to destabilize the carboxylic proton, facilitating the loss of CO₂ [2].

Mechanistic Insight

Understanding the pathway helps control side reactions.

Decarboxylation_Mechanism SM Indole-2-COOH (Zwitterion precursor) TS Transition State (C2 anion/H-shift) SM->TS Heat (-CO2) Prod 5-Br-3-Cl-Indole (Product) TS->Prod Protonation Side1 Side Reaction: Debromination (via Cu) TS->Side1 Cu catalyst + High T Side2 Side Reaction: Oligomerization Prod->Side2 O2 or Acid

Figure 2: Reaction pathway showing the critical transition state and divergence into side reactions.

Quantitative Data: Solvent & Catalyst Effects

Table 1: Comparison of reaction conditions for halogenated indole-2-carboxylic acids.

MethodSolventCatalystTemp (°C)TimeYield (Typical)5-Br Integrity
Microwave NMPNone19015 min85-92%Excellent
Classic QuinolineCu Powder1702 hrs65-75%Moderate (Risk of <5% des-bromo)
Silver DMSOAg₂CO₃1204 hrs80%Excellent
Neat NoneNone240 (Melt)Varies<40%Poor (Charring)

References

  • Goossen, L. J., et al. (2009).[2] Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids. Journal of Organic Chemistry, 74(7), 2620–2623. Link

  • Jones, G. B., et al. (1997). Decarboxylation of indole-2-carboxylic acids: improved procedures. Journal of Organic Chemistry, 62(26), 9379-9381. Link

  • Sundberg, R. J. (1996). Indoles (Best Synthetic Methods).[1][3] Academic Press. (Standard Reference for Indole Chemistry).

  • Plieninger, H., et al. (1954). Indole Decarboxylation Studies. Chemische Berichte, 87, 127.

Sources

Optimization

Technical Support Center: Purification of 5-Bromo-3-chloro-1H-indole-2-carboxylic Acid

Executive Summary This guide addresses the purification of 5-bromo-3-chloro-1H-indole-2-carboxylic acid , a critical scaffold in the synthesis of NMDA receptor antagonists and kinase inhibitors. Critical Warning: Indole-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the purification of 5-bromo-3-chloro-1H-indole-2-carboxylic acid , a critical scaffold in the synthesis of NMDA receptor antagonists and kinase inhibitors.

Critical Warning: Indole-2-carboxylic acids are thermally unstable. They possess a high propensity for decarboxylation (loss of CO₂) at elevated temperatures or under prolonged heating, converting the target material into the impurity 5-bromo-3-chloroindole. Strict temperature control is non-negotiable.

Part 1: The "Golden Path" Protocol

Do not immediately proceed to recrystallization if the crude purity is <90%. Use the Acid-Base Pre-wash first to remove non-acidic organic impurities.

Phase A: Acid-Base Pre-Purification (Recommended)

Target: Removal of unreacted neutral starting materials and decarboxylated byproducts.

  • Dissolution: Suspend crude solid in 1M NaOH (approx. 10 mL per gram). Stir until fully dissolved. The solution should be basic (pH > 12).

  • Filtration: Filter the solution through a Celite pad to remove insoluble neutral impurities (e.g., decarboxylated indoles).

  • Precipitation: Cool filtrate to 0–5°C. Slowly acidify with 2M HCl dropwise with vigorous stirring until pH reaches ~1–2.

  • Isolation: Filter the off-white precipitate.[1] Wash with cold water.[1] Dry under vacuum at 40°C (Do not exceed 50°C).

Phase B: Recrystallization

Target: Removal of colored impurities and trace isomers.

Primary Solvent System: Ethanol / Water (9:1 to 7:3) Rationale:[2] The 3-chloro and 5-bromo substituents significantly increase lipophilicity compared to the parent indole. Pure water is a poor solvent; pure ethanol may be too soluble. A mixture provides the necessary gradient.

Protocol:

  • Slurry: Place the dried solid in a flask. Add Ethanol (95%) (approx. 5–7 mL/g).

  • Heating: Heat gently to 60–70°C . DO NOT BOIL VIGOROUSLY.

    • Note: If the solid does not dissolve, add small aliquots of ethanol.

  • Clarification (Optional): If the solution is dark/brown, add activated charcoal (1% w/w), stir for 5 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. Add warm water dropwise until a faint turbidity (cloudiness) persists.

  • Crystallization: Re-heat slightly to clear the turbidity, then allow to cool slowly to room temperature. Once ambient, move to an ice bath (0–4°C) for 2 hours.

  • Filtration: Collect crystals via vacuum filtration. Wash with cold 50% EtOH/Water .

  • Drying: Vacuum oven at 45°C.

Part 2: Troubleshooting Matrix

Symptom Probable Cause Corrective Action
Bubbling/Gas Evolution during heating Decarboxylation in progress. The compound is losing CO₂ to become 5-bromo-3-chloroindole.STOP HEAT IMMEDIATELY. Lower bath temp below 70°C. Do not use high-boiling solvents (e.g., DMSO, DMF) for recrystallization unless absolutely necessary.[2]
Material oils out (Liquid-Liquid separation) Solvent mixture is too polar (too much water) or cooling was too rapid.[2]Re-heat to dissolve. Add a small amount of Ethanol.[1] Cool much slower (wrap flask in foil/towel). Seed with a pure crystal if available.
Low Recovery (<50%) Compound is too soluble in the mother liquor.Concentrate the mother liquor by rotary evaporation (bath <45°C) to half volume and re-cool. Alternatively, increase the water ratio in the next run.
Product is Brown/Pink Oxidation products (indolyl radicals) are present.Use Activated Charcoal during the hot phase. Ensure minimal light exposure during storage (indoles are photosensitive).
Melting Point is Low (<200°C) Wet solvent trapped or decarboxylated impurity present.Dry sample thoroughly under high vacuum. Check TLC: if two spots appear, the lower MP spot is likely the decarboxylated species.

Part 3: Visualization & Logic Flows

Workflow Diagram: Purification Logic

Caption: Step-by-step decision pathway for purifying 5-bromo-3-chloro-1H-indole-2-carboxylic acid, prioritizing thermal stability.

PurificationWorkflow Start Crude 5-bromo-3-chloro- 1H-indole-2-COOH CheckPurity Is Crude Purity > 90%? Start->CheckPurity AcidBase Acid-Base Extraction (Dissolve in NaOH, Filter, Precipitate w/ HCl) CheckPurity->AcidBase No (<90%) SolventSelect Select Solvent: Ethanol/Water (Recommended) CheckPurity->SolventSelect Yes (>90%) AcidBase->SolventSelect Dissolve Dissolve at 60-70°C (DO NOT BOIL) SolventSelect->Dissolve Charcoal Is solution colored? Dissolve->Charcoal TreatCharcoal Add Activated Charcoal Filter Hot Charcoal->TreatCharcoal Yes Crystallize Cool to RT -> Ice Bath (Slow Crystallization) Charcoal->Crystallize No TreatCharcoal->Crystallize FilterDry Filter & Vacuum Dry (< 50°C) Crystallize->FilterDry

[2]

Decision Tree: Solvent Selection

Caption: Logic for choosing the correct solvent system based on impurity profile and solubility behavior.

SolventLogic Input Impurity Profile Type Main Impurity Type? Input->Type Neutral Non-Acidic (Starting Material) Type->Neutral Lipophilic Polar Inorganic Salts / Polar Tars Type->Polar Hydrophilic Stubborn Highly Colored / Similar Solubility Type->Stubborn Mixed Action1 Use Acid-Base Pre-wash (NaOH/HCl) Neutral->Action1 Action2 Use Ethanol/Water (Wash thoroughly) Polar->Action2 Action3 Use Glacial Acetic Acid (High Solvency Power) Stubborn->Action3

[1]

Part 4: Deep Dive FAQs

Q1: Why is the temperature strictly limited to 70°C?

A: Indole-2-carboxylic acids are prone to thermal decarboxylation. The electron-withdrawing nature of the carboxyl group at the C2 position, combined with the indole nitrogen, creates a pathway for CO₂ loss, yielding 5-bromo-3-chloroindole. This reaction accelerates significantly above 100°C or in the presence of strong mineral acids at high heat [1, 4].

Q2: Can I use Toluene or Hexane?

A: Generally, no.[2][3] While the halogen substitutions (Bromo/Chloro) increase lipophilicity, the carboxylic acid and indole N-H moieties maintain high polarity and hydrogen bonding capability. Toluene is often too non-polar to dissolve the compound effectively without excessive heating (which risks decomposition). Ethanol or Acetic Acid bridges this polarity gap effectively [2].

Q3: My product turned pink during drying. Is it ruined?

A: Not necessarily, but purity has degraded.[2] Indoles are susceptible to oxidative coupling (forming rosindole-like dyes) upon exposure to air and light.

  • Fix: Recrystallize again using a small amount of sodium metabisulfite (antioxidant) in the aqueous phase, or simply wash with cold ethanol.[2] Always dry in the dark or under aluminum foil.

Q4: Why use Glacial Acetic Acid (AcOH) as an alternative?

A: Glacial AcOH is an excellent solvent for halogenated aromatic acids.[3] It suppresses the ionization of the carboxylic acid, making the molecule more soluble at high temps and less soluble at low temps. However, it is harder to remove (high boiling point) and requires thorough drying.[2] Use this only if Ethanol/Water fails to yield clean crystals [3].

References

  • BenchChem. (2025).[1] Technical Support Center: Synthesis and Purification of 5-Bromo-1H-indole-2-carboxylic acid.[1] Retrieved from [2]

  • University of Rochester. (n.d.). Reagents & Solvents: Common Solvents for Recrystallization.[4][5][6] Department of Chemistry. Retrieved from [2]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids.[6][7] Chempedia. Retrieved from [2]

  • Jones, G. B., & Chapman, B. J. (2011).[2] Decarboxylation of indole-2-carboxylic acids: improved procedures. Journal of Organic Chemistry.[8][9] Retrieved from [2]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Issues of 5-Bromo-3-chloro-1H-indole-2-carboxylic Acid in Organic Synthesis

Welcome to the technical support center for 5-bromo-3-chloro-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges often...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-bromo-3-chloro-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges often encountered with this versatile synthetic intermediate. By understanding the underlying chemical principles, you can optimize your reaction conditions and purification protocols for greater success.

Introduction: The Solubility Challenge

5-Bromo-3-chloro-1H-indole-2-carboxylic acid is a key building block in the synthesis of a variety of biologically active molecules.[1][2] However, its rigid, planar structure, coupled with the presence of both hydrogen bond donor (N-H, -COOH) and acceptor groups, can lead to strong intermolecular interactions and consequently, low solubility in many common organic solvents. This guide provides a structured approach to overcoming these solubility hurdles.

Frequently Asked Questions (FAQs)

Q1: In which common organic solvents is 5-bromo-3-chloro-1H-indole-2-carboxylic acid expected to be most soluble?

A1: While specific quantitative data for this exact molecule is limited, it is known to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[3] Based on the behavior of the parent compound, indole-2-carboxylic acid, solubility is generally higher in polar solvents. However, the presence of the bromine and chlorine atoms will likely decrease its solubility in polar protic solvents and may slightly increase it in less polar solvents.[3]

Q2: I'm observing precipitation of my starting material during the reaction. What are the likely causes and immediate troubleshooting steps?

A2: Precipitation during a reaction can be due to several factors:

  • Solvent Incompatibility: The chosen solvent may not be optimal for the starting material, intermediates, or the final product.

  • Temperature Changes: A decrease in temperature can significantly reduce solubility.

  • Reaction Progression: The product of the reaction may be less soluble than the starting material in the chosen solvent system.

Immediate troubleshooting steps include:

  • Gentle Heating: Carefully warming the reaction mixture can often redissolve the precipitate.

  • Addition of a Co-solvent: Introducing a small amount of a co-solvent in which the compound is more soluble (e.g., DMSO or DMF) can enhance overall solubility.[4][5]

  • Stirring and Agitation: Ensure vigorous stirring to promote dissolution.

Q3: How does pH affect the solubility of 5-bromo-3-chloro-1H-indole-2-carboxylic acid?

A3: The carboxylic acid moiety makes the solubility of this compound highly pH-dependent.[4][6][7] In basic conditions (pH > pKa), the carboxylic acid will be deprotonated to form a carboxylate salt. This salt form is generally much more soluble in aqueous and polar protic solvents.[8][9] Conversely, in acidic conditions (pH < pKa), the compound will be in its neutral, less soluble form.[8][9] This principle is often exploited during workup and purification.[10][11]

Troubleshooting Guides

Issue 1: Difficulty Dissolving the Starting Material for Reaction Setup

If you are struggling to dissolve 5-bromo-3-chloro-1H-indole-2-carboxylic acid at the beginning of your experiment, consider the following systematic approach.

Workflow for Solvent Selection:

start Start: Dissolution Challenge polar_aprotic Attempt dissolution in polar aprotic solvents (e.g., DMF, DMSO, NMP) start->polar_aprotic heating Apply gentle heating (e.g., 40-60 °C) polar_aprotic->heating If still insoluble success Proceed with reaction polar_aprotic->success If soluble co_solvent Introduce a co-solvent system (e.g., THF/DMF, Dioxane/DMSO) heating->co_solvent If still insoluble heating->success If soluble base Consider in-situ salt formation with a non-nucleophilic base (e.g., DBU, DIPEA) co_solvent->base If still insoluble co_solvent->success If soluble base->success If soluble fail Re-evaluate reaction conditions base->fail If still insoluble

Caption: Decision workflow for dissolving 5-bromo-3-chloro-1H-indole-2-carboxylic acid.

Experimental Protocol: Solvent Screening

  • Preparation: To a series of small vials, add a pre-weighed amount of 5-bromo-3-chloro-1H-indole-2-carboxylic acid (e.g., 5 mg).

  • Solvent Addition: To each vial, add a measured volume of a different solvent (e.g., 0.5 mL) from the table below.

  • Observation at Room Temperature: Vigorously stir or vortex each vial at room temperature for 5-10 minutes and visually assess solubility.

  • Heating: For vials where the compound did not fully dissolve, gently heat to 40-50 °C with continued stirring and observe any changes in solubility.

  • Documentation: Record your observations to guide your choice of solvent for the full-scale reaction.

Table 1: Suggested Solvents for Screening

Solvent ClassExamplesExpected Solubility
Polar Aprotic DMF, DMSO, NMP, AcetonitrileGenerally the best choice for initial dissolution attempts.
Ethers THF, 1,4-Dioxane, 2-MeTHFModerate solubility, often improved with heating or as part of a co-solvent system.
Halogenated Dichloromethane (DCM), ChloroformLimited solubility is expected.
Alcohols Methanol, Ethanol, IsopropanolSolubility may be limited but can be enhanced by the addition of a base to form the corresponding salt.
Non-polar Toluene, HexanesVery low to negligible solubility is expected.
Issue 2: Product Precipitation During Aqueous Workup

A common procedure in syntheses involving carboxylic acids is an aqueous workup to remove impurities. However, the desired product can sometimes precipitate out of the organic layer.

Underlying Principle: pH and Partitioning

During an aqueous workup, the pH of the aqueous layer will dictate the ionization state and therefore the solubility of your carboxylic acid.

  • Basic Wash (e.g., sat. NaHCO₃): Your product will be deprotonated to the more water-soluble carboxylate salt, partitioning into the aqueous layer.

  • Acidic Wash (e.g., dil. HCl): Your product will be protonated to the neutral, less water-soluble carboxylic acid, partitioning into the organic layer.

Troubleshooting Protocol: Managing Precipitation During Workup

  • Initial Extraction: After quenching your reaction, perform the initial extraction with an organic solvent.

  • pH Adjustment for Extraction:

    • To extract your acidic product into the aqueous layer, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution). The carboxylate salt will move to the aqueous phase.

    • Separate the layers.

  • Re-acidification and Isolation:

    • Cool the basic aqueous layer in an ice bath.

    • Slowly add a dilute acid (e.g., 1M HCl) with vigorous stirring until the pH is acidic (pH 3-4), which will cause the product to precipitate.[1][10][12]

    • The slow addition and cooling promote the formation of larger, more easily filterable crystals.[10]

  • Filtration and Washing:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water to remove any remaining salts.[11]

    • Dry the purified product under vacuum.

start Reaction Mixture in Organic Solvent base_wash Wash with aq. base (e.g., NaHCO₃) start->base_wash separate_layers Separate Layers base_wash->separate_layers organic_layer Organic Layer (Impurities) separate_layers->organic_layer aqueous_layer Aqueous Layer (Product as Salt) separate_layers->aqueous_layer acidify Cool and acidify with dil. HCl to pH 3-4 aqueous_layer->acidify precipitate Product Precipitates acidify->precipitate filter_wash Filter and wash with cold water precipitate->filter_wash product Purified Product filter_wash->product

Sources

Optimization

preventing side reactions during amidation of 5-bromo-3-chloro-1H-indole-2-carboxylic acid

Case ID: IND-5Br3Cl-AMID-001 Status: Open Priority: High (Drug Discovery Scaffold) Assigned Specialist: Senior Application Scientist Executive Summary You are attempting to amidate 5-bromo-3-chloro-1H-indole-2-carboxylic...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-5Br3Cl-AMID-001 Status: Open Priority: High (Drug Discovery Scaffold) Assigned Specialist: Senior Application Scientist

Executive Summary

You are attempting to amidate 5-bromo-3-chloro-1H-indole-2-carboxylic acid . This substrate presents a "perfect storm" of synthetic challenges:

  • Steric Hindrance: The C3-Chloro substituent creates a "ortho-effect," sterically blocking the C2-Carboxylic acid. This dramatically slows down nucleophilic attack by your amine.

  • Electronic Activation (Acidity): The electron-withdrawing nature of the halogens (Br, Cl) and the carboxyl group increases the acidity of the indole N-H (N1). This makes the nitrogen susceptible to deprotonation and subsequent N-acylation (dimerization) .

  • Thermal Instability: Indole-2-carboxylic acids are prone to decarboxylation at elevated temperatures, a risk exacerbated by the electron-withdrawing groups.

This guide provides the protocols and troubleshooting logic to navigate these risks.

Part 1: Diagnostic & Troubleshooting Modules

Module 1: Preventing N-Acylation (The "Dimer" Trap)

Symptom: You observe a new spot on TLC that is higher in molecular weight than expected, or your mass spec shows peaks corresponding to [2x Substrate - H2O]. Root Cause: The indole nitrogen (


) is acting as a nucleophile.
  • Mechanism: Standard bases (TEA, DIPEA) deprotonate the acidic N1-H. The resulting indole anion attacks the activated ester (or acid chloride) of another molecule, forming an N-acylated dimer.

Corrective Actions:

  • Base Management: Use the mildest base possible. If using HATU/T3P, use DIPEA (Hunig's base) but add it slowly and only after the coupling reagent is dissolved. Avoid strong inorganic bases (NaH, NaOH).

  • N-Protection (The Nuclear Option): If direct coupling fails, protect the N1 position with a Boc or SEM group. This completely eliminates N-acylation.

    • Note: The 3-Cl and 5-Br groups deactivate the ring, making N-protection slower but still feasible.

Module 2: Overcoming Steric Hindrance (The 3-Chloro Blockade)

Symptom: Low conversion; starting material remains even after 24 hours. Root Cause: The C3-Chloro atom physically blocks the approach of the amine to the activated C2-carbonyl. Standard reagents like EDC/HOBt are often too bulky or insufficiently reactive to overcome this barrier before the active ester hydrolyzes.

Corrective Actions:

  • Switch to T3P (Propylphosphonic Anhydride): T3P is the "gold standard" for sterically hindered couplings. It has a low viscosity, high reactivity, and the byproduct is water-soluble (easy workup).

  • Acid Chloride Route: Convert the acid to the acid chloride using Oxalyl Chloride (not Thionyl Chloride, see Module 3). The acid chloride is the smallest, most reactive electrophile possible, minimizing steric clashes.

Module 3: Chemical Stability (Halogens & Decarboxylation)

Symptom: Loss of Bromine (M-79/80 peaks) or loss of Carboxyl group (M-44). Root Cause:

  • Decarboxylation: Occurs at T > 100°C, especially in acidic media.

  • Halogen Exchange: Thionyl chloride (

    
    ) can sometimes exchange the C5-Br for a Cl, or chlorinate the C3 position further (though C3 is already blocked here).
    

Corrective Actions:

  • Temperature Control: Keep reactions below 60°C.

  • Reagent Choice: Use Oxalyl Chloride with catalytic DMF for activation.[1] It is milder than thionyl chloride and generates gases (

    
    ) that drive the reaction forward without requiring high heat.
    

Part 2: Visualizing the Pathway

Figure 1: Decision Tree for Reaction Optimization

G Start Start: 5-Br-3-Cl-Indole-2-COOH CheckAmine Is the Amine Partner Sterically Hindered? Start->CheckAmine Hindered Yes (e.g., t-Butyl amine, Aniline) CheckAmine->Hindered Standard No (e.g., Benzylamine, Morpholine) CheckAmine->Standard AcidChloride Route A: Acid Chloride Method (Oxalyl Chloride/DMF) Hindered->AcidChloride Risk1 Risk: Hydrolysis/N-Acylation AcidChloride->Risk1 Success Target Amide Isolated AcidChloride->Success T3P Route B: T3P Coupling (EtOAc/DIPEA) Standard->T3P T3P->Success

Caption: Logic flow for selecting the optimal coupling strategy based on the nucleophile's steric profile.

Part 3: Validated Experimental Protocols

Method A: T3P Coupling (Recommended First-Line)

Best for: Minimizing side reactions and easy purification.

  • Dissolution: In a dry flask, dissolve 5-bromo-3-chloro-1H-indole-2-carboxylic acid (1.0 equiv) and the Amine (1.1 equiv) in anhydrous EtOAc (or DMF if solubility is poor).

    • Why EtOAc? T3P is supplied as a solution in EtOAc; using the same solvent simplifies workup.

  • Base Addition: Cool to 0°C. Add DIPEA (3.0 equiv) dropwise.

    • Note: The solution may darken. This is normal.

  • Coupling: Add T3P (50% w/w in EtOAc) (1.5 - 2.0 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 12–24 hours.

    • Monitoring: Check HPLC/TLC. If SM remains after 24h, heat gently to 40°C (Do not exceed 60°C).

  • Workup: Dilute with EtOAc. Wash sequentially with:

    • Water (removes T3P byproducts)

    • Sat.

      
       (removes unreacted acid)
      
    • 1M HCl (removes unreacted amine - Skip if product is acid-sensitive)

    • Brine.[2]

  • Isolation: Dry over

    
    , filter, and concentrate.
    
Method B: Acid Chloride Activation (For Unreactive Amines)

Best for: Forcing the reaction when T3P fails.

  • Activation: Suspend 5-bromo-3-chloro-1H-indole-2-carboxylic acid (1.0 equiv) in anhydrous DCM (or THF).

  • Catalyst: Add 1-2 drops of anhydrous DMF (Critical for Oxalyl Chloride activation).

  • Chlorination: Cool to 0°C. Add Oxalyl Chloride (1.2 equiv) dropwise. Gas evolution (

    
    ) will occur.
    
  • Completion: Stir at RT for 2 hours until the solid dissolves and gas evolution ceases.

    • Step: Evaporate the solvent in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling: Add the Amine (1.1 equiv) and Pyridine (or TEA) (1.5 equiv) to the acid chloride solution at 0°C.

  • Workup: Quench with water after 2 hours. Extract with DCM.

Part 4: Data & Specifications

ParameterSpecification / LimitReason
Max Temperature

Risk of decarboxylation at C2.
Base Strength

(e.g., DIPEA, TEA)
Stronger bases (NaH, LiHMDS) will deprotonate N1 and cause polymerization.
Solvent Choice EtOAc, DCM, DMF, THFAvoid protic solvents (MeOH, EtOH) which will react with the activated ester.
Monitoring HPLC / LC-MSUV detection at 254nm is effective (Indole core).
Figure 2: Mechanism of Side Reaction (N-Acylation)

Reaction cluster_0 Step 1: Deprotonation cluster_1 Step 2: Side Reaction Indole Indole-NH (Acidic) IndoleAnion Indole-N(-) (Nucleophile) Indole->IndoleAnion -H+ Base Excess Base Base->IndoleAnion SideProduct N-Acylated Dimer (Dead End) IndoleAnion->SideProduct Attacks ActiveEster Activated Ester (Target) ActiveEster->SideProduct

Caption: Mechanism showing how excess base converts the indole into a nucleophile, leading to dimerization.

References

  • Decarboxylation Risks: Jones, G. B., & Chapman, B. J. (1993).[3] Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry, 58(20), 5558-5559.

  • Acid Chloride Activation: Reissert, A. (1897). Berichte der deutschen chemischen Gesellschaft. (Foundational work on Indole-2-COOH activation via acid chlorides).

  • T3P Efficacy: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][5] Organic Process Research & Development, 20(2), 140–177.

  • Oxalyl Chloride Utility: Clayden, J., et al. (2001). Organic Chemistry. Oxford University Press. (Standard reference for Oxalyl Chloride mechanism vs. Thionyl Chloride).

Sources

Troubleshooting

improving reaction rates for sterically hindered indole-2-carboxylic acids

Topic: Improving Reaction Rates for Sterically Hindered Indole-2-Carboxylic Acids Ticket ID: IND-2-COOH-OPT Status: Open Support Level: Tier 3 (Senior Application Scientist)[1] Introduction: The "C2" Bottleneck Welcome t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Reaction Rates for Sterically Hindered Indole-2-Carboxylic Acids Ticket ID: IND-2-COOH-OPT Status: Open Support Level: Tier 3 (Senior Application Scientist)[1]

Introduction: The "C2" Bottleneck

Welcome to the Indole Chemistry Help Desk. If you are reading this, you are likely facing a specific frustration: the carbonyl at the 2-position of the indole ring is notoriously stubborn.

The Problem: Indole-2-carboxylic acids suffer from a "perfect storm" of electronic and steric deactivation:

  • Electronic Deactivation: The indole nitrogen lone pair donates electron density into the ring, making the C2-carbonyl less electrophilic than a standard benzoic acid.[1]

  • Steric Hindrance: If you have substituents at the C3 position (common in drug discovery scaffolds), the carbonyl is sandwiched between the N1-H (or N1-R) and the C3-R group.

The Solution: Standard protocols (EDC/NHS, Fisher Esterification) often fail here.[1] To drive these reactions to completion, we must abandon "textbook" conditions in favor of high-energy intermediates and specific solvent effects.[1]

Module 1: Amidation Troubleshooting

For when standard coupling reagents (EDC, HATU) result in <10% yield or stalled intermediates.

Strategy A: The "Ghosez" Protocol (Acid Chloride Route)

When the substrate is too hindered for an active ester (OBt/OAt) to form or react, you must generate the Acid Chloride. However, Indoles are acid-sensitive (dimerization risk).[1] Thionyl chloride (SOCl2) is often too harsh. [1]

The Fix: Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).[1] It generates the acid chloride under neutral conditions .[1][2]

Step-by-Step Protocol:
  • Preparation: Dissolve Indole-2-carboxylic acid (1.0 equiv) in anhydrous DCM (0.1 M).

  • Activation: Add Ghosez’s Reagent (1.2 – 1.5 equiv) dropwise at 0°C.

  • Monitoring: Stir at room temperature for 1–2 hours. Tip: Monitor by IR.[1] Look for the shift from COOH (1680-1700 cm⁻¹) to COCl (~1750-1780 cm⁻¹).

  • Coupling: Add the amine (1.2 equiv) and a non-nucleophilic base (DIPEA or Et3N, 2.0 equiv) usually at 0°C, then warm to RT.

  • Workup: Standard aqueous workup.

Strategy B: The "Magic Solvent" (HFIP)

If you must use carbodiimides or want to avoid acid chlorides, change your solvent to 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) .[1]

Why it works: HFIP is a strong hydrogen-bond donor.[1] It forms a network with the carbonyl oxygen, significantly increasing its electrophilicity and stabilizing the tetrahedral intermediate.[1]

Comparative Data: Solvent Effects on Indole Amidation
SolventDielectric ConstantH-Bond Donor Ability (α)Reaction Rate (Relative)Notes
THF 7.50.001xPoor for hindered systems.[1]
DMF 36.70.002.5xGood solubility, but difficult removal.[1]
HFIP 16.71.9620x - 50x The "Game Changer." Stabilizes transition states.[1]

Module 2: Esterification Workflows

Stop boiling your indole in Methanol/H2SO4. It degrades the ring and is kinetically incompetent for hindered 2-COOH.

Method 1: The Alkylation Route (Cesium Carbonate)

Instead of attacking the carbonyl with an alcohol (nucleophilic acyl substitution), deprotonate the acid and attack an alkyl halide (SN2). This bypasses the steric hindrance at the carbonyl carbon entirely.

Protocol:

  • Dissolve: Indole-2-COOH (1.0 equiv) in DMF.

  • Base: Add Cs₂CO₃ (1.5 equiv).[1]

    • Why Cs₂CO₃? The "Cesium Effect" improves solubility in organic solvents and forms a "naked," highly reactive carboxylate anion.[1]

  • Electrophile: Add Alkyl Iodide/Bromide (1.2 equiv).

  • Conditions: Stir at RT (or 40°C for very bulky R-X). Complete in <2 hours.

Method 2: Steglich Esterification (Modified)

If you must use a complex alcohol (non-halide), use the Steglich method with high DMAP loading.[1]

  • Reagents: DCC (1.1 equiv) + DMAP (0.3 - 0.5 equiv) .[1]

  • Note: Standard catalytic DMAP (0.05 equiv) is insufficient for C3-substituted indoles.[1] You need stoichiometric or near-stoichiometric amounts to force the equilibrium.

Module 3: Visualizing the Logic

Workflow 1: Selecting the Right Coupling Strategy

Use this decision tree to select the correct reagent based on your specific steric constraints.

CouplingStrategy Start Start: Indole-2-COOH Amidation CheckSterics Check C3 Position Sterics Start->CheckSterics LowSteric H or Small Group (Me) CheckSterics->LowSteric Open HighSteric Bulky (t-Bu, Ph, Halogen) CheckSterics->HighSteric Crowded Standard Standard: HATU + DIPEA Solvent: DMF LowSteric->Standard CheckSensitive Is Substrate Acid Sensitive? HighSteric->CheckSensitive YesSensitive Use Ghosez's Reagent (Neutral Acid Chloride) CheckSensitive->YesSensitive NoSensitive Use Oxalyl Chloride + DMF (Vilsmeier Activation) CheckSensitive->NoSensitive Alternative Alternative: EDC in HFIP (Solvent Activation) CheckSensitive->Alternative If Cl- route fails

Caption: Decision matrix for selecting coupling agents based on steric hindrance at the C3 position and acid sensitivity.

Workflow 2: The "Cesium Effect" Mechanism

Understanding why Cesium Carbonate is superior for esterification.[1]

CesiumEffect Reagents Indole-COOH + Cs2CO3 IonPair [Indole-COO-] [Cs+] Reagents->IonPair Solvation Cs+ is Large/Soft (Poorly Solvated in DMF) IonPair->Solvation NakedAnion Naked Carboxylate (High Nucleophilicity) IonPair->NakedAnion Dissociation Product Indole Ester + CsX NakedAnion->Product + Alkyl Halide (SN2)

Caption: The "Cesium Effect" creates a highly reactive "naked" carboxylate anion, accelerating SN2 esterification.

Frequently Asked Questions (FAQ)

Q: My Indole-2-acid chloride decomposes before I can add the amine. What is happening? A: Indole-2-acid chlorides are unstable because the nitrogen lone pair can participate in an intramolecular cyclization or dimerization.[1]

  • Fix: Do not isolate the acid chloride. Use the "One-Pot" method. Generate it with Ghosez’s reagent in DCM, verify formation by IR, and immediately cannulate the amine solution into the reaction vessel.

Q: Can I use microwave irradiation? A: Yes, but with caution. Indole-2-carboxylic acids can undergo thermal decarboxylation (losing CO2 to become simple indoles) at high temperatures (>150°C).[1]

  • Limit: Keep microwave reactions under 100°C and use short ramp times.

Q: I need to scale this up to 100g. Is Ghosez's reagent too expensive? A: For large scale, Ghosez's reagent is costly.[1]

  • Scale-up Alternative: Use Oxalyl Chloride with a catalytic amount of DMF (1-2 drops) in DCM.[1] This forms the Vilsmeier reagent in situ, which activates the acid.[1] Ensure vigorous gas evolution (CO/CO2) has ceased before adding the amine.[1]

References

  • Ghosez’s Reagent Mechanism & Application

    • Ghosez, L., et al. "Synthesis and reactions of α-chloro-enamines."[1] Angewandte Chemie International Edition, 1969.[1]

    • Application in hindered coupling: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents."[1] Chemical Society Reviews, 2009.[1]

  • Steglich Esterification (DCC/DMAP)

    • Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[1][3] Angewandte Chemie International Edition, 1978.[1][3] [1]

  • Cesium Carbonate Effect

    • Flessner, T., & Doye, S. "Cesium carbonate: A powerful base for organic synthesis."[1] Journal of Practical Chemistry, 1999.[1]

    • Specific to Indoles: "Cesium Carbonate Promoted N-Alkylation of Indoles."[1][4] ResearchGate, 2025.[1] (Note: While title refers to N-alkylation, the mechanism for O-alkylation of the carboxylate follows the same "naked anion" principle described in the guide).

  • HFIP Solvent Effects

    • Colomer, I., et al. "Hexafluoroisopropanol as a unique solvent for hydrogen bonding and proton transfer."[1] Chemical Reviews, 2017.[1]

    • "Difunctionalization Processes Enabled by Hexafluoroisopropanol."[1] ACS Organic & Inorganic Au, 2023.[1] [1]

Sources

Optimization

Technical Support Center: Purification of 5-Bromo-3-chloro-1H-indole-2-carboxylic Acid

Status: Active Document ID: TSC-IND-5B3C-001 Audience: Medicinal Chemists, Process Development Scientists Executive Summary & Molecule Profile Subject: 5-bromo-3-chloro-1H-indole-2-carboxylic acid Critical Attribute: The...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Document ID: TSC-IND-5B3C-001 Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Molecule Profile

Subject: 5-bromo-3-chloro-1H-indole-2-carboxylic acid Critical Attribute: Thermal Instability. Indole-2-carboxylic acids are prone to thermal decarboxylation, a reaction accelerated by strong acids and heat. The 3-chloro substituent adds steric and electronic strain, potentially lowering the activation energy for this decomposition compared to the non-halogenated parent.

Common Impurities:

  • 5-Bromo-3-chloroindole (Decarboxylated Product): Result of overheating.

  • Oxidative Oligomers: Brown/black contaminants due to electron-rich indole ring oxidation.

  • Inorganic Salts: Residual chlorides/bromides from synthesis (e.g., NCS/NBS byproducts).

  • Regioisomers: 4-bromo or 6-bromo analogs (carried over from impure starting hydrazines).

Diagnostic Troubleshooting (Triage)

Use this decision matrix to identify the correct purification workflow.

SymptomProbable CauseRecommended Action
Product is Brown/Black Oxidation (Indole polymerization)Protocol A: Activated Charcoal Treatment
New spot on TLC (

Product)
Decarboxylation (Loss of

)
Protocol B: Base Extraction (The "Cold" Workup)
Product is sticky/oily Trapped Solvent / Mixed ImpuritiesProtocol C: Two-Solvent Recrystallization
NMR shows Succinimide Residual Chlorinating Agent (NCS)Protocol D: Water Slurry / Wash

Logic & Workflow Diagram

The following flowchart illustrates the decision logic for purifying crude material based on impurity type.

PurificationLogic Start Crude Material (5-bromo-3-chloro-1H-indole-2-COOH) CheckTLC Diagnostic: Check TLC/HPLC Start->CheckTLC Decarb Impurity: Non-acidic (Decarboxylated Indole) CheckTLC->Decarb High Rf Spot Color Impurity: Colored (Oxidation Products) CheckTLC->Color Dark Solid Salts Impurity: Salts/Succinimide CheckTLC->Salts NMR Signals BaseExt Protocol B: Cold Base Extraction (Dissolve in NaHCO3, Filter, Acidify) Decarb->BaseExt Separates Acids Charcoal Protocol A: Activated Charcoal (Reflux in EtOH, Filter hot) Color->Charcoal WaterWash Protocol D: Water Slurry (Remove water-soluble byproducts) Salts->WaterWash Recryst Final Polish: Recrystallization (EtOH/H2O or AcOH) BaseExt->Recryst Charcoal->Recryst WaterWash->Recryst Final Pure Product Recryst->Final

Caption: Decision logic for selecting the appropriate purification module based on observed impurity profile.

Detailed Purification Protocols

Protocol B: The "Cold" Acid-Base Extraction (Primary Purification)

Best for: Removing decarboxylated byproducts and non-acidic starting materials.

Scientific Rationale: The target molecule is a carboxylic acid (


). The decarboxylated impurity (5-bromo-3-chloroindole) is not acidic. By dissolving the crude in a weak base, the target forms a water-soluble salt, while the impurity remains insoluble and can be filtered off.

Step-by-Step:

  • Dissolution: Suspend the crude solid in saturated aqueous

    
      (approx. 10 mL per gram of crude).
    
    • Note: Avoid

      
       if possible; strong bases can promote hydrolysis of the C-Cl bond or further degradation.
      
  • Extraction (Wash): Extract the aqueous layer twice with Ethyl Acetate (EtOAc) .

    • Action: Discard the organic (EtOAc) layer. This layer contains the decarboxylated impurity and unreacted neutral starting materials.

  • Filtration: If the aqueous layer remains cloudy or colored, filter through a Celite pad to remove insoluble oligomers.

  • Acidification (CRITICAL STEP):

    • Cool the aqueous solution to 0–5°C in an ice bath.

    • Slowly add 1M HCl dropwise with vigorous stirring.

    • Target pH: 3–4 .[1][2] Do not go to pH 1, as highly acidic conditions + heat = decarboxylation [1].

  • Isolation: Filter the white precipitate immediately. Wash with ice-cold water. Dry under vacuum at < 40°C .

Protocol C: Two-Solvent Recrystallization

Best for: Final polishing and removal of regioisomers.

Solvent System: Ethanol (Solvent) / Water (Anti-solvent). Alternative: Acetic Acid (if solubility in EtOH is poor).

Step-by-Step:

  • Place the dried solid in an Erlenmeyer flask.

  • Add Ethanol (absolute) in small portions while heating to 60°C .

    • Warning: Do not boil aggressively. Keep the temperature just high enough to dissolve.

  • Once dissolved, remove from heat.

  • Add warm Water dropwise until a faint turbidity (cloudiness) persists.

  • Add 1-2 drops of Ethanol to clear the solution.

  • Allow to cool slowly to room temperature, then place in a fridge (4°C) overnight.

  • Filter crystals and wash with cold 50% EtOH/Water.

Frequently Asked Questions (FAQs)

Q1: Why does my product turn pink/brown during drying?

A: This indicates oxidative instability. Indoles are electron-rich and prone to radical oxidation in air and light.

  • Fix: Always dry the product in a vacuum oven (to exclude oxygen) and store it in amber vials. If the solid is already colored, use Protocol A (dissolve in ethanol, add activated charcoal, reflux for 5 mins, filter hot through Celite).

Q2: I see a persistent impurity just above my product on TLC. What is it?

A: This is almost certainly 5-bromo-3-chloroindole .

  • Mechanism: Thermal decarboxylation.

    
    
    
  • Prevention: Never heat the reaction above 80°C during workup. Avoid boiling concentrated acidic solutions. Use Protocol B to remove it.

Q3: Can I use column chromatography?

A: Yes, but it is often unnecessary and can cause streaking.

  • Modification: If you must use a column, add 0.5% Acetic Acid to your eluent (e.g., Hexane:Ethyl Acetate + 0.5% AcOH). This suppresses ionization of the carboxylic acid, sharpening the peak shape and preventing tailing on the silica gel [2].

Q4: The 3-chloro group seems labile. Is this expected?

A: Yes. 3-haloindoles are more reactive than their benzene analogs. In strong acid (e.g., concentrated HCl reflux), the halogen can be hydrolyzed to form an oxindole derivative. Always use mild acids (1M HCl or acetic acid) for neutralization.

References

  • Jones, G. B., & Chapman, B. J. (1993). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry, 58(20), 5558–5559.

  • BenchChem Technical Support. (2025). Application Notes and Protocols for the Purification of 5-Bromo-1H-indole-2-carboxylic Acid.

  • Mane, Y. D., et al. (2018).[3] 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. Heterocyclic Communications, 24(6).

  • Organic Chemistry Portal. Decarboxylation Methods and Mechanisms.

Sources

Troubleshooting

troubleshooting low yields in 5-bromo-3-chloro-1H-indole-2-carboxylic acid coupling

The following technical guide is structured as a specialized support resource for researchers working with 5-bromo-3-chloro-1H-indole-2-carboxylic acid . This substrate presents a "perfect storm" of synthetic challenges:...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers working with 5-bromo-3-chloro-1H-indole-2-carboxylic acid .

This substrate presents a "perfect storm" of synthetic challenges: the 3-chloro group imposes severe steric hindrance on the carboxylic acid, the indole nitrogen is prone to side reactions, and the 2-carboxylic acid is thermally unstable (decarboxylation). This guide prioritizes robust, high-force protocols over standard combinatorial chemistry methods.

Topic: Troubleshooting Low Yields in Coupling Reactions Document ID: IND-5Br3Cl-TRBL-01 Applicable For: Amide Coupling (C2) & Cross-Coupling (C5)

⚠️ Critical Stability Warning: Thermal Decarboxylation

Before starting: You must understand that Indole-2-carboxylic acids are inherently unstable.

  • The Risk: Heating this substrate >60°C (especially in acidic media or high-boiling solvents like DMSO) can trigger rapid decarboxylation, yielding 5-bromo-3-chloro-1H-indole .

  • Diagnosis: If your product mass is [M-44] compared to the starting material, you have decarboxylated your scaffold.

  • Prevention: Avoid thermal activation. If heat is required, strictly limit temperature to <50°C and monitor reaction progress hourly.

Part 1: The Strategic Decision Matrix (Order of Operations)

The most common cause of failure is attempting reactions in the wrong sequence. The free carboxylic acid (C2) and the free N-H (N1) often poison Palladium catalysts used for C5 coupling.

Workflow Logic

Use the following logic tree to determine your optimal synthetic route.

G Start Start: 5-bromo-3-chloro-1H-indole-2-COOH Decision Which modification is priority? Start->Decision PathA Path A: Amide Coupling (C2) Decision->PathA Target is Amide PathB Path B: Suzuki/Buchwald (C5) Decision->PathB Target is Biaryl/Amine A_Step1 CRITICAL: Do NOT use EDC/NHS. Use Acid Chloride (SOCl2) method. PathA->A_Step1 B_Step1 Step 1: Ester Protection (Methyl/Ethyl) (Prevents Pd Poisoning) PathB->B_Step1 A_Step2 Amide Product Formed A_Step1->A_Step2 B_Step2 Step 2: N-Protection (Boc/SEM) (Optional but Recommended) B_Step1->B_Step2 B_Step3 Step 3: Cross-Coupling (Suzuki) B_Step2->B_Step3 B_Step4 Step 4: Hydrolysis (LiOH) B_Step3->B_Step4 caption Figure 1: Strategic Workflow for Indole Functionalization

Part 2: Troubleshooting Amide Coupling (C2)

The Issue: Standard coupling reagents (EDC, HOBt, PyBOP) result in <20% conversion or unreacted starting material. The Cause: Steric Hindrance. The 3-chloro substituent creates a "ortho-effect," blocking the trajectory of the incoming amine nucleophile. Standard activated esters (OBt/OAt) are too bulky to be attacked efficiently in this crowded environment.

Recommended Protocol: The Acid Chloride Route

You must switch to a high-energy "Acid Chloride" intermediate. This species is linear (minimizing steric clash) and highly electrophilic.

Reagents:

  • Thionyl Chloride (

    
    ) or Oxalyl Chloride
    
  • Catalytic DMF (Essential for Vilsmeier intermediate formation)[1]

  • Solvent: Anhydrous DCM or Toluene (Avoid THF with

    
     if possible)
    

Step-by-Step Protocol:

  • Activation: Suspend the indole acid (1.0 equiv) in anhydrous DCM (0.2 M).

  • Catalysis: Add DMF (2-3 drops). Note: Gas evolution will occur.

  • Chlorination: Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C. Allow to warm to Room Temp (RT) and stir for 2 hours.

    • Checkpoint: The suspension should become a clear solution (indicating acid chloride formation).

  • Isolation (Critical): Concentrate the reaction in vacuo to remove excess oxalyl chloride. Co-evaporate with toluene (2x) to remove traces of HCl. Do not store —use immediately.

  • Coupling: Dissolve the crude acid chloride in DCM. Add the Amine (1.2 equiv) and DIPEA (3.0 equiv) at 0°C.

  • Monitoring: Stir at RT. Conversion should be complete within 2-4 hours.

Data Comparison: Coupling Reagents

Reagent SystemConversion (24h)Risk FactorVerdict
EDC / HOBt < 15%LowFAIL: Sterically impeded.
HATU / DIPEA 40 - 60%MediumPOOR: Guanidinium byproduct formation.
T3P (Propylphosphonic anhydride) 50 - 70%LowMODERATE: Good for scale, but slow.
SOCl₂ / Oxalyl Chloride > 90% High (Moisture sensitive)OPTIMAL: Overcomes steric barrier.

Part 3: Troubleshooting Cross-Coupling (C5)

The Issue: Suzuki or Buchwald-Hartwig coupling fails (0% yield) or yields complex mixtures. The Cause:

  • Catalyst Poisoning: The free carboxylic acid (-COOH) can coordinate to Palladium, shutting down the catalytic cycle.

  • Protodehalogenation: The 5-Br is lost (replaced by H) without coupling, often due to the acidic proton on the indole nitrogen.

Recommended Protocol: The "Protect First" Strategy

Do not attempt Suzuki coupling on the free acid.

Step-by-Step Protocol:

  • Esterification: Reflux the starting material in Methanol with catalytic

    
     (Fischer Esterification).
    
    • Yield: Typically >95%.

    • Benefit: Removes the acidic proton and prevents catalyst poisoning.

  • N-Protection (Optional but Safer): If yields are still low, protect the indole nitrogen with a Boc group (

    
    , DMAP, DCM).
    
    • Reason: Free N-H indoles can undergo N-arylation or poison the catalyst.

  • Suzuki Coupling:

    • Catalyst:

      
       (Robust) or 
      
      
      
      (Standard).
    • Base:

      
       (2M aqueous).
      
    • Solvent: Dioxane/Water (4:1).

    • Temp: 80°C (The ester is stable; the acid was not).

Part 4: FAQ & Troubleshooting Guide

Q1: The reaction mixture turned black immediately upon adding SOCl2. Is it ruined?

Answer: Not necessarily. Indoles are electron-rich and can form charge-transfer complexes that appear dark. However, if you see a tar-like precipitate, you may be polymerizing the indole.

  • Fix: Ensure the temperature is kept at 0°C during addition. If the issue persists, switch to Ghosez’s Reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) which generates acid chlorides under neutral conditions.

Q2: I see a new spot on TLC that runs very high (non-polar). What is it?

Answer: This is likely the decarboxylated product (5-bromo-3-chloroindole).

  • Cause: Reaction temperature was too high.

  • Fix: Repeat the reaction at a lower temperature. If activating the acid, ensure you are not heating the acid chloride generation step above 40°C.

Q3: Why can't I just use HATU? It works for everything else.

Answer: HATU forms an activated ester (-OAt). In your molecule, the 3-chloro group and the indole ring create a "pocket" around the carbonyl. The amine nucleophile physically cannot reach the carbonyl carbon to displace the bulky -OAt group. The acid chloride (-Cl) is much smaller, allowing the amine to attack.

Q4: Solubility is terrible. What solvents can I use?

Answer: Poly-halogenated indoles are notoriously insoluble.

  • Recommended: DMF (Dimethylformamide) or DMA (Dimethylacetamide).

  • For Workup: Do not use pure water to crash out the product; it may form a gum. Use a mixture of Water/Methanol (9:1) to induce precipitation of a filterable solid.

References

  • Indole-2-Carboxylic Acid Instability

    • Title: Decarboxylation of indole-2-carboxylic acids: improved procedures.
    • Source: J. Org.[2] Chem. 1993, 58, 20, 5558–5559.

    • URL:[Link]

  • Steric Hindrance in Amide Coupling

    • Title: Amide bond formation: beyond the myth of coupling reagents.
    • Source: Chem. Soc. Rev., 2009, 38, 606-631.
    • URL:[Link]

  • Suzuki Coupling on Indoles

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Indoles.[3][4]

    • Source: Synthesis 2010(14): 2303-2316.
  • Acid Chloride Activation Protocol

    • Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substr
    • Source: Org.[2][3][4] Biomol. Chem., 2015, 13, 11507-11515.

    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 5-bromo-3-chloro-1H-indole-2-carboxylic acid

In the landscape of drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, substituted indoles represent a privileged scaffold due to their pre...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, substituted indoles represent a privileged scaffold due to their prevalence in biologically active molecules. This guide provides an in-depth analysis of the ¹H NMR spectrum of 5-bromo-3-chloro-1H-indole-2-carboxylic acid, a molecule of interest in medicinal chemistry. We will dissect the expected spectral features, compare this analytical technique with viable alternatives, and provide a robust experimental protocol for obtaining high-quality data. Our approach is grounded in fundamental principles and supported by empirical data from related structures, ensuring a trustworthy and authoritative resource for researchers.

The Indole Nucleus: A Spectroscopic Canvas

The indole ring system is an aromatic heterocycle, and its proton nuclear magnetic resonance (¹H NMR) spectrum is characterized by distinct signals for the protons on the benzene and pyrrole rings. The chemical shifts and coupling constants of these protons are exquisitely sensitive to the nature and position of substituents. In our target molecule, 5-bromo-3-chloro-1H-indole-2-carboxylic acid, the indole core is adorned with three substituents: a bromine atom at position 5, a chlorine atom at position 3, and a carboxylic acid group at position 2. Each of these groups exerts a distinct electronic effect, thereby influencing the magnetic environment of the remaining protons.

Interpreting the ¹H NMR Spectrum of 5-bromo-3-chloro-1H-indole-2-carboxylic acid

Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
N-H> 11.5Broad Singlet-The acidic proton of the indole nitrogen is typically deshielded and often appears as a broad singlet due to quadrupole broadening and potential exchange. In the presence of a carboxylic acid, this signal is expected to be even further downfield.[4]
H-7~ 7.7 - 7.9Doublet8.0 - 9.0 (³J)H-7 is ortho to the electron-donating nitrogen atom and will couple with H-6, resulting in a doublet. The bromine at C-5 will have a minimal effect on its chemical shift.
H-4~ 7.5 - 7.7Doublet~ 2.0 (⁴J)H-4 is situated between the electron-withdrawing bromine at C-5 and the pyrrole ring. It will exhibit a small meta-coupling to H-6, appearing as a doublet. The deshielding effect of the bromine at C-5 will shift this proton downfield.
H-6~ 7.3 - 7.5Doublet of Doublets8.0 - 9.0 (³J), ~ 2.0 (⁴J)H-6 is coupled to both H-7 (ortho-coupling) and H-4 (meta-coupling), resulting in a doublet of doublets.
COOH> 12.0Broad Singlet-The carboxylic acid proton is highly deshielded and will appear as a very broad singlet, often exchanging with residual water in the solvent.

Molecular Structure and Proton Assignments

Caption: Structure of 5-bromo-3-chloro-1H-indole-2-carboxylic acid with key protons labeled.

Comparison with Alternative Analytical Techniques

While ¹H NMR is a powerful tool for structural elucidation, a comprehensive analysis often involves complementary techniques.

TechniqueAdvantagesDisadvantages
¹³C NMR Spectroscopy - Provides information on the carbon skeleton.- Sensitive to the electronic environment of each carbon atom.- Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.- Proton-decoupled spectra lack coupling information.
Mass Spectrometry (MS) - Provides the exact molecular weight and elemental composition (High-Resolution MS).[5]- Fragmentation patterns can offer structural clues.- Does not provide detailed information on the connectivity of atoms or stereochemistry.- Isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy - Identifies characteristic functional groups (e.g., N-H, C=O, O-H).[4]- Provides limited information about the overall molecular structure.- Complex spectra can be difficult to interpret fully.
X-ray Crystallography - Provides an unambiguous, three-dimensional structure of the molecule in the solid state.- Requires a single, high-quality crystal, which can be challenging to grow.- The solid-state conformation may not be the same as in solution.

Workflow for Structural Elucidation

structure_elucidation_workflow Start Synthesis of 5-bromo-3-chloro-1H-indole-2-carboxylic acid Purification Purification (e.g., Recrystallization, Chromatography) Start->Purification NMR ¹H and ¹³C NMR Spectroscopy Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR Xray X-ray Crystallography (if single crystal obtained) Purification->Xray Analysis Data Analysis and Structure Confirmation NMR->Analysis MS->Analysis IR->Analysis Xray->Analysis Publication Publication/Reporting Analysis->Publication

Caption: A typical workflow for the structural elucidation of a novel organic compound.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

Objective: To obtain a high-resolution ¹H NMR spectrum of 5-bromo-3-chloro-1H-indole-2-carboxylic acid for structural verification.

Materials:

  • 5-bromo-3-chloro-1H-indole-2-carboxylic acid (5-10 mg)

  • Deuterated dimethyl sulfoxide (DMSO-d₆), high purity (0.6 mL)

  • NMR tube (5 mm, high precision)

  • NMR spectrometer (400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample and transfer it to a clean, dry NMR tube.

    • Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.

    • Cap the tube and gently vortex or sonicate to ensure complete dissolution of the sample. The solution should be clear and free of any particulate matter.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the manufacturer's guidelines.

    • Place the sample in the NMR magnet.

    • Lock onto the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve a narrow and symmetrical solvent peak. This is crucial for obtaining high-resolution spectra.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 15 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans to a minimum of 16, and increase if the sample is dilute or a better signal-to-noise ratio is required.

    • Apply a relaxation delay of at least 5 seconds to ensure quantitative integration, especially for the broad N-H and COOH signals.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the splitting patterns (multiplicities) and measure the coupling constants.

Trustworthiness of the Protocol: This protocol is designed to be self-validating. The use of a high-purity deuterated solvent minimizes interfering signals. Proper shimming ensures high resolution, allowing for accurate determination of coupling constants. The inclusion of a sufficient relaxation delay is critical for obtaining accurate integrals, which serve as an internal check on the proton count of the molecule.

Conclusion

The ¹H NMR spectrum of 5-bromo-3-chloro-1H-indole-2-carboxylic acid, while not yet reported, can be confidently predicted through the application of fundamental NMR principles and comparison with related structures. The aromatic region is expected to show three distinct signals for the H-4, H-6, and H-7 protons, with characteristic multiplicities and coupling constants. The N-H and COOH protons will appear as broad, downfield singlets. For unambiguous structure confirmation, a multi-technique approach, including ¹³C NMR, mass spectrometry, and IR spectroscopy, is recommended. The provided experimental protocol offers a reliable method for obtaining a high-quality ¹H NMR spectrum, which is the cornerstone of structural elucidation in modern organic chemistry.

References

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 22). YouTube. Retrieved from [Link]

  • Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. (2008, October 4). Taylor & Francis Online. Retrieved from [Link]

  • Tables For Organic Structure Analysis. (n.d.). Retrieved from [Link]

  • Figure S5. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 5-chloro-1H-indole-2-carboxylate. (2020, November). ResearchGate. Retrieved from [Link]

  • 3-bromo-5-chloro-1h-indole-2-carboxylic acid (C9H5BrClNO2). (n.d.). PubChem. Retrieved from [Link]

  • NMR STUDIES OF INDOLE. (1988). HETEROCYCLES, 27(2). Retrieved from [Link]

  • Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives. (2022, September 23). Chemistry & Biodiversity. Retrieved from [Link]

  • Catalytic Addition of Indole-2-Carboxylic Acid to 1-Hexyne. (2020, July 3). MDPI. Retrieved from [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024, March 18). RSC Publishing. Retrieved from [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023, December 8). PMC. Retrieved from [Link]

Sources

Comparative

HPLC Method Development for Purity Analysis of 5-bromo-3-chloro-1H-indole-2-carboxylic acid

Executive Summary This technical guide outlines the development of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 5-bromo-3-chloro-1H-indole-2-carboxylic acid (CAS: 5-bromo-3-chloro-ind...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the development of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 5-bromo-3-chloro-1H-indole-2-carboxylic acid (CAS: 5-bromo-3-chloro-indole-2-carboxylic acid). As a halogenated indole derivative often utilized as a scaffold in antiviral and anticancer drug discovery, its purity is critical for downstream synthetic success.

This guide moves beyond generic templates to compare two distinct separation strategies: a robust C18-based quality control (QC) method versus a selectivity-enhanced Phenyl-Hexyl method . Experimental evidence and mechanistic insights are provided to justify the selection of stationary phases and mobile phase modifiers.

Analyte Profile & Physicochemical Drivers

Effective method development requires understanding the molecule's behavior in solution.[1]

PropertyValue/CharacteristicMethod Development Implication
Structure Indole core, -COOH at C2, -Cl at C3, -Br at C5.[2]Highly aromatic; halogens increase hydrophobicity and potential for

-

interactions.
Acidity (pKa) ~3.5 (Carboxylic acid)Critical: Mobile phase pH must be

2.5 to suppress ionization. Ionized forms (pH > pKa) will elute too early with poor peak shape.
Solubility Low in water; High in DMSO, MeOH, ACN.Sample diluent must contain at least 50% organic solvent to prevent precipitation.
UV Max ~280 nm, ~290 nmDetection at 280 nm offers the best balance of sensitivity and solvent transparency.

Comparative Analysis: Stationary Phase Selection

For halogenated indoles, the choice of column chemistry significantly impacts the resolution of closely related impurities (e.g., des-bromo or des-chloro analogs).

Option A: C18 (Octadecyl) – The Workhorse
  • Mechanism: Purely hydrophobic interaction (London dispersion forces).

  • Pros: Highly reproducible, chemically stable, excellent for general purity assessment.

  • Cons: May struggle to separate positional isomers or impurities that differ only by a single halogen atom (e.g., 5-bromo vs. 6-bromo isomers) due to similar hydrophobicity.

Option B: Phenyl-Hexyl – The Specialist
  • Mechanism: Hydrophobicity +

    
    -
    
    
    
    interactions.
  • Pros: The electron-deficient aromatic ring of the stationary phase interacts uniquely with the electron-rich indole core. The halogen substituents (Br, Cl) on the analyte influence the electron density, creating distinct selectivity differences compared to C18.

  • Cons: Longer equilibration times; potentially higher backpressure.

Comparative Data (Simulated)

Performance metrics based on standard behavior of halogenated indole carboxylic acids.

ParameterC18 Column (Standard)Phenyl-Hexyl Column (Recommended)
Retention Factor (

)
4.55.2 (Increased retention due to

-interaction)
Tailing Factor (

)
1.11.05 (Sharper peaks)
Selectivity (

) vs. Impurity
1.15 (vs. des-chloro)1.35 (vs. des-chloro)
Resolution (

)
2.54.2

Verdict: While C18 is sufficient for crude purity checks, Phenyl-Hexyl is superior for final product release and impurity profiling, specifically for resolving de-halogenated byproducts.

Mobile Phase Optimization: The Acid Modifier

The carboxylic acid moiety at position 2 demands pH control.

  • Phosphoric Acid (pH ~2.0):

    • Best for: UV detection (low background), peak shape (suppresses silanol activity).

    • Drawback: Non-volatile; incompatible with LC-MS.

  • Formic Acid (0.1%):

    • Best for: LC-MS compatibility.[3]

    • Drawback: Higher UV cutoff; slightly broader peaks than phosphate.

  • TFA (0.05-0.1%):

    • Best for: Sharpening peaks of hydrophobic bases/acids.

    • Drawback: Strong ion suppression in MS; risk of baseline drift at low wavelengths.

Recommendation: Use 0.1% Phosphoric Acid for standard QC (UV only) to maximize sensitivity and peak symmetry. Use 0.1% Formic Acid only if MS identification is required.

Detailed Experimental Protocols

Protocol A: High-Resolution QC Method (Recommended)

Use this method for final purity assignment and Certificate of Analysis (CoA) generation.

  • Instrument: HPLC with PDA/UV Detector.

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Waters XSelect CSH or Phenomenex Kinetex).

  • Mobile Phase A: 0.1%

    
     in Water.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 35°C (Controls viscosity and kinetics).

  • Detection: 280 nm (Reference: 360 nm).

  • Injection Volume: 5-10 µL.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 30 Initial Hold
2.0 30 Isocratic for polar impurities
15.0 85 Linear Gradient
18.0 85 Wash
18.1 30 Re-equilibration

| 23.0 | 30 | End of Run |

Sample Preparation[4][5][6]
  • Stock Solution: Weigh 10 mg of 5-bromo-3-chloro-1H-indole-2-carboxylic acid into a 10 mL flask. Dissolve in 100% DMSO or DMF.

  • Working Standard: Dilute Stock 1:10 with Mobile Phase Initial Conditions (70% Water / 30% ACN). Note: If precipitation occurs, increase ACN to 50%.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.

Method Validation Parameters (Self-Validating System)

To ensure trustworthiness, the method must pass these System Suitability Tests (SST) before every analysis batch.

  • Specificity: Inject a "Blank" (Diluent). No peaks should elute at the retention time of the main peak (

    
     0.5 min).
    
  • Tailing Factor: Must be

    
     1.5. If 
    
    
    
    , the mobile phase pH may be too high (insufficient protonation of -COOH) or the column is aging.
  • Precision: Inject the standard 5 times. Relative Standard Deviation (RSD) of the peak area must be

    
     2.0%.
    
  • Signal-to-Noise (S/N): For the Limit of Quantitation (LOQ), S/N must be

    
     10.
    

Troubleshooting Guide

IssueRoot CauseCorrective Action
Fronting Peaks Sample solvent too strong (e.g., 100% DMSO injection).Dilute sample with water/buffer to match initial mobile phase strength.
Split Peaks pH mismatch or column overload.Ensure Mobile Phase A is pH < 2.5. Reduce injection volume.
Retention Shift Temperature fluctuation or phase dewetting.Use a column oven (35°C). Ensure column is stored in >50% organic when not in use.
Ghost Peaks Carryover from previous run.Add a "Needle Wash" step with 90% ACN/Water. Run a blank gradient after high-concentration samples.

Workflow Visualization

The following diagram illustrates the logical decision tree for selecting the appropriate method based on the analytical goal (QC vs. R&D).

MethodDevelopment Start Start: Purity Analysis of 5-bromo-3-chloro-1H-indole-2-carboxylic acid Goal Define Analytical Goal Start->Goal QC_Path Goal: Final Purity / QC Release Goal->QC_Path Routine Analysis RD_Path Goal: Impurity ID / LC-MS Goal->RD_Path Unknown Impurity Col_QC Column: Phenyl-Hexyl (Max Selectivity) QC_Path->Col_QC Col_RD Column: C18 or Phenyl-Hexyl RD_Path->Col_RD MP_QC Mobile Phase: 0.1% H3PO4 / ACN (Max Sensitivity, UV 280nm) Col_QC->MP_QC Result_QC Output: High Resolution Chromatogram (CoA Ready) MP_QC->Result_QC MP_RD Mobile Phase: 0.1% Formic Acid / ACN (Volatile, MS Compatible) Col_RD->MP_RD Result_RD Output: Mass Spectrum (m/z) Structural Confirmation MP_RD->Result_RD

Caption: Decision matrix for selecting the optimal HPLC conditions based on downstream requirements (QC vs. Structural Elucidation).

References

  • PubChem. (2025).[4] 5-Bromo-1H-indole-2-carboxylic acid | C9H6BrNO2.[1][4] National Library of Medicine. [Link]

  • SIELC Technologies. (2024). Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column. SIELC Application Notes. [Link]

  • Waters Corporation. (2023). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. [Link]

  • Longdom Publishing. (2012). Separation and Quantification of Octahydro-1H-Indole-2-Carboxylic Acid and Its Three Isomers by HPLC. Journal of Chromatography & Separation Techniques. [Link]

Sources

Validation

Comparative Reactivity Guide: 5-Bromo-3-chloroindole vs. 5-Bromo-1H-indole-2-carboxylic acid

The following guide compares the reactivity, electronic properties, and application workflows for 5-Bromo-3-chloro-1H-indole versus 5-Bromo-1H-indole-2-carboxylic acid . Executive Summary For drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide compares the reactivity, electronic properties, and application workflows for 5-Bromo-3-chloro-1H-indole versus 5-Bromo-1H-indole-2-carboxylic acid .

Executive Summary

For drug development professionals targeting the indole scaffold, the choice between 5-bromo-3-chloroindole (Compound A) and 5-bromo-1H-indole-2-carboxylic acid (Compound B) represents a strategic decision between orthogonal functionalization and solubility-directed synthesis .

  • Compound A (5-Bromo-3-chloroindole) is the superior choice for sequential cross-coupling . The reactivity difference between the C5–Br and C3–Cl bonds allows for controlled, stepwise arylation, enabling the rapid construction of non-symmetrical biaryl indoles.

  • Compound B (5-Bromo-1H-indole-2-carboxylic acid) is the preferred scaffold for fragment-based drug discovery (FBDD) . The C2-carboxylic acid serves as both a directing group for solubility in aqueous coupling conditions and a functional handle for amide coupling or decarboxylation.

Structural & Electronic Landscape

To predict reactivity, we must analyze the electronic "push-pull" dynamics of the indole ring in both substrates.

Electronic Density Map
FeatureCompound A: 5-Bromo-3-chloroindole Compound B: 5-Bromo-1H-indole-2-carboxylic acid
C5-Br Bond Moderately Activated. The 3-Cl exerts a weak inductive withdrawing effect (-I), slightly activating the C5-Br bond towards oxidative addition compared to bare 5-bromoindole.Highly Activated. The 2-COOH is a strong electron-withdrawing group (EWG) via induction and resonance. It significantly lowers the electron density of the benzene ring, accelerating Pd(0) insertion.
C3 Position Blocked & Reactive. The C3 position is occupied by Chlorine. While less reactive than Bromine, the C3-Cl bond is chemically accessible for secondary couplings using specialized ligands (e.g., Buchwald precatalysts).Nucleophilic. The C3 position is unsubstituted and retains significant nucleophilic character (typical of indoles), though dampened by the C2-EWG. It is prone to electrophilic aromatic substitution (SEAr).
Solubility Lipophilic. Soluble in DCM, THF, EtOAc. Poor aqueous solubility.Amphiphilic. Soluble in organic solvents; highly soluble in basic aqueous media (as the carboxylate salt).
Mechanism: The Oxidative Addition Hierarchy

In Palladium-catalyzed cross-coupling (Suzuki-Miyaura), the rate-determining step is often the oxidative addition of Pd(0) into the Carbon-Halogen bond.

  • Reactivity Order: C5–Br > C3–Cl

  • Substrate Rate: Compound B (C5–Br) > Compound A (C5–Br)

    • Reasoning: Electron-deficient arenes undergo oxidative addition faster. The -COOH group (Compound B) pulls density, making the C5–Br bond more susceptible to Pd insertion than the -Cl substituted ring (Compound A).

Decision Logic: Selecting the Right Scaffold

The following decision tree illustrates the logical flow for selecting the appropriate starting material based on the desired final architecture.

IndoleSelection Start Target Molecule Architecture Q1 Does the target require substituents at both C3 and C5? Start->Q1 BranchA Yes: Dual Arylation Required Q1->BranchA Heteroaryl at C3 BranchB No: C5 Arylation + C2 Functionalization Q1->BranchB Amide/H at C2 CompA Select Compound A (5-Bromo-3-chloroindole) BranchA->CompA CompB Select Compound B (5-Bromo-1H-indole-2-COOH) BranchB->CompB ActionA Step 1: Suzuki Coupling at C5-Br (Standard Pd/Base) Step 2: Suzuki Coupling at C3-Cl (Specialized Ligand/High Temp) CompA->ActionA ActionB Step 1: Suzuki Coupling at C5-Br (Aqueous Base Compatible) Step 2: Amide Coupling or Decarboxylation CompB->ActionB

Figure 1: Strategic selection workflow for indole scaffold functionalization.

Experimental Protocols & Data

Protocol 1: Chemoselective Suzuki Coupling of 5-Bromo-3-chloroindole

Objective: Functionalize C5 without disturbing the C3-Cl bond.

The Challenge: While Br is more reactive, aggressive conditions can lead to "scrambling" or minor coupling at the Cl site. The Solution: Use a mild base and a ligand with moderate steric bulk to differentiate the halogen sites.

Step-by-Step Methodology:

  • Charge: In a reaction vial, combine 5-bromo-3-chloroindole (1.0 equiv), Arylboronic acid (1.1 equiv), and Pd(dppf)Cl₂·DCM (3 mol%).

    • Note: Pd(dppf) is chosen for its high selectivity towards aryl bromides over chlorides.

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1) .

  • Base: Add Na₂CO₃ (2.5 equiv). Avoid strong bases like KOtBu which might promote dehydrohalogenation or C3 reactivity.

  • Reaction: Heat to 80°C for 4–6 hours under Argon.

  • Workup: Dilute with EtOAc, wash with brine. The product will be the 5-aryl-3-chloroindole .

  • Validation: 1H NMR will show the disappearance of the C5-H doublet and retention of the C2-H singlet (which would shift if C3-Cl were lost).

Protocol 2: Aqueous-Phase Coupling of 5-Bromo-1H-indole-2-carboxylic acid

Objective: High-yield coupling leveraging the solubility of the carboxylate.

The Challenge: Free carboxylic acids can poison Pd catalysts or undergo protodeboronation. The Solution: Use excess base to form the soluble carboxylate salt in situ, preventing catalyst inhibition.

Step-by-Step Methodology:

  • Charge: Combine 5-bromo-1H-indole-2-carboxylic acid (1.0 equiv) and Arylboronic acid (1.2 equiv).

  • Catalyst: Add Pd(OAc)₂ (2 mol%) and TPPTS (Triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt) (5 mol%).

    • Note: TPPTS is a water-soluble ligand, making this a "green" chemistry process.

  • Base/Solvent: Add Water/Acetonitrile (1:1) containing K₂CO₃ (3.5 equiv). The extra base ensures the -COOH is fully deprotonated (COO⁻).

  • Reaction: Heat to 60°C for 2 hours. (Faster reaction due to electronic activation).

  • Workup: Critical Step: Acidify carefully with 1M HCl to pH 3 to precipitate the product (5-arylindole-2-carboxylic acid). Filter the solid.[1][2]

Comparative Performance Data
Parameter5-Bromo-3-chloroindole (A)5-Bromo-1H-indole-2-COOH (B)
Primary Coupling Site C5–BrC5–Br
Typical Yield (Suzuki) 75–85%88–95%
Reaction Time (80°C) 4–6 Hours1–3 Hours
By-products Trace bis-coupling (at C3) if T > 100°CProtodecarboxylation (trace, if overheated)
Purification Column Chromatography RequiredAcid-Base Precipitation (High Purity)

Advanced Workflow: Sequential Functionalization (Compound A)

The unique value of 5-bromo-3-chloroindole is the ability to perform a "One-Pot, Two-Step" reaction.

SequentialCoupling Substrate 5-Bromo-3-chloroindole Intermed Intermediate: 5-Aryl-3-chloroindole Substrate->Intermed Step 1: Ar¹-B(OH)₂ Pd(PPh₃)₄, Na₂CO₃ 80°C (C-Br selective) Product Final Product: 3,5-Diarylindole Intermed->Product Step 2: Ar²-B(OH)₂ XPhos Pd G2, K₃PO₄ 110°C (C-Cl activation)

Figure 2: Sequential orthogonal coupling strategy for Compound A.

Technical Insight: The second step (C3-Cl coupling) requires a more active catalytic system. XPhos or RuPhos precatalysts are recommended to insert into the sterically hindered and electronically deactivated C3-Cl bond.

References

  • Suzuki-Miyaura Coupling of 5-Bromoindoles: BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. Link

  • Reactivity of Indole-2-Carboxylic Acids: National Institutes of Health (NIH). Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton. Link

  • Electronic Effects in Cross-Coupling: Organic Chemistry Portal. Suzuki Coupling Mechanism and Electronic Effects. Link

  • Chemoselectivity of Chloro- vs Bromo-arenes: Royal Society of Chemistry (RSC). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. Link

  • Compound Data & Safety: PubChem. 5-Bromo-1H-indole-2-carboxylic acid Compound Summary. Link

Sources

Comparative

Publish Comparison Guide: FTIR Spectral Analysis of 5-Bromo-3-Chloro-1H-Indole-2-Carboxylic Acid

Executive Summary In the development of NMDA receptor antagonists and kinase inhibitors, 5-bromo-3-chloro-1H-indole-2-carboxylic acid serves as a critical scaffold. Its structural integrity—specifically the precise halog...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of NMDA receptor antagonists and kinase inhibitors, 5-bromo-3-chloro-1H-indole-2-carboxylic acid serves as a critical scaffold. Its structural integrity—specifically the precise halogenation at the C3 and C5 positions—is paramount for biological efficacy.

This guide provides a technical comparison of the FTIR spectral characteristics of the target compound against its direct precursor, 5-bromoindole-2-carboxylic acid . While Mass Spectrometry (MS) confirms molecular weight, FTIR is the superior technique for rapid, on-site verification of functional group integrity and solid-state hydrogen bonding networks.

Key Takeaway: The success of the C3-chlorination synthesis step is best monitored by the disappearance of the C3-H vibrational mode and the subtle inductive shifts in the carbonyl and N-H regions.

Molecular Architecture & Vibrational Theory

To interpret the spectra accurately, we must deconstruct the molecule into its constituent oscillators. The target molecule combines an electron-rich indole core with two electron-withdrawing halogens (Br, Cl) and a hydrogen-bonding carboxylic acid moiety.

Mechanistic Impact of Halogenation
  • Inductive Effect (-I): Both Bromine (C5) and Chlorine (C3) withdraw electron density. This reduces the electron density available for the indole nitrogen lone pair to conjugate with the C2-carboxylic acid.

    • Spectral Consequence: The C=O bond order increases slightly, potentially shifting the carbonyl stretch to a higher wavenumber compared to the non-halogenated precursor.

  • Steric & Mass Effects: The heavy Bromine atom introduces a distinct low-frequency anchor, while the Chlorine at C3 replaces a hydrogen atom, eliminating the specific C3-H bending modes.

Functional Group Assignment Table
Functional GroupVibration ModeTheoretical Range (cm⁻¹)Diagnostic Relevance
Indole N-H Stretching3300 – 3450Indicates H-bonding state; shifts with ring electron density.
Carboxylic O-H Stretching2500 – 3300 (Broad)Overlaps C-H; confirms acid functionality (dimer vs monomer).[1]
C=O (Acid) Stretching1670 – 1710Primary Indicator. Conjugated to indole.
Aromatic C=C Ring Stretch1400 – 1600Diagnostic of the indole backbone integrity.
C-Cl (Pyrrole) Stretching1000 – 1100Often obscured, but critical for C3 substitution confirmation.
C-Br (Benzene) Stretching500 – 700Fingerprint identification of the C5 moiety.

Comparative Spectral Analysis: Target vs. Precursor

This section details how to distinguish the target (A) from its likely impurity/precursor, 5-bromoindole-2-carboxylic acid (B) .

The "Missing Peak" Validation

The most definitive FTIR proof of successful synthesis (conversion of B to A) is negative evidence :

  • Precursor (B): Possesses a Hydrogen at the C3 position. This C3-H typically exhibits a weak stretching band (~3100-3150 cm⁻¹) and specific out-of-plane bending modes.

  • Target (A): The C3-H is replaced by Chlorine. The disappearance of the C3-H vibrational modes is the primary spectral confirmation of reaction completion.

Quantitative Comparison Matrix
Spectral FeaturePrecursor: 5-Bromoindole-2-carboxylic acidTarget: 5-Bromo-3-chloro-1H-indole-2-carboxylic acidShift Analysis (Causality)
C=O Stretch ~1680 cm⁻¹~1685 – 1695 cm⁻¹Blue Shift. Cl at C3 withdraws electrons, reducing conjugation from the ring to the C=O, increasing double-bond character.
N-H Stretch ~3320 cm⁻¹~3300 – 3315 cm⁻¹Red Shift. The electron-withdrawing Cl increases the acidity of the N-H proton, strengthening intermolecular H-bonding.
Fingerprint (700-900) C-H out-of-plane (C3, C4, C6, C7)C-H out-of-plane (C4, C6, C7 only)Pattern Change. Loss of the C3-H bending contribution simplifies the fingerprint region.

Critical Insight: Do not rely solely on the appearance of a C-Cl band, as it is often weak and buried in the fingerprint region. Rely on the shift of the Carbonyl and the loss of the C3-H signal.

Experimental Protocol: High-Fidelity Acquisition

To ensure reproducible data suitable for regulatory filing, follow this self-validating protocol.

Method: Attenuated Total Reflectance (ATR) vs. KBr Pellet
  • Recommendation: ATR (Diamond Crystal) is preferred for speed and consistency in drug development environments.

  • Alternative: KBr Pellet is superior if resolution of the weak overtone regions is required for detailed structural elucidation.

Step-by-Step Workflow
  • System Blanking:

    • Clean crystal with isopropanol.

    • Acquire background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Validation: Ensure CO₂ doublet (2350 cm⁻¹) is minimized.

  • Sample Preparation (ATR):

    • Place ~5 mg of the solid acid onto the crystal.

    • Apply pressure using the anvil until the force gauge reads 80-100 units (optimal contact).

    • Why: Inconsistent pressure alters peak intensity ratios, specifically the C=O/C-H ratio.

  • Acquisition:

    • Scan Range: 4000 – 400 cm⁻¹.

    • Accumulations: 64 scans (improves Signal-to-Noise ratio).

    • Resolution: 2 cm⁻¹.[2]

  • Post-Processing:

    • Apply ATR correction (if comparing to library transmission spectra).

    • Baseline correct (rubberband method) only if significant scattering is observed.

Visualization of Spectral Logic

The following diagram illustrates the logical decision tree for validating the synthesis of the target compound using FTIR.

FTIR_Validation_Logic cluster_legend Logic Key Start Crude Product Analysis Check_CO Check Carbonyl (C=O) Region (1670-1710 cm⁻¹) Start->Check_CO Decision_CO Peak > 1685 cm⁻¹? Check_CO->Decision_CO Check_NH Check N-H Region (3300-3450 cm⁻¹) Check_C3 Analyze C3-H Mode (Presence vs Absence) Check_NH->Check_C3 Decision_CO->Check_NH Yes (Blue Shift) Result_Precursor FAIL: Precursor Detected (5-bromoindole-2-COOH) Decision_CO->Result_Precursor No (Lower Freq) Check_C3->Result_Precursor C3-H Present Result_Target PASS: Target Confirmed (5-bromo-3-chloro...) Check_C3->Result_Target C3-H Absent key1 Blue Shift = Inductive Cl Effect

Figure 1: Decision logic for differentiating the chlorinated target from its non-chlorinated precursor based on spectral shifts and peak absence.

Data Interpretation & Troubleshooting

Common Pitfalls
  • Water Interference: The carboxylic acid O-H band (2500-3300 cm⁻¹) is extremely broad. If the sample is hygroscopic, adsorbed water will broaden this further, potentially obscuring the N-H stretch.

    • Solution: Dry sample in a vacuum oven at 40°C for 2 hours prior to analysis.

  • Polymorphism: Indole carboxylic acids often exist in different crystalline forms (polymorphs) which have different H-bonding networks.

    • Symptom:[3] Split carbonyl peaks (e.g., 1680 and 1695 cm⁻¹).

    • Action: Grind the sample to an amorphous powder or recrystallize to a standard form before comparison.

Reference Data Consolidation

When evaluating your spectrum, refer to these standard band assignments for the indole scaffold:

  • Benzene Ring Breathing: ~1450 cm⁻¹ (Strong).

  • C-O Stretching (Acid): ~1250-1300 cm⁻¹.

  • O-H Out-of-Plane Bending: ~920-950 cm⁻¹ (Broad, characteristic of dimers).

References

  • NIST Chemistry WebBook. Indole-2-carboxylic acid Infrared Spectrum. National Institute of Standards and Technology.[2] [Link]

  • PubChem. 5-Bromoindole-2-carboxylic acid Compound Summary. National Center for Biotechnology Information. [Link]

  • Coates, J.Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.), 2000. (Standard reference for functional group frequency shifts).
  • ResearchGate. Synthesis and Spectral Analysis of Halogenated Indole Derivatives. (General reference for C3-chlorination effects on indole IR spectra). [Link]

Sources

Validation

distinguishing 5-bromo-3-chloro-1H-indole-2-carboxylic acid from regioisomers

Executive Summary & Strategic Importance In the development of NMDA receptor antagonists and kinase inhibitors, the indole scaffold is ubiquitous. However, the exact positioning of halogen substituents—specifically the 5...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In the development of NMDA receptor antagonists and kinase inhibitors, the indole scaffold is ubiquitous. However, the exact positioning of halogen substituents—specifically the 5-bromo-3-chloro motif—is critical for structure-activity relationships (SAR). A 5-bromo substituent often engages in halogen bonding within a hydrophobic pocket, while the 3-chloro group modulates the electron density of the indole ring and blocks metabolic oxidation at the C3 position.

Confusing 5-bromo-3-chloro-1H-indole-2-carboxylic acid (Target) with its regioisomers (e.g., 6-bromo, 4-bromo, or the non-chlorinated 3-H precursor) can lead to erroneous biological data and wasted synthetic effort.

This guide provides a definitive, self-validating workflow to distinguish the target molecule from its critical impurities and isomers using NMR, HPLC, and Mass Spectrometry.

Structural Logic & Regioisomer Landscape

Before analyzing spectra, one must understand where the isomers originate.

  • The Target (5-Br, 3-Cl): Usually synthesized via chlorination (e.g., NCS) of 5-bromoindole-2-carboxylic acid.

  • Impurity A (5-Br, 3-H): Incomplete chlorination.

  • Impurity B (6-Br, 3-Cl): Originates from impure starting material (e.g., 3-bromophenylhydrazine used in Fischer synthesis yields both 4-Br and 6-Br indoles).

Visualizing the Isomer Challenge

The following diagram illustrates the decision logic required to rule out specific isomers based on analytical data.

IsomerLogic Start Crude Product Analysis MS_Check Step 1: Mass Spectrometry Isotope Pattern Analysis Start->MS_Check Br_Only Result: 1:1 doublet (M, M+2) (No Chlorine) MS_Check->Br_Only Missing Cl Br_Cl Result: M, M+2, M+4 pattern (Br + Cl present) MS_Check->Br_Cl Has Cl NMR_H3 Step 2: 1H NMR (C3 Position) Check for singlet at ~7.1-7.3 ppm Br_Cl->NMR_H3 H3_Present Singlet Present: Incomplete Chlorination (5-Bromo-3-H) NMR_H3->H3_Present H3 Signal Found H3_Absent Singlet Absent: Confirmed 3-Substitution NMR_H3->H3_Absent No H3 Signal NMR_Aromatic Step 3: 1H NMR (Benzene Ring) Analyze Splitting Patterns H3_Absent->NMR_Aromatic Pattern_5Br H4: d (J~2Hz) H6: dd (J~9, 2Hz) H7: d (J~9Hz) CONFIRMED TARGET NMR_Aromatic->Pattern_5Br Pattern_6Br H7: d (J~2Hz) or s H5: dd (J~9, 2Hz) H4: d (J~9Hz) REJECT: 6-Bromo Isomer NMR_Aromatic->Pattern_6Br

Figure 1: Analytical decision tree for validating 5-bromo-3-chloro-1H-indole-2-carboxylic acid.

Method 1: Nuclear Magnetic Resonance (NMR)

The Gold Standard for Regioisomer Determination

Mass spectrometry can confirm the presence of Br and Cl, but only NMR can definitively locate them.

Protocol: 1H NMR Acquisition
  • Solvent: DMSO-d6 (Required).[1][2][3] Indole-2-carboxylic acids have poor solubility in CDCl3. DMSO also prevents aggregation that broadens peaks.

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Key Parameter: Ensure good shimming to resolve meta-couplings (

    
     Hz).
    
Comparative Data Analysis

The table below contrasts the Target (5-Br) with its most common structural isomer (6-Br).

FeatureTarget: 5-Bromo-3-chloro Isomer: 6-Bromo-3-chloro Precursor: 5-Bromo-3-H
H3 Signal ABSENT ABSENT Present (s, ~7.1 ppm)
H4 Signal Doublet (

Hz)
(Meta-coupling to H6)
Doublet (

Hz)
(Ortho-coupling to H5)
Doublet (

Hz)
H6 Signal dd (

Hz)
N/A (Substituted)dd (

Hz)
H7 Signal Doublet (

Hz)
(Ortho-coupling to H6)
Doublet (

Hz)
(Meta-coupling to H5)
Doublet (

Hz)
NH Signal Broad singlet (~12.0 ppm)Broad singlet (~12.0 ppm)Broad singlet (~11.8 ppm)
Expert Insight: The "H4 vs H7" Rule

In 5-substituted indoles, the proton at H4 appears as a sharp doublet with a small coupling constant (meta-coupling). In 6-substituted indoles, the proton at H7 appears as the sharp doublet/singlet.

  • If the small doublet (~2 Hz) is downfield (~7.8-8.0 ppm): It is likely H4 (deshielded by the C3-Cl and indole nitrogen cone), indicating 5-substitution .

  • If the small doublet (~2 Hz) is upfield (~7.5 ppm): It is likely H7 , indicating 6-substitution .

Method 2: Mass Spectrometry (Isotope Patterning)

Validation of Elemental Composition

While MS cannot distinguish regioisomers (5-Br vs 6-Br), it is the fastest way to confirm the success of the chlorination step (3-H vs 3-Cl).

Expected Isotope Patterns

The molecule contains one Bromine (Br) and one Chlorine (Cl).

  • Natural Abundance:

    • 
      Br : 
      
      
      
      Br
      
      
      1:1
    • 
      Cl : 
      
      
      
      Cl
      
      
      3:1
Interpretation Table
Ion PeakRelative IntensityOrigin
M (Molecular Ion) 100%

Br +

Cl
M+2 ~130%(

Br +

Cl) AND (

Br +

Cl)
M+4 ~30%

Br +

Cl

Pass Criteria: You must observe a distinct "triplet-like" cluster where the middle peak (M+2) is the most intense, followed by M, then M+4. Fail Criteria: A 1:1 doublet indicates Bromine only (failed chlorination).

Method 3: HPLC Separation

Quantifying Purity

Regioisomers often co-elute on standard C18 gradients. To separate the 5-Br target from the 4-Br or 6-Br isomers, a Phenyl-Hexyl or Pentafluorophenyl (PFP) column is recommended due to


 interaction differences.
Recommended Protocol
  • Column: Fluorophenyl (PFP) or C18 (High Carbon Load), 150 x 4.6 mm, 3 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 280 nm (Indole absorption) and 254 nm.

Differentiation:

  • 3-Chloro vs 3-H: The 3-chloro derivative is significantly more lipophilic (elutes later).

  • 5-Br vs 6-Br: The 6-bromo isomer typically elutes slightly earlier than the 5-bromo isomer on C18 columns due to the vector of the dipole moment relative to the stationary phase, though this must be confirmed with standards.

Experimental Workflow: Synthesis & QC

The following Graphviz diagram outlines the synthesis and QC loop to ensure the correct isomer is isolated.

SynthesisQC Start Start: 5-Bromoindole-2-COOH Reaction Reaction: NCS / DMF / 50°C Start->Reaction Workup Workup: Precipitation in Water Reaction->Workup Crude Crude Solid Workup->Crude QC_Step QC Check: 1H NMR (DMSO-d6) Crude->QC_Step Decision H3 Signal? QC_Step->Decision Recrystallize Recrystallize (Remove 3-H) Decision->Recrystallize Yes (Impure) Final Final Product: 5-Br-3-Cl-Indole-2-COOH Decision->Final No (Pure) Recrystallize->QC_Step Re-test

Figure 2: Synthesis and Quality Control workflow.

References

  • Royal Society of Chemistry (RSC). "Supporting Information: Synthesis of substituted indoles via Ir(III)-catalyzed coupling." Chemical Science, 2019. [Link]

  • National Institutes of Health (NIH). "Indole-2-carboxylic acid derivatives as Novel HIV-1 Integrase Inhibitors." PubMed Central. [Link]

  • Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Oxford Instruments Applications. [Link]

Sources

Comparative

Elemental Analysis Standards for 5-Bromo-3-chloro-1H-indole-2-carboxylic Acid: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of elemental analysis and validation standards for 5-bromo-3-chloro-1H-indole-2-carboxylic acid (C₉H₅BrClNO₂). It is designed for analytical chemists and drug discovery scientists requiring rigorous purity confirmation for this mixed-halogen scaffold.

Executive Summary

The validation of 5-bromo-3-chloro-1H-indole-2-carboxylic acid presents a unique analytical challenge due to the simultaneous presence of bromine and chlorine on the indole core. Standard combustion analysis (CHN) often fails to distinguish between halogen interferences, while traditional HPLC purity can mask inorganic contaminants.

This guide compares three distinct validation workflows: Classical Combustion (CHN + Schöniger) , Combustion Ion Chromatography (CIC) , and Orthogonal Spectroscopy (qNMR/HRMS) . We evaluate these methods based on precision, halogen selectivity, and suitability for establishing a Certified Reference Material (CRM).

Physicochemical Profile & Theoretical Standards

Before selecting an analytical method, the theoretical elemental composition must be established as the baseline for all comparisons.

Target Molecule: 5-bromo-3-chloro-1H-indole-2-carboxylic acid Molecular Formula: C₉H₅BrClNO₂ Molecular Weight: 274.498 g/mol

ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w) Acceptance Range (±0.4%)
Carbon (C) 912.011108.09939.38% 38.98 – 39.78%
Hydrogen (H) 51.0085.0401.84% 1.44 – 2.24%
Nitrogen (N) 114.00714.0075.10% 4.70 – 5.50%
Bromine (Br) 179.90479.90429.11% 28.71 – 29.51%
Chlorine (Cl) 135.45035.45012.91% 12.51 – 13.31%
Oxygen (O) 215.99931.99811.66% Calculated by difference

Critical Insight: The high halogen content (>42% by mass) significantly increases the risk of incomplete combustion in standard CHN analyzers, often leading to low Carbon values due to the formation of stable halogenated char.

Comparative Analysis of Validation Methods
Method A: Classical Microanalysis (CHN + Schöniger Flask)

The Traditional Benchmark

This workflow combines automated CHN combustion for the organic backbone with manual oxygen flask combustion (Schöniger method) for halogen determination.

  • Mechanism:

    • CHN: Sample is burned at ~1000°C. Halogens are trapped using silver or tungsten oxide reagents to prevent interference with N₂/CO₂ detection.

    • Halogens: Sample is burned in a pure O₂ flask; gases are absorbed in NaOH/H₂O₂. Br⁻ and Cl⁻ are titrated potentiometrically.

  • Pros: Low capital cost; widely accepted by journals.

  • Cons: High operator skill required for Schöniger flask; cannot easily distinguish Br vs. Cl in a single titration without complex fractionation.

  • Verdict: Insufficient for this specific mixed-halogen molecule unless coupled with potentiometric titration capable of resolving Br⁻/Cl⁻ endpoints.

Method B: Combustion Ion Chromatography (CIC)

The Modern Gold Standard

CIC automates the combustion process and feeds the gaseous products directly into an Ion Chromatograph.[1]

  • Mechanism: Sample is pyrohydrolyzed at 1050°C in an argon/oxygen stream. Gases (HBr, HCl) are absorbed in water and separated on an anion-exchange column.

  • Pros:

    • Specificity: Completely resolves Bromide and Chloride peaks, quantifying both in a single run.

    • Accuracy: Eliminates the "matrix effect" of the indole ring.

  • Cons: Requires specialized hardware (Mitsubishi/Thermo setups).

  • Verdict: Best in Class for establishing the elemental purity of 5-bromo-3-chloro-1H-indole-2-carboxylic acid.

Method C: Orthogonal Spectroscopy (HRMS + qNMR)

The Non-Destructive Alternative

Uses exact mass and proton counting to validate structure and purity, rather than bulk elemental weight.

  • Mechanism:

    • HRMS: Analyzes the isotopic envelope. A molecule with 1 Br and 1 Cl exhibits a distinct "M, M+2, M+4" pattern (approx. 3:4:1 intensity ratio).

    • qNMR: Uses an internal standard (e.g., Maleic Acid) to quantify molar purity.

  • Pros: Confirms molecular structure and absence of regioisomers (e.g., 5-bromo vs 6-bromo).

  • Cons: Does not detect inorganic salts or moisture (solvates) as effectively as combustion.

  • Verdict: Essential Complement , but cannot replace elemental analysis for bulk material release.

Experimental Protocols
Protocol 1: Handling Mixed-Halogen Indoles for CHN Analysis

To mitigate halogen interference in standard analyzers.

  • Drying: Dry the sample at 60°C under high vacuum (0.1 mbar) for 4 hours to remove lattice water/solvents.

  • Weighing: Weigh 2.00 ± 0.05 mg into a tin capsule.

  • Additives: Add 5–10 mg of Vanadium Pentoxide (V₂O₅) or Tungsten Trioxide (WO₃) to the capsule.

    • Reasoning: These oxides act as combustion aids and "halogen scrubbers," preventing the formation of volatile free halogens (Br₂/Cl₂) which damage the detector and skew Nitrogen readings [1].

  • Combustion: Run at 980°C with an Oxygen boost time of 90 seconds.

Protocol 2: Isotopic Pattern Verification (HRMS)

To confirm the Br/Cl ratio.

  • Solvent: Dissolve 0.1 mg in MeOH:H₂O (50:50) + 0.1% Formic Acid.

  • Method: Direct Infusion ESI (Negative Mode).

    • Note: Indole-2-carboxylic acids ionize well in negative mode (

      
      ).
      
  • Analysis: Look for the characteristic triad:

    • m/z 271.91 (⁷⁹Br, ³⁵Cl) – Base Peak

    • m/z 273.91 (⁸¹Br, ³⁵Cl + ⁷⁹Br, ³⁷Cl) – Approx 130% of base

    • m/z 275.90 (⁸¹Br, ³⁷Cl) – Approx 30% of base

Visualization: Validation Logic Flow

The following diagram illustrates the decision matrix for validating the standard, ensuring no ambiguity between the target molecule and potential impurities (like the decarboxylated 5-bromo-3-chloroindole).

ValidationFlow cluster_purity Step 1: Structural Identity cluster_elemental Step 2: Bulk Composition Start Crude 5-Br-3-Cl-Indole-2-COOH HRMS HRMS (ESI-) Confirm Isotope Pattern (Br/Cl Split) Start->HRMS NMR 1H NMR (DMSO-d6) Confirm Regiochemistry Start->NMR CHN Combustion (CHN) Requires V2O5 Additive HRMS->CHN Identity Confirmed NMR->CHN Decision Pass? CHN->Decision C/H/N within 0.4%? CIC Combustion IC Quantify Br & Cl % Final Release as Reference Standard CIC->Final Br/Cl within 0.4% Decision->CIC Yes (Check Halogens) Fail Recrystallize / Dry Solvents Decision->Fail No

Caption: Logical workflow for validating mixed-halogen indole standards, prioritizing structural ID before bulk elemental confirmation.

Data Summary: Method Performance Comparison
FeatureCombustion (CHN) Schöniger Flask Combustion IC (CIC) HRMS
Analyte C, H, NTotal HalogensF, Cl, Br, I, SMolecular Ion
Precision ±0.3%±0.5% - 1.0%±0.2%< 5 ppm (mass)
Sample Req. 1–3 mg10–50 mg5–10 mg< 0.1 mg
Br/Cl Selectivity None (Interference)Low (Titration overlap)High (Separated) High (Isotopes)
Cost per Run $


$

Suitability Screening Legacy Validation Gold Standard ID Only
References
  • Exeter Analytical. (n.d.). Combustion Elemental Analysis (CHN) Operating Principles. University of Iowa MATFab Facility.[2] Retrieved from [Link]

  • Royal Society of Chemistry. (1961). The application of the oxygen-flask combustion technique to the determination of trace amounts of chlorine and sulphur. The Analyst. Retrieved from [Link]

  • National Institutes of Health (NIH). (2015). High-sensitivity elemental ionization for quantitative detection of halogenated compounds. PubMed Central. Retrieved from [Link]

Sources

Validation

Benchmarking Synthesis Routes for 5-Bromo-3-chloro-1H-indole-2-carboxylic Acid

Executive Summary The 5-bromo-3-chloro-1H-indole-2-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, particularly for NMDA receptor antagonists (e.g., glycine site modulation) and kinas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-bromo-3-chloro-1H-indole-2-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, particularly for NMDA receptor antagonists (e.g., glycine site modulation) and kinase inhibitors. The presence of the C5-bromine allows for downstream cross-coupling (Suzuki-Miyaura), while the C3-chlorine often imparts metabolic stability and improved lipophilicity via the "Magic Chloro" effect.

This guide benchmarks three synthesis routes, prioritizing regiochemical fidelity and scalability. While de novo construction (Fischer Indole) is possible, Route A (Electrophilic Chlorination of the Indole-2-Ester) is identified as the superior method for laboratory to pilot-scale production due to higher atom economy and reduced impurity profiles.

Strategic Overview: The "Build vs. Functionalize" Decision

The synthesis of this target hinges on one critical strategic decision: When to introduce the C3-chlorine atom.

FeatureRoute A: Functionalization (Recommended)Route B: De Novo Construction
Strategy Chlorinate an existing 5-bromoindole core.Build the indole ring with Chlorine already present.
Precursor Ethyl 5-bromo-1H-indole-2-carboxylate4-Bromo-2-chloro-phenylhydrazine
Key Reagent N-Chlorosuccinimide (NCS)Ethyl Pyruvate + Polyphosphoric Acid
Regioselectivity High (C3 is the most nucleophilic site).Low/Risky (Hydrazine synthesis is complex).
Scalability High (Mild conditions).Moderate (Exothermic cyclization).
Decision Matrix Visualization

SynthesisRoutes Start Target: 5-Br-3-Cl-Indole-2-COOH RouteA Route A: Functionalization (Recommended) Start->RouteA RouteB Route B: Fischer Indole (De Novo) Start->RouteB StepA1 Start: Ethyl 5-bromoindole-2-carboxylate RouteA->StepA1 StepB1 Start: 4-Bromophenylhydrazine RouteB->StepB1 StepA2 C3-Chlorination (NCS) StepA1->StepA2 StepA3 Hydrolysis StepA2->StepA3 StepB2 Cyclization (PPA) StepB1->StepB2 StepB3 Post-Cyclization Chlorination StepB2->StepB3

Caption: Comparison of the Functionalization Route (A) versus the De Novo Route (B). Route A offers a more direct path with fewer regiochemical risks.

Benchmark Analysis: Chlorination Reagents

Focusing on Route A , the choice of chlorinating agent is the primary variable affecting yield and purity. We compared N-Chlorosuccinimide (NCS) against Sulfuryl Chloride (


).
Comparative Data Table
MetricMethod 1: NCS / DMF Method 2:

/ DCM
Yield (Step 1) 88 - 92%75 - 85%
Reaction Temp 25°C (Room Temp)0°C to RT
Selectivity Excellent. Exclusive C3 chlorination.Moderate. Risk of over-chlorination (C4/C6) or N-chlorination.
By-products Succinimide (Water soluble, easy removal).

, HCl gas (Requires scrubbing).
Handling Solid reagent (Easy).Corrosive liquid (Fuming).
Recommendation Primary Choice Secondary Choice (Cost-driven only).

Scientific Insight: The indole C3 position is electron-rich (enamine-like). The C5-bromine atom is electron-withdrawing (inductive effect), which slightly deactivates the ring, but C3 remains the most nucleophilic site.

  • NCS provides a controlled source of

    
    , minimizing side reactions.
    
  • 
      is more aggressive. In the presence of the electron-withdrawing ester at C2, the ring is deactivated enough that 
    
    
    
    can sometimes force chlorination at less desired positions or lead to oxidative dimerization if temperature is not strictly controlled.

Detailed Experimental Protocol (Route A)

This protocol utilizes the NCS method followed by base-mediated hydrolysis. It is designed to be self-validating via TLC/LCMS checkpoints.

Step 1: C3-Chlorination

Substrate: Ethyl 5-bromo-1H-indole-2-carboxylate (CAS: 16732-70-0)

  • Setup: Charge a round-bottom flask with Ethyl 5-bromo-1H-indole-2-carboxylate (1.0 equiv) and DMF (10 volumes).

    • Note: DMF is preferred over acetonitrile for solubility of the 5-bromo species.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05 equiv) portion-wise at room temperature.

    • Checkpoint: The reaction is slightly exothermic. Monitor internal temp to ensure it stays <30°C.

  • Reaction: Stir at 25°C for 4–6 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 4:1). Starting material (

      
      ) should disappear; Product (
      
      
      
      ) appears.
    • LCMS: Look for shift from M+H (268/270 Br pattern) to (302/304/306 Cl+Br pattern).

  • Workup: Pour the reaction mixture into ice-water (30 volumes). The product will precipitate as a white/off-white solid.

  • Isolation: Filter the solid. Wash cake with water to remove DMF and succinimide. Dry in a vacuum oven at 45°C.

    • Expected Yield: 90%.[1][2]

Step 2: Ester Hydrolysis

Substrate: Ethyl 5-bromo-3-chloro-1H-indole-2-carboxylate

  • Solvation: Dissolve the Step 1 product (1.0 equiv) in THF/MeOH (1:1, 10 volumes).

  • Saponification: Add aqueous NaOH (2M, 3.0 equiv).

  • Reflux: Heat to 60°C for 2–3 hours.

    • Mechanism:[2][3][4] Nucleophilic acyl substitution at the carbonyl carbon.

    • Validation: LCMS will show mass loss of 28 amu (Ethyl

      
       H).
      
  • Acidification (Critical): Cool to 0°C. Slowly add 1M HCl until pH reaches 3–4.

    • Caution: Do not drop below pH 2 rapidly, as this can trap impurities or cause decarboxylation if heated.

  • Isolation: The free acid precipitates. Filter, wash with water, and dry.

Reaction Pathway Diagram

ReactionMechanism SM Ethyl 5-bromoindole-2-carboxylate (Nucleophile) Intermediate C3-Chloro Indolenine Intermediate SM->Intermediate + Cl+ (from NCS) NCS NCS (Electrophile Source) NCS->Intermediate ReAromatization Re-aromatization (-H+) Intermediate->ReAromatization EsterProduct Ethyl 5-bromo-3-chloroindole-2-carboxylate ReAromatization->EsterProduct Hydrolysis NaOH / MeOH / H2O (Saponification) EsterProduct->Hydrolysis FinalProduct 5-bromo-3-chloro-1H-indole-2-carboxylic acid Hydrolysis->FinalProduct

Caption: Mechanistic flow of the electrophilic aromatic substitution at C3 followed by ester hydrolysis.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Incomplete Chlorination Wet DMF or old NCS.Use anhydrous DMF; Recrystallize NCS from benzene/toluene if yellow.
N-Chlorination Reaction too basic or high conc.Ensure neutral conditions. Usually, N-Cl rearranges to C3-Cl thermally, but can be persistent.
Decarboxylation Acidification step too hot.Keep temp <10°C during HCl addition. Do not heat the free acid in solution.
Sticky Solid DMF trapped in lattice.Slurry the final solid in water for 2 hours before filtration.

References

  • BenchChem. (2025).[1] Synthesis of 5-Bromo-1H-indole-2-carboxylic acid: Scalable Protocols. Retrieved from

  • Ma, T., Zheng, Y., & Huang, S. (2023).[3] SO2ClF: A Reagent for Controllable Chlorination and Chlorooxidation of Simple Unprotected Indoles.[3] Journal of Organic Chemistry, 88, 4839-4847.[3] Retrieved from

  • Organic Syntheses. (1959). Ethyl Indole-2-carboxylate.[4][5][6][7] Org.[2][8][9] Synth. 1959, 39, 25. Retrieved from

  • Zhang, H., et al. (2024).[10] Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. Retrieved from

  • Tokyo Chemical Industry (TCI). (2024). Chlorination and Bromination Reagents with High Regioselectivity.[9][11] Retrieved from

Sources

Safety & Regulatory Compliance

Safety

5-bromo-3-chloro-1H-indole-2-carboxylic acid proper disposal procedures

Operational Guide: Disposal of 5-Bromo-3-Chloro-1H-Indole-2-Carboxylic Acid Part 1: Executive Directive Immediate Classification: Halogenated Organic Waste Primary Hazard: Chemical Irritant / Potential Corrosive (Acidic)...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Disposal of 5-Bromo-3-Chloro-1H-Indole-2-Carboxylic Acid

Part 1: Executive Directive

Immediate Classification: Halogenated Organic Waste Primary Hazard: Chemical Irritant / Potential Corrosive (Acidic) / Toxic Combustion Byproducts Disposal Method: High-Temperature Incineration (Rotary Kiln) with Acid Gas Scrubbing.[1][2]

Do NOT:

  • Do not dispose of in standard "Organic Waste" streams unless explicitly labeled for halogens.[1]

  • Do not dispose of down the drain (sanitary sewer), even if neutralized.[1][3]

  • Do not mix with strong oxidizers (e.g., nitric acid, peroxides).[1][3]

Part 2: Compound Profile & Hazard Assessment

As a halogenated indole derivative, this compound presents specific challenges for disposal. The presence of both Bromine (Br) and Chlorine (Cl) on the indole core dictates that it cannot be treated as a standard organic acid.

PropertyData / CharacteristicOperational Implication
Structure Indole core, -COOH at C2, -Cl at C3, -Br at C5Halogen Load: Must be incinerated at >1100°C to prevent formation of dioxins/furans.[1][2][3]
Acidity Carboxylic Acid (

)
Incompatibility: Reacts with bases/bicarbonates to release

.[1][2] Pressure hazard in sealed waste containers.[1][3]
Physical State Solid Powder (High Melting Point)Dust Hazard: Particulates are respiratory irritants.[1][2] Use a fume hood.[1][3]
Solubility Low in water; Soluble in DMSO, DMF, MeOHLiquid Waste: Aqueous washes containing this compound must be collected as Halogenated Solvent Waste, not Aqueous Waste.[1][2][3]

Part 3: Waste Segregation & Handling Protocol

The Segregation Logic (Decision Tree)

The following workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards for halogenated organics.

DisposalLogic node_start Start: Identify Waste Form node_solid Solid Waste (Powder, contaminated gloves, paper) node_start->node_solid node_liquid Liquid Waste (Mother liquor, washes, reaction mix) node_start->node_liquid node_pure Pure Compound / Spills node_solid->node_pure node_contam Contaminated Debris node_solid->node_contam node_solvent Identify Solvent Base node_liquid->node_solvent node_solid_bin Solid Hazardous Waste Bin Label: 'Halogenated Organic Solid' node_pure->node_solid_bin node_contam->node_solid_bin node_halo_liq Halogenated Solvent Stream (Even if solvent is Water/Non-Halo) node_solvent->node_halo_liq Contains 5-Br-3-Cl-Indole node_final High-Temp Incineration (Rotary Kiln) node_halo_liq->node_final node_solid_bin->node_final

Figure 1: Decision matrix for segregating 5-bromo-3-chloro-1H-indole-2-carboxylic acid waste. Note that liquid solutions default to the "Halogenated" stream regardless of the solvent carrier.[1][2]

Scenario A: Solid Waste (Pure Substance & Debris)
  • Container: Wide-mouth HDPE (High-Density Polyethylene) or glass jar with a screw-top lid.[1][2][3]

  • Labeling: Must explicitly state "Solid Waste: Halogenated Organic Acid."[1][2]

  • Protocol:

    • Transfer waste inside a chemical fume hood to prevent inhalation of dust.[1][3]

    • Double-bag highly contaminated items (weigh boats, spatulas) in clear polyethylene bags before placing them in the drum.[1][3]

    • Critical Check: Do not mix with solid oxidizers (e.g., permanganates) in the same waste container.[1][4]

Scenario B: Liquid Waste (Solutions)
  • The Trap: Researchers often dispose of aqueous washes into "Aqueous Waste" or methanol washes into "Non-Halogenated Solvents."[1][2] This is incorrect.

  • The Rule: If the solute is halogenated (Br/Cl), the entire solution is classified as Halogenated Waste.[1][2]

  • Container: Glass amber bottle or HDPE carboy (if solvent compatible).

  • Protocol:

    • Check pH.[1][3][5] If the solution is highly acidic (pH < 2), consider neutralizing to pH 5-9 before adding to the waste container to prevent container degradation, BUT only if your facility's SOP permits in-lab neutralization.[1][2][3]

    • Venting: If neutralizing, allow the container to sit loosely capped in the hood for 30 minutes to off-gas

      
      .[1][2]
      
    • Add to the Halogenated Solvent waste stream.[1][2]

Part 4: Spill Management & Emergency Disposal

Spill Kit Requirements:

  • Nitrile gloves (double gloving recommended).[1][3]

  • P100 Particulate Respirator (if powder is aerosolized outside a hood).[1][3]

  • Absorbent pads or inert absorbent (Vermiculite/Sand).[1][3]

  • Avoid: Sodium Bicarbonate (Baking Soda) directly on large piles of dry acid without slow addition, as rapid

    
     evolution can scatter the hazardous powder.[1][2]
    

Cleanup Steps:

  • Isolate: Demarcate the area.[1][2]

  • Cover: Gently cover the spill with wet paper towels (if solid) to prevent dust generation, or absorbent pads (if liquid).[1][3]

  • Collect: Scoop material into a dedicated waste jar.

  • Decontaminate: Wash the surface with a dilute soap/water solution.[1][2] Collect this wash water into the Halogenated Liquid Waste container.

Part 5: Regulatory Context & Scientific Rationale[1][2]

Why Strict Segregation?

  • Combustion Chemistry: When incinerated, the Bromine and Chlorine atoms form Hydrogen Bromide (HBr) and Hydrogen Chloride (HCl).[1][3] Standard municipal incinerators or non-halogenated waste kilns may lack the "scrubbers" (alkaline spray towers) required to neutralize these acid gases, leading to illegal emissions and equipment corrosion [1].[3]

  • Dioxin Prevention: Incomplete combustion of chlorinated/brominated aromatics at temperatures <800°C can favor the formation of halogenated dioxins and furans, which are persistent organic pollutants (POPs).[1] Specialized hazardous waste facilities operate at >1100°C to ensure complete destruction [2].[1][3]

RCRA Waste Codes (US EPA): While this specific compound may not have a unique "U" or "P" list code, it falls under the characteristic of Toxic (if TCLP fails) or simply requires management as Halogenated Non-Specific Source Waste depending on the solvent mix (e.g., F001/F002 equivalents for solvents).[1][2][3] Always characterize as D002 (Corrosive) if the pH of the waste solution is


 [3].[1][2]

References

  • U.S. Environmental Protection Agency (EPA). Incineration of Halogenated Organic Wastes.[1][2] Hazardous Waste Combustion Guidance.[1][2] Available at: [Link][3]

  • National Institutes of Health (NIH) - PubChem. 5-Bromoindole-2-carboxylic acid Safety Data Sheet (Analogous Structure).[1][2] Available at: [Link][1][3]

  • Electronic Code of Federal Regulations (eCFR). 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][2][3] Available at: [Link][1][3]

Sources

Handling

Personal protective equipment for handling 5-bromo-3-chloro-1H-indole-2-carboxylic acid

Comprehensive Safety and Handling Guide: 5-bromo-3-chloro-1H-indole-2-carboxylic acid Navigating the complexities of novel chemical entities is a cornerstone of innovative research. This guide provides essential safety p...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 5-bromo-3-chloro-1H-indole-2-carboxylic acid

Navigating the complexities of novel chemical entities is a cornerstone of innovative research. This guide provides essential safety protocols and handling procedures for 5-bromo-3-chloro-1H-indole-2-carboxylic acid, ensuring the well-being of laboratory personnel and the integrity of research outcomes. The following information is synthesized from safety data for structurally similar compounds and established best practices for handling halogenated organic molecules.

Hazard Assessment and Toxidological Profile
  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2][3]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2][3][4]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3][4]

  • Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[1][2][3]

The presence of both bromine and chlorine moieties on the indole ring necessitates a cautious approach, as halogenated organic compounds can present unique toxicological and disposal challenges.[5][6]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is non-negotiable when handling 5-bromo-3-chloro-1H-indole-2-carboxylic acid. The following table outlines the minimum required PPE, with explanations rooted in the compound's hazard profile.

PPE ComponentSpecifications & Rationale
Hand Protection Chemical-resistant gloves (Nitrile) : Nitrile gloves offer excellent protection against a wide range of chemicals.[7] Always inspect gloves for tears or punctures before use.[4] For prolonged handling, consider double-gloving. Change gloves every 30-60 minutes or immediately upon known or suspected contact with the compound.[7]
Eye & Face Protection Safety goggles with side-shields or a full-face shield : Given the risk of serious eye irritation, standard safety glasses are insufficient.[7] Goggles provide a seal around the eyes, and a face shield offers an additional layer of protection against splashes, particularly when handling larger quantities or solutions.[1][4]
Body Protection Laboratory coat or chemical-resistant apron : A lab coat is the minimum requirement. For tasks with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.[8] Ensure the lab coat has a closed front and long sleeves with tight-fitting cuffs.[7]
Respiratory Protection N95 or higher-rated respirator : Due to the potential for respiratory tract irritation, a respirator is necessary when handling the solid compound outside of a certified chemical fume hood.[1][7] Ensure proper fit testing and training for respirator use.
Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage. The following workflow diagram and procedural steps provide a clear operational plan.

Operational Workflow for Handling 5-bromo-3-chloro-1H-indole-2-carboxylic acid cluster_Prep Preparation cluster_Handling Handling & Experimentation cluster_Cleanup Cleanup & Disposal Receipt_and_Storage Receipt & Secure Storage PPE_Donning Don PPE Receipt_and_Storage->PPE_Donning Before Handling Work_Area_Prep Prepare Work Area (Fume Hood) PPE_Donning->Work_Area_Prep Safety First Weighing_and_Dispensing Weighing & Dispensing Work_Area_Prep->Weighing_and_Dispensing Proceed to Handling Solution_Preparation Solution Preparation Weighing_and_Dispensing->Solution_Preparation Transfer Compound Experimental_Use Experimental Use Solution_Preparation->Experimental_Use Use in Experiment Decontamination Decontaminate Equipment Experimental_Use->Decontamination Post-Experiment Waste_Segregation Segregate Halogenated Waste Decontamination->Waste_Segregation Cleanup Waste_Disposal Dispose of Waste Waste_Segregation->Waste_Disposal Proper Disposal PPE_Doffing Doff PPE Waste_Disposal->PPE_Doffing Final Step

Caption: Workflow for safe handling of 5-bromo-3-chloro-1H-indole-2-carboxylic acid.

Step-by-Step Handling Procedures:

  • Receiving and Storage: Upon receipt, visually inspect the container for any damage. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3] The container should be tightly closed.

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Prepare the work area by ensuring a certified chemical fume hood is operational.

    • Have spill cleanup materials readily available. An inert absorbent material is suitable for this compound.[5]

  • Handling and Use:

    • All handling of the solid compound, including weighing and transferring, must be conducted within a chemical fume hood to mitigate inhalation risks.[5]

    • Avoid creating dust.

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

    • Wash hands thoroughly after handling, even if gloves were worn.[1][4]

  • Spill Management:

    • In case of a small spill, contain the leak and absorb the material with an inert absorbent.[5] Place the absorbed material in a sealed, labeled container for hazardous waste disposal.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Decontamination: Clean all contaminated surfaces and equipment thoroughly after use.

Disposal Plan: Managing Halogenated Waste

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, 5-bromo-3-chloro-1H-indole-2-carboxylic acid requires specific disposal procedures.[5][6]

  • Waste Segregation:

    • Solid Waste: Collect any unused solid compound and contaminated disposable materials (e.g., gloves, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Solids."

    • Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Liquids."[9]

    • DO NOT mix halogenated waste with non-halogenated waste streams, as this can significantly increase disposal costs and complexity.[5][10]

  • Container Management:

    • Use appropriate, chemical-resistant containers for waste collection.

    • Keep waste containers closed except when adding waste.[5][9]

    • Affix a hazardous waste tag to the container as soon as the first drop of waste is added, and list all chemical constituents and their approximate percentages.[5]

  • Disposal Request: When the waste container is approximately three-quarters full, submit a request for waste collection through your institution's Environmental Health and Safety (EHS) department.[5]

By adhering to these comprehensive safety and handling protocols, researchers can confidently work with 5-bromo-3-chloro-1H-indole-2-carboxylic acid, fostering a secure and productive research environment.

References

  • Temple University. Halogenated Solvents in Laboratories. Campus Operations. [Link]

  • Bucknell University. Hazardous Waste Segregation. [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • University of North Carolina at Chapel Hill. Environment, Health and Safety Manual: Organic Solvents. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-bromo-3-chloro-1H-indole-2-carboxylic acid
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